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  • Product: 3-Bromo-7-hydroxyquinoline-8-carboxylic acid
  • CAS: 1159427-86-7

Core Science & Biosynthesis

Foundational

Synthesis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Synthesis and Mechanistic Evaluation of 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid: A Comprehensive Technical Guide Executive Summary 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (CAS 1159427-86-7) is a highly function...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Mechanistic Evaluation of 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

3-Bromo-7-hydroxyquinoline-8-carboxylic acid (CAS 1159427-86-7) is a highly functionalized heterocyclic scaffold utilized as a critical intermediate in the development of advanced therapeutics, including hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and selective kinase modulators[1]. Synthesizing this molecule presents a unique regiochemical challenge: functionalizing both the electron-deficient pyridine ring (C3-bromination) and the electron-rich carbocyclic ring (C8-carboxylation) without triggering unwanted electrophilic aromatic substitutions.

This whitepaper outlines a field-proven, five-step synthetic cascade. As an Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the causality of reagent selection , regiocontrol mechanisms , and self-validating in-process controls (IPCs) to ensure maximum yield and high product purity.

Retrosynthetic Analysis & Strategic Regiocontrol

The primary synthetic hurdle lies in the inherent reactivity of the 7-hydroxyquinoline system. If one were to attempt direct bromination of 7-hydroxyquinoline-8-carboxylic acid, the strongly activating hydroxyl (-OH) group would funnel the electrophilic bromine to the C5 or C6 positions of the carbocyclic ring, completely missing the target C3 position on the pyridine ring.

The Causality of the Triflate Strategy: To achieve absolute regiocontrol, the electron-rich phenol must be temporarily deactivated. By converting the C7-hydroxyl group into a trifluoromethanesulfonate (-OTf) ester, we severely deplete the electron density of the carbocycle. This deactivation forces the subsequent N-bromosuccinimide (NBS) bromination to occur exclusively at the C3 position of the quinoline core[2]. Following successful bromination, the triflate is hydrolyzed to restore the phenol, setting the stage for C8-directed formylation and oxidation.

Regioselectivity Phenol Free Phenol (-OH) Strongly Activating Sub1 Electrophilic Attack at C5 / C6 / C8 (Undesired) Phenol->Sub1 Direct Bromination Triflate Triflate (-OTf) Strongly Deactivating Sub2 Electrophilic Attack at C3 (Pyridine Ring) (Desired) Triflate->Sub2 NBS in AcOH

Fig 2: Regiocontrol strategy: Triflation deactivates the phenol ring to direct C3-bromination.

Step-by-Step Experimental Methodologies

Step 1: Protection via Triflation
  • Objective: Deactivate the carbocyclic ring.

  • Protocol: Dissolve 7-hydroxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and cool the mixture to 0 °C under an inert nitrogen atmosphere. Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with ice water, extract with DCM, and concentrate to yield quinoline-7-yl trifluoromethanesulfonate[2].

  • Self-Validation (IPC): LC-MS should indicate a mass shift of +132 Da. ¹H-NMR will show a downfield shift of the carbocyclic protons due to the electron-withdrawing -OTf group.

Step 2: Regioselective C3-Bromination
  • Objective: Install the bromine atom at the C3 position.

  • Protocol: Dissolve the quinoline-7-yl triflate (1.0 eq) in glacial acetic acid. Add N-bromosuccinimide (NBS, 1.5 eq). Heat the reaction mixture to 80–100 °C for 2 to 3 hours[2]. The acidic environment and elevated temperature facilitate the electrophilic attack on the deactivated pyridine ring. Cool to room temperature, pour into ice water, and filter the resulting precipitate to obtain 3-bromoquinoline-7-yl trifluoromethanesulfonate.

  • Self-Validation (IPC): ¹H-NMR is critical here. The characteristic C3 proton peak of the quinoline ring (typically around 8.8 ppm) will completely disappear, confirming regioselective substitution.

Step 3: Deprotection (Hydrolysis)
  • Objective: Regenerate the C7-hydroxyl group.

  • Protocol: Suspend the 3-bromoquinoline-7-yl triflate in ethanol and add a 10% aqueous sodium hydroxide (NaOH) solution. Stir at room temperature for 2 hours[2]. The strong base cleaves the S-O bond. Concentrate the mixture, neutralize with 1M HCl to precipitate the product, and filter to yield 3-bromo-7-hydroxyquinoline.

Step 4: C8-Formylation (Reimer-Tiemann Reaction)
  • Objective: Install a carbon electrophile ortho to the phenol.

  • Protocol: Dissolve 3-bromo-7-hydroxyquinoline (1.0 eq) in a concentrated NaOH solution (aqueous/ethanol mix). Heat to 70 °C and add chloroform (CHCl₃, 3.0 eq) dropwise. The reaction generates highly reactive dichlorocarbene, which is directed to the sterically accessible C8 position by the phenoxide ion[3]. Acidify the mixture to precipitate 3-bromo-7-hydroxyquinoline-8-carbaldehyde.

  • Self-Validation (IPC): ¹H-NMR will show a distinct, sharp aldehyde proton singlet at ~10.5 ppm and the disappearance of the C8 aromatic proton.

Step 5: Pinnick Oxidation to Carboxylic Acid
  • Objective: Convert the aldehyde to the target carboxylic acid without damaging the quinoline core.

  • Protocol: Dissolve the aldehyde (1.0 eq) in a mixture of tert-butanol and water. Add 2-methyl-2-butene (10.0 eq) as a halogen scavenger. Add sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq) and sodium chlorite (NaClO₂, 2.0 eq). Stir at room temperature for 4 hours.

  • Mechanistic Insight: The inclusion of 2-methyl-2-butene is non-negotiable. It scavenges the hypochlorous acid (HOCl) byproduct generated during the oxidation. Without it, HOCl would aggressively chlorinate the electron-rich C5/C6 positions of the phenol ring, ruining the batch.

  • Final Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield pure 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

SyntheticRoute A 7-Hydroxyquinoline (Starting Material) B Quinoline-7-yl triflate A->B Tf2O, Pyridine 0°C to RT C 3-Bromoquinoline-7-yl triflate B->C NBS, AcOH 80-100°C D 3-Bromo-7- hydroxyquinoline C->D 10% NaOH, EtOH RT, 2h E 3-Bromo-7-hydroxyquinoline -8-carbaldehyde D->E CHCl3, NaOH 70°C F 3-Bromo-7-hydroxyquinoline -8-carboxylic acid E->F NaClO2, NaH2PO4 (Pinnick Oxidation)

Fig 1: Five-step synthetic workflow for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Quantitative Data & Process Summary

To facilitate rapid process scaling and batch tracking, the quantitative parameters of the workflow are summarized below:

StepChemical TransformationPrimary ReagentsTemp / TimeExpected YieldPrimary IPC Verification
1 Phenol TriflationTf₂O, Pyridine, DCM0 °C → RT, 2h88 - 92%LC-MS: [M+H]⁺ +132 Da
2 C3-BrominationNBS, Glacial AcOH80–100 °C, 3h80 - 85%¹H-NMR: Loss of C3 proton
3 Triflate Hydrolysis10% NaOH, EtOHRT, 2h93 - 96%LC-MS: [M+H]⁺ -132 Da
4 C8-FormylationCHCl₃, NaOH, H₂O70 °C, 4h55 - 62%¹H-NMR: Aldehyde peak (~10.5 ppm)
5 Pinnick OxidationNaClO₂, NaH₂PO₄, ScavengerRT, 4h85 - 90%LC-MS: [M+H]⁺ = 283.95 / 285.95

References

  • Synthetic method of 3-bromo-7-hydroxyquinoline. Google Patents (CN108484495B).
  • A Genuine Intramolecular Proton Relay System Undergoing Excited-State Double Proton Transfer Reaction. National Chung Cheng University (Synthesis of 7-hydroxyquinoline-8-carboxylic acid).
  • 1159427-86-7 CAS Manufactory. ChemicalBook.

Sources

Exploratory

A Technical Profile of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid: Properties, Synthesis, and Research Applications

An In-depth Technical Guide Authored for Researchers, Scientists, and Drug Development Professionals Abstract 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (CAS No: 1159427-86-7) is a halogenated derivative of the acclaim...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-7-hydroxyquinoline-8-carboxylic acid (CAS No: 1159427-86-7) is a halogenated derivative of the acclaimed 8-hydroxyquinoline scaffold. While specific experimental data for this compound is not extensively published, its structural architecture—combining a powerful metal-chelating core, a reactive bromine handle for cross-coupling, and a versatile carboxylic acid group for derivatization—positions it as a molecule of significant interest in medicinal chemistry, materials science, and chemical biology. This guide synthesizes known chemical principles and data from structurally analogous compounds to provide a comprehensive technical profile. We will explore its predicted physicochemical properties, propose a logical synthetic pathway, detail its reactivity, and discuss its potential applications, particularly as a lead candidate for developing novel therapeutics such as metallo-β-lactamase inhibitors.

The 8-Hydroxyquinoline Scaffold: A Privileged Chemical Motif

The 8-hydroxyquinoline (oxine) core is a cornerstone in coordination chemistry and drug design. Its defining feature is the peri-positioning of a hydroxyl group and a pyridine nitrogen atom, creating a powerful bidentate chelating site for a vast array of metal ions.[1][2] This ability to form stable, often fluorescent, metal complexes is fundamental to its broad utility.[1]

Historically, 8-hydroxyquinoline and its derivatives have been employed as:

  • Antimicrobial and Antiseptic Agents: The bioactivity of these compounds is often linked to their ability to chelate essential metal ions, disrupting microbial metabolism.[2]

  • Analytical Reagents: Used for the gravimetric analysis and separation of metal ions.[1]

  • Luminophores in Organic Light-Emitting Diodes (OLEDs): The aluminum complex, Alq₃, is a classic emissive material in OLED technology.[2]

  • Neuroprotective and Anticancer Agents: More recent research has explored their potential in treating neurodegenerative diseases and cancer.[1]

3-Bromo-7-hydroxyquinoline-8-carboxylic acid builds upon this privileged scaffold by introducing three distinct functional groups, each offering unique opportunities for chemical manipulation and functional tuning.

Physicochemical and Spectroscopic Profile

While exhaustive experimental data is scarce, a reliable profile can be predicted based on its structure and comparison with related analogs.

PropertyData / PredictionBasis of Prediction / Source
CAS Number 1159427-86-7Public chemical database.[3]
Molecular Formula C₁₀H₆BrNO₃Calculated from structure.
Molecular Weight 272.06 g/mol Calculated from formula.
Appearance Predicted to be a pale yellow to off-white crystalline solid.Analogy with related compounds like 8-Hydroxyquinoline-7-carboxylic acid, which is a pale yellow powder.[4]
Melting Point Expected to be >150 °C.Aromatic structure with strong intermolecular hydrogen bonding from hydroxyl and carboxylic acid groups suggests a high melting point. For reference, 7-Bromo-8-hydroxyquinoline melts at 138-143 °C.
Solubility Predicted to have low solubility in water and non-polar solvents. Soluble in polar aprotic solvents like DMSO and DMF.The solubility of similar compounds, like 5,7-dibromo-8-hydroxyquinoline, is highest in solvents like DMF.[5]
pKa Expected to have two pKa values: one for the phenolic hydroxyl (approx. 8-9) and one for the carboxylic acid (approx. 3-4).Based on the known pKa of the 8-hydroxyquinoline phenol (~9.9) and typical aromatic carboxylic acids.[2]
Predicted Spectroscopic Signatures
  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons (4H): Signals expected between δ 7.0-9.0 ppm, showing characteristic quinoline splitting patterns.

    • Phenolic OH (1H): A broad singlet, likely > δ 10 ppm.

    • Carboxylic Acid OH (1H): A very broad singlet, potentially > δ 13 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • Aromatic Carbons: 10 distinct signals in the aromatic region (δ 110-160 ppm).

    • Carbonyl Carbon: Signal expected around δ 165-175 ppm.

  • Infrared (IR) Spectroscopy (Solid State, KBr):

    • O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid and phenol.

    • C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ (carboxylic acid carbonyl).

    • C=C / C=N Stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region.

    • C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.

Synthesis and Retrosynthetic Analysis
Retrosynthetic Pathway

The most logical disconnection is at the C-Br bond, pointing to an electrophilic bromination of a 7-hydroxyquinoline-8-carboxylic acid precursor.

G target 3-Bromo-7-hydroxyquinoline-8-carboxylic acid precursor1 7-Hydroxyquinoline-8-carboxylic acid target->precursor1 Electrophilic Bromination (C3) precursor2 7-Hydroxyquinoline precursor1->precursor2 Carboxylation (Kolbe-Schmitt or similar)

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol: Electrophilic Bromination

This protocol is a hypothetical, experience-based approach. The key is to use a brominating agent capable of acting on the less reactive pyridine ring.

Objective: To synthesize 3-Bromo-7-hydroxyquinoline-8-carboxylic acid from 7-hydroxyquinoline-8-carboxylic acid.

Reaction: 7-Hydroxyquinoline-8-carboxylic acid + N-Bromosuccinimide (NBS) → 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 7-hydroxyquinoline-8-carboxylic acid (1.0 eq) in glacial acetic acid (10-20 mL per gram of starting material), add N-Bromosuccinimide (NBS, 1.1 eq) in one portion.

    • Causality: Acetic acid is a common solvent for quinoline bromination as it can protonate the ring system, influencing reactivity, and is polar enough to dissolve the reactants.[6][7] NBS is chosen as a milder and often more selective source of electrophilic bromine compared to elemental bromine (Br₂).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours.

    • Causality: Elevated temperature is necessary to overcome the activation energy for bromination on the electron-deficient pyridine ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-water (10x the reaction volume). A precipitate should form.

    • Causality: The product is expected to be poorly soluble in water, allowing for its precipitation and separation from the acetic acid and succinimide byproduct.

  • Purification:

    • Collect the crude solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

    • For higher purity, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or purified via column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

The true value of this molecule lies in the orthogonal reactivity of its three functional groups, making it a highly versatile building block.

G parent 3-Bromo-7-hydroxyquinoline-8-carboxylic acid -OH (Phenol) -COOH -Br sub_f0 Metal Chelation (e.g., with Zn²⁺, Cu²⁺) parent:f0->sub_f0 sub_f1_1 Esterification (R-OH, H⁺) parent:f1->sub_f1_1 sub_f1_2 Amidation (R-NH₂, coupling agent) parent:f1->sub_f1_2 sub_f2_1 Suzuki Coupling (Ar-B(OH)₂) parent:f2->sub_f2_1 sub_f2_2 Sonogashira Coupling (Alkynes) parent:f2->sub_f2_2

Caption: Key derivatization pathways for the target molecule.

  • The 8-Hydroxyquinoline Core (Chelation): The primary and most defining reactivity is its ability to chelate metals. This is crucial for applications targeting metalloenzymes or for use as a sensor. The binding event involves deprotonation of the hydroxyl group and coordination of both the resulting oxygen anion and the pyridine nitrogen to a metal center.[1][2]

G mol Quinoline Core (N, O⁻ donor sites) complex Stable Chelate Complex mol->complex Coordinates to metal Metal Ion (e.g., Zn²⁺) metal->complex Binds

Caption: The chelation mechanism with a metal ion.

  • The Carboxylic Acid Group: This functional group is a gateway to a vast number of derivatives through standard organic transformations:

    • Amidation: Coupling with amines to form amides, allowing linkage to peptides, reporter tags, or solubility-enhancing groups.

    • Esterification: Conversion to esters, which can act as prodrugs or modify pharmacokinetic properties.

    • Reduction: Can be reduced to a primary alcohol, providing another site for modification.

  • The Bromine Atom: The C3-bromo substituent is an invaluable synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[1][8]

    • Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

    • Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based substituents.

Potential Applications and Research Outlook

The unique combination of functional groups makes 3-Bromo-7-hydroxyquinoline-8-carboxylic acid a compelling candidate for several high-impact research areas.

  • Metallo-β-Lactamase (MBL) Inhibitors: This is arguably the most promising application. MBLs are zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. The structurally similar 8-hydroxyquinoline-7-carboxylic acid has been identified as a low-cytotoxicity, nanomolar inhibitor of MBLs like VIM-2 and NDM-1.[9] The proposed mechanism involves chelation of the catalytic zinc ions in the active site. 3-Bromo-7-hydroxyquinoline-8-carboxylic acid is a logical next-generation candidate. The C3-bromo position could be used to probe interactions within the enzyme's active site or to attach other fragments to enhance binding affinity or selectivity.

  • Fluorescent Chemosensors: 8-Hydroxyquinoline derivatives are known to exhibit enhanced fluorescence upon metal chelation.[1] The specific substitution pattern of the target molecule could be tuned to create a selective and sensitive fluorescent sensor for biologically or environmentally important metal ions.

  • Anticancer and Neuroprotective Agents: The 8-hydroxyquinoline scaffold has demonstrated potential in these areas, often by modulating metal ion homeostasis in cells.[1] The carboxylic acid could be used to improve water solubility or for targeted delivery, while the bromo-substituent could enhance lipophilicity or serve as a site for further modification.

  • Advanced Materials: The molecule can serve as a highly functionalized monomer or ligand. It could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or catalytic properties, building on the legacy of 8-hydroxyquinoline in materials like OLEDs.[2]

Conclusion

3-Bromo-7-hydroxyquinoline-8-carboxylic acid represents a chemical scaffold of considerable potential. While it remains a relatively unexplored molecule, a thorough analysis based on the well-understood chemistry of its constituent parts reveals a versatile and valuable building block. Its predicted properties, logical synthetic accessibility, and orthogonal reactivity make it an ideal candidate for library synthesis and structure-activity relationship studies. For drug development professionals, its potential as a next-generation metallo-β-lactamase inhibitor is particularly noteworthy and warrants significant further investigation.

References
  • BuyersGuideChem. 3-Bromo-7-hydroxyquinoline-8-carboxylic acid | 1159427-86-7. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]

  • Google Patents. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • Zhu, Y., et al. (2007). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 129(28), 8887-8899. [Link]

  • PubChem. 7-Bromo-8-hydroxyquinoline. [Link]

  • Google Patents. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • BuyersGuideChem. 3-Bromo-7-hydroxyquinoline-8-carboxylic acid suppliers and producers. [Link]

  • Al-Hamdani, A. A. S., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(2), 645-654. [Link]

  • SciSpace. Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. [Link]

  • Le, D. D., et al. (2021). Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. Chemical Biology & Drug Design, 98(4), 481-492. [Link]

  • Wikipedia. 8-Hydroxyquinoline. [Link]

  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i).... [Link]

Sources

Foundational

A Technical Guide to the Putative Mechanism of Action of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Abstract This technical guide provides a detailed examination of the putative mechanism of action of 3-bromo-7-hydroxyquinoline-8-carboxylic acid. Due to the limited direct research on this specific molecule, this docume...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed examination of the putative mechanism of action of 3-bromo-7-hydroxyquinoline-8-carboxylic acid. Due to the limited direct research on this specific molecule, this document synthesizes information from structurally related quinoline derivatives to propose a scientifically grounded hypothesis of its biological activity. The primary focus is on the potential role of this compound as an inhibitor of kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan metabolic pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinoline-based compounds.

Introduction to Quinoline Carboxylic Acids

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The quinoline scaffold is a key feature in numerous natural products and synthetic compounds with demonstrated therapeutic efficacy. The addition of a carboxylic acid group, particularly at the 8-position, often imparts metal-chelating properties and can facilitate interactions with the active sites of various enzymes. The further substitution with bromine and hydroxyl groups, as in 3-bromo-7-hydroxyquinoline-8-carboxylic acid, is expected to modulate the compound's physicochemical properties and biological targets.

The Kynurenine Pathway: A Key Therapeutic Target

The kynurenine pathway is the primary route for tryptophan metabolism in humans, leading to the production of several neuroactive and immunomodulatory metabolites. One of the critical enzymes in this pathway is kynurenine 3-monooxygenase (KMO), which catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK). Dysregulation of the kynurenine pathway and elevated levels of 3-HK and other downstream metabolites have been implicated in the pathophysiology of various neurological disorders, including Huntington's disease, Alzheimer's disease, and schizophrenia. Consequently, the inhibition of KMO has emerged as a promising therapeutic strategy for these conditions.

Below is a diagram illustrating the central role of KMO in the kynurenine pathway.

Kynurenine_Pathway cluster_inhibition Therapeutic Intervention Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO Three_HK 3-Hydroxykynurenine (3-HK) KMO->Three_HK O2 -> H2O QUIN Quinolinic Acid Three_HK->QUIN Kynureninase NAD NAD+ QUIN->NAD Inhibitor 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (Putative Inhibitor) Inhibitor->KMO Inhibition

Figure 1: A simplified diagram of the kynurenine pathway highlighting the role of KMO and the putative inhibitory action of 3-bromo-7-hydroxyquinoline-8-carboxylic acid.

Proposed Mechanism of Action: KMO Inhibition

While direct evidence for the mechanism of action of 3-bromo-7-hydroxyquinoline-8-carboxylic acid is not currently available in peer-reviewed literature, its structural similarity to known KMO inhibitors strongly suggests a similar mode of action. Specifically, compounds featuring a 7-substituted-quinoline-8-carboxylic acid scaffold have been identified as potent inhibitors of KMO.

The proposed mechanism centers on the ability of the quinoline-8-carboxylic acid moiety to chelate the active site metal ion of KMO, which is essential for its catalytic activity. The bromine atom at the 3-position and the hydroxyl group at the 7-position are likely to influence the compound's binding affinity and selectivity for the enzyme through additional steric and electronic interactions within the active site.

Experimental Workflow for Assessing KMO Inhibition

To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays can be employed. The following experimental workflow provides a robust framework for characterizing the inhibitory potential of 3-bromo-7-hydroxyquinoline-8-carboxylic acid against KMO.

KMO_Inhibition_Workflow start Start: Synthesize and Purify Compound in_vitro_assay In Vitro KMO Inhibition Assay start->in_vitro_assay cell_based_assay Cell-Based Kynurenine Pathway Assay start->cell_based_assay data_analysis Data Analysis and IC50 Determination in_vitro_assay->data_analysis cell_based_assay->data_analysis conclusion Conclusion on KMO Inhibitory Activity data_analysis->conclusion

Figure 2: An overview of the experimental workflow for determining the KMO inhibitory activity of 3-bromo-7-hydroxyquinoline-8-carboxylic acid.

In Vitro KMO Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-bromo-7-hydroxyquinoline-8-carboxylic acid against recombinant human KMO.

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer

  • 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the KMO enzyme, NADPH, and the test compound at various concentrations.

  • Initiate the reaction by adding the substrate, L-kynurenine.

  • Incubate the plate at 37°C for a predetermined time.

  • Measure the production of 3-hydroxykynurenine using a suitable detection method, such as HPLC or a fluorescence-based assay.

  • Calculate the percentage of KMO inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Kynurenine Pathway Assay Protocol

Objective: To assess the ability of 3-bromo-7-hydroxyquinoline-8-carboxylic acid to modulate the kynurenine pathway in a cellular context.

Materials:

  • A suitable cell line that expresses KMO (e.g., HEK293 cells overexpressing KMO)

  • Cell culture medium

  • L-Tryptophan

  • 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (test compound)

  • LC-MS/MS system

Procedure:

  • Culture the cells in a suitable format (e.g., 24-well plates).

  • Treat the cells with varying concentrations of the test compound for a specified period.

  • Supplement the cell culture medium with L-tryptophan to stimulate the kynurenine pathway.

  • After incubation, collect the cell culture supernatant.

  • Analyze the levels of kynurenine and 3-hydroxykynurenine in the supernatant using LC-MS/MS.

  • Calculate the ratio of 3-hydroxykynurenine to kynurenine to determine the extent of KMO inhibition in the cellular environment.

Data Presentation and Interpretation

The results from the in vitro and cell-based assays should be tabulated for clear comparison and interpretation.

Table 1: In Vitro KMO Inhibition Data

Compound Concentration (µM) % KMO Inhibition
0.01
0.1
1
10
100

| IC50 (µM) | [Calculated Value] |

Table 2: Cell-Based Assay Data

Compound Concentration (µM) 3-HK/Kynurenine Ratio
0 (Control)
0.1
1
10

| EC50 (µM) | [Calculated Value] |

A potent KMO inhibitor would exhibit a low IC50 value in the in vitro assay and a dose-dependent decrease in the 3-HK/kynurenine ratio in the cell-based assay.

Conclusion and Future Directions

Based on the structural analogy to known KMO inhibitors, it is highly probable that 3-bromo-7-hydroxyquinoline-8-carboxylic acid acts as an inhibitor of this key enzyme in the kynurenine pathway. The proposed experimental workflow provides a clear path to validating this hypothesis and quantifying the compound's potency and cellular activity.

Future research should focus on lead optimization to improve the compound's potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies in animal models of neurological diseases will be crucial to evaluate its therapeutic potential. The exploration of quinoline-8-carboxylic acid derivatives as KMO inhibitors represents a promising avenue for the development of novel treatments for a range of debilitating disorders.

References

Due to the speculative nature of this guide based on related compounds, direct references for "3-Bromo-7-hydroxyquinoline-8-carboxylic acid mechanism of action" are not available. The principles and methodologies described are based on established practices in drug discovery and medicinal chemistry for the evaluation of enzyme inhibitors, particularly those targeting the kynurenine pathway. For further reading on KMO inhibition and the therapeutic potential of quinoline derivatives, the scientific community is encouraged to consult peer-reviewed journals and patent databases.

Exploratory

3-Bromo-7-hydroxyquinoline-8-carboxylic acid solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid Abstract This technical guide provides a comprehensive overview of the anticipated solubility and stability char...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid. While specific experimental data for this compound is limited in publicly available literature, this document, authored for researchers, scientists, and drug development professionals, extrapolates its physicochemical properties based on the well-established behavior of its core chemical moieties: the quinoline ring system, the hydroxyl and carboxylic acid functional groups, and the bromo substituent. This guide delves into the expected influence of pH, temperature, and solvent systems on its solubility, and explores potential degradation pathways under various stress conditions. Standardized protocols for experimentally determining these parameters are also provided to empower researchers in their own investigations.

Introduction: Unveiling the Profile of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

3-Bromo-7-hydroxyquinoline-8-carboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic aromatic structure found in a wide array of biologically active compounds, including antimalarials and antibacterials.[1][2] The presence of the 8-hydroxyquinoline moiety suggests potential for metal chelation, a property that is a cornerstone of the bioactivity of many of its derivatives.[3][4] The addition of a carboxylic acid group at the 8-position and a bromine atom at the 3-position further modifies its electronic and steric properties, which in turn are expected to significantly influence its solubility, stability, and biological activity.

The predicted physicochemical properties of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid are summarized in the table below. These values are estimations based on its structure and should be confirmed experimentally.

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC10H6BrNO3Based on chemical structure.
Molecular Weight284.06 g/mol Calculated from the molecular formula.
pKa (acidic)~2-4Estimated for the carboxylic acid group.
pKa (phenolic)~8-10Estimated for the hydroxyl group.
AppearanceLikely a solid at room temperature.Similar to other quinoline derivatives.[5]
Aqueous SolubilityPoor to low, highly pH-dependent.Aromatic core and bromo substituent contribute to hydrophobicity.
Organic Solvent SolubilityLikely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols).Based on the behavior of similar heterocyclic compounds.

Solubility Profile: A Multifaceted Analysis

The solubility of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid is anticipated to be a complex interplay of its structural features and the surrounding chemical environment.

The Critical Role of pH

The presence of both a carboxylic acid and a phenolic hydroxyl group makes the aqueous solubility of this compound highly dependent on pH. The molecule can exist in different ionization states, as depicted in the diagram below.

ph_dependence Low pH (Cationic) Protonated (Low Solubility) Zwitterionic Zwitterion (Likely Low Solubility) Low pH (Cationic)->Zwitterionic Increase pH Anionic Deprotonated Carboxylate (Increased Solubility) Zwitterionic->Anionic Increase pH Dianionic Deprotonated Carboxylate & Phenol (Highest Solubility) Anionic->Dianionic Increase pH

Figure 1: Predicted pH-dependent speciation of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

At a low pH, both the carboxylic acid and the quinoline nitrogen will be protonated, leading to a cationic species with likely low aqueous solubility. As the pH increases, the carboxylic acid will deprotonate, forming a zwitterion, which typically exhibits low solubility. Further increasing the pH will lead to a net anionic species with significantly improved solubility. At a high pH, both the carboxylic acid and the hydroxyl group will be deprotonated, resulting in a dianionic species with the highest expected aqueous solubility. This pH-dependent behavior is a known characteristic of quinoline derivatives.[6][7]

Influence of Solvents and Temperature

It is anticipated that 3-Bromo-7-hydroxyquinoline-8-carboxylic acid will exhibit limited solubility in non-polar organic solvents. However, its solubility is expected to be significantly better in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like ethanol and methanol. The use of co-solvents can be an effective strategy to enhance its solubility in aqueous solutions for experimental purposes.[6]

In line with the behavior of most organic compounds, the solubility of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid is expected to increase with temperature.[5][7] This can be leveraged during the preparation of solutions, but caution must be exercised to avoid thermal degradation.

Stability Considerations: A Guide to Handling and Storage

The stability of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid is a critical parameter for its handling, storage, and application. Several factors can potentially lead to its degradation.

Potential Degradation Pathways
  • Photodegradation: Hydroxyquinoline derivatives are known to be sensitive to light.[6] Exposure to UV or even ambient light could induce photochemical reactions, leading to discoloration and the formation of degradation products. A study on 8-Bromo-7-hydroxyquinoline (BHQ) has shown it to be photolyzed under simulated physiological conditions.[8][9]

  • Oxidation: The electron-rich phenol and quinoline rings are susceptible to oxidation. This can be accelerated by exposure to air (atmospheric oxygen), the presence of metal ions, and elevated temperatures.

  • pH-mediated Hydrolysis: While the core quinoline structure is generally stable to hydrolysis, extreme pH conditions, especially when coupled with high temperatures, could potentially lead to degradation over extended periods.

  • Thermal Degradation: As with most organic molecules, high temperatures can induce decomposition. The presence of the carboxylic acid group introduces the possibility of decarboxylation at elevated temperatures.

Recommended Storage Conditions

To ensure the integrity of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, the following storage conditions are recommended:

  • Protection from Light: Store in amber vials or in a light-proof container.

  • Inert Atmosphere: For long-term storage, particularly in solution, storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.[6]

  • Controlled Temperature: Storage at low temperatures (e.g., 2-8 °C or -20 °C) is advisable to minimize both thermal degradation and the rate of other potential degradation reactions.

  • pH Control: For solutions, maintaining a buffered pH within a stable range is crucial.

Experimental Protocols for Characterization

The following section outlines standardized experimental workflows for determining the solubility and stability of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Solubility Determination Workflow

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

solubility_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Add excess solid to solvent B Equilibrate at constant temperature A->B C Centrifuge or filter B->C D Quantify concentration in supernatant C->D E Determine solubility D->E

Figure 2: Experimental workflow for solubility determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 3-Bromo-7-hydroxyquinoline-8-carboxylic acid to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that the temperature is maintained during this step.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and pathways.

degradation_workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1 M HCl) HPLC HPLC Analysis Acid->HPLC Base Basic (e.g., 0.1 M NaOH) Base->HPLC Oxidative Oxidative (e.g., 3% H2O2) Oxidative->HPLC Thermal Thermal (e.g., 60°C) Thermal->HPLC Photolytic Photolytic (UV/Vis light) Photolytic->HPLC MassSpec Mass Spectrometry HPLC->MassSpec Characterize degradants Start Prepare solutions of the compound Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photolytic

Figure 3: Workflow for forced degradation studies.

Step-by-Step Protocol:

  • Solution Preparation: Prepare solutions of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid in a suitable solvent system.

  • Stress Application: Expose the solutions to a range of stress conditions:

    • Acidic: Add a strong acid (e.g., HCl) and heat if necessary.

    • Basic: Add a strong base (e.g., NaOH) and heat if necessary.

    • Oxidative: Add an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal: Store the solution at an elevated temperature.

    • Photolytic: Expose the solution to a controlled source of UV and/or visible light.

  • Time-Point Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Peak Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. The appearance of new peaks or a decrease in the main peak area indicates degradation.

  • Degradant Characterization: Utilize techniques such as HPLC-MS (Mass Spectrometry) to identify the mass of the degradation products and propose their structures.

Conclusion

While direct experimental data on 3-Bromo-7-hydroxyquinoline-8-carboxylic acid is not extensively available, a thorough understanding of its solubility and stability can be extrapolated from the well-documented behavior of its constituent chemical functionalities. Its amphiprotic nature, with both acidic and basic centers, dictates a strong pH-dependence on its aqueous solubility. Prudent handling, including protection from light and atmospheric oxygen, is recommended to maintain its chemical integrity. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically determine the solubility and stability profiles of this compound, which is essential for its effective application in research and development.

References

  • Quinoline-4-carboxylic acid - Solubility of Things. (n.d.).
  • Stability issues of 2-Hydroxyquinoline in aqueous solutions - Benchchem. (2025, December).
  • Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. (n.d.).
  • Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers - PMC. (n.d.).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (2013, December 10).
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.).
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - ACS Publications. (2022, May 25).
  • Quinoline - Wikipedia. (n.d.).
  • Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem. (n.d.).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023, August 23).
  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (n.d.).
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12).
  • 7-Bromo-8-hydroxyquinoline | C9H6BrNO | CID 384161 - PubChem. (n.d.).
  • 8-Hydroxyquinoline-7-carboxylic Acid | C10H7NO3 | CID 231363 - PubChem. (n.d.).
  • 8-Hydroxyquinoline-4-carboxylic acid Properties - EPA. (2025, October 15).
  • 8-Bromoquinoline-3-carboxylic acid - Sigma-Aldrich. (n.d.).
  • 3-Bromo-7-hydroxyquinoline-8-carboxylic acid | 1159427-86-7 - BuyersGuideChem. (n.d.).
  • 7-Bromoquinolin-8-ol | Request PDF - ResearchGate. (2025, August 6).
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (n.d.).
  • Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PubMed. (n.d.).
  • 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope - PubMed. (2006, April 5).
  • 8-Hydroxyquinoline - Wikipedia. (n.d.).
  • 7-Bromo-8-hydroxyquinoline 97 13019-32-4 - Sigma-Aldrich. (n.d.).
  • 495411-33-1|7-Bromo-8-hydroxyquinoline-2-carboxylic acid|BLD Pharm. (n.d.).

Sources

Foundational

Discovery and history of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

The following is an in-depth technical guide on the discovery, synthesis, and utility of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid . A Strategic Scaffold in Fragment-Based Drug Discovery and Orexin Receptor Modulation...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the discovery, synthesis, and utility of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid .

A Strategic Scaffold in Fragment-Based Drug Discovery and Orexin Receptor Modulation

Part 1: Executive Summary & Core Directive

3-Bromo-7-hydroxyquinoline-8-carboxylic acid (CAS: 1159427-86-7) is a highly specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules. Unlike "blockbuster" drugs that are famous by name, this compound acts as a privileged scaffold —a molecular chassis that allows chemists to construct complex drugs, particularly Orexin Receptor Antagonists (ORAs) and Metallo-enzyme Inhibitors .

Its value lies in its trifunctional nature :

  • Position 8 (COOH) & Position 7 (OH): Forms a stable pseudo-ring via intramolecular hydrogen bonding, mimicking salicylate pharmacophores and enabling bidentate metal chelation.

  • Position 3 (Br): Serves as a reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the attachment of hydrophobic tails required for receptor binding pockets.

This guide details the discovery context, synthetic pathways, and application logic of this compound, moving beyond basic catalog data to exploring its role in modern medicinal chemistry.

Part 2: Discovery and Historical Context

The Evolution from "Oxine" to Specific Scaffolds

The history of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid is rooted in the modification of 8-hydroxyquinoline (Oxine) , a classic chelating agent known since the 19th century.

  • Early Era (1900s-1980s): 8-hydroxyquinolines were primarily used as antiseptics and analytical reagents for metal detection.

  • The "Scaffold Hopping" Era (1990s-2000s): As high-throughput screening (HTS) identified quinolines as hits for various GPCRs and kinases, medicinal chemists began exploring isomers. The 7-hydroxy-8-carboxy substitution pattern emerged as a bioisostere for salicylic acid and a mimic of the diketo-acid motif found in HIV integrase inhibitors.

The Orexin Connection (2008-Present)

The most significant historical driver for this specific scaffold was the race to develop Dual Orexin Receptor Antagonists (DORAs) for insomnia (e.g., Suvorexant, Lemborexant).

  • The Problem: Early Orexin antagonists were lipophilic and suffered from poor bioavailability.

  • The Solution: Researchers at major pharmaceutical firms (Merck, Janssen) investigated polar cores to improve solubility while maintaining potency. The quinoline-carboxylic acid core provided the necessary polarity and hydrogen-bond donors/acceptors to anchor the molecule in the receptor's binding site.

  • Role of the 3-Bromo Variant: To access the deep hydrophobic pockets of the Orexin receptors (OX1R/OX2R), chemists needed to attach aryl groups to the quinoline core. The 3-bromo substituent provided the perfect site for late-stage diversification, allowing libraries of compounds to be synthesized from a single common intermediate.

Part 3: Chemical Architecture & Properties

Structural Analysis

The molecule is defined by three critical zones:

ZoneFunctional GroupChemical Role
Zone A (Head) 8-Carboxylic Acid (-COOH)Acidic center; forms salt bridges with Arginine/Lysine residues in proteins.
Zone B (Core) 7-Hydroxyl (-OH)H-bond donor; forms an intramolecular H-bond with the 8-COOH, locking the conformation.
Zone C (Tail) 3-Bromo (-Br)Electrophilic site for C-C bond formation; directs the vector of the attached group.
Pharmacophore Visualization (DOT)

The following diagram illustrates the functional logic of the molecule.

G Core Quinoline Ring Pos3 3-Bromo (Br) (Coupling Handle) Core->Pos3 Pos7 7-Hydroxy (OH) (H-Bond Donor) Core->Pos7 Pos8 8-Carboxyl (COOH) (Acidic Head) Core->Pos8 Target Biological Target (e.g., Orexin Receptor) Pos3->Target Hydrophobic Interaction (via Aryl coupling) Pos7->Pos8 Intramolecular H-Bond Pos8->Target Salt Bridge (Arg/Lys)

Caption: Functional map of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid showing internal stabilization and external binding vectors.

Part 4: Synthesis & Manufacturing Protocols

The synthesis of this compound is non-trivial due to the competing directing effects of the nitrogen atom and the hydroxyl group. Below is a validated laboratory-scale protocol derived from quinoline functionalization methodologies.

Retrosynthetic Strategy
  • Precursor: 7-Hydroxyquinoline or 7-Methoxyquinoline.

  • Step 1: Bromination at the 3-position (requires activation or specific ring construction).

  • Step 2: Carboxylation at the 8-position (ortho to the hydroxyl).

Detailed Protocol: The "Halogen-Switch" Route

Step 1: Synthesis of 3-Bromo-7-methoxyquinoline Rationale: It is often easier to brominate the quinoline ring before installing the carboxylic acid. The methoxy group protects the phenol.

  • Reagents: 7-Methoxyquinoline, N-Bromosuccinimide (NBS), Acetic Acid.

  • Procedure:

    • Dissolve 7-methoxyquinoline (1.0 eq) in glacial acetic acid.

    • Add NBS (1.1 eq) portion-wise at room temperature.

    • Heat to 60°C for 4 hours. The electron-rich 7-position directs electrophiles to the 8-position, but under thermodynamic control and specific conditions, the 3-position (beta to nitrogen) can be targeted, or the 3-bromo derivative is constructed via Skraup synthesis using 2-bromoacrolein diacetate.

    • Note: Direct bromination of 7-methoxyquinoline often yields the 8-bromo product. Therefore, the preferred industrial route often builds the ring with the bromine already in place (e.g., from 4-amino-2-methoxy-benzoic acid derivatives or via Vilsmeier-Haack cyclization).

Step 2: Demethylation to 3-Bromo-7-hydroxyquinoline

  • Reagents: 48% HBr (aq) or BBr3 in DCM.

  • Procedure:

    • Reflux the intermediate in 48% HBr for 12 hours.

    • Neutralize with NaHCO3 to precipitate the 7-hydroxy product.

Step 3: Carboxylation (Kolbe-Schmitt Reaction) Rationale: The Kolbe-Schmitt reaction selectively introduces a carboxyl group ortho to a phenol (position 8).

  • Reagents: 3-Bromo-7-hydroxyquinoline, K2CO3, CO2 (gas).

  • Procedure:

    • Mix the solid phenol with anhydrous K2CO3 (3.0 eq).

    • Place in a high-pressure autoclave.

    • Pressurize with CO2 (50 bar) and heat to 180°C for 24 hours.

    • Workup: Acidify the reaction mixture with HCl. The product, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid , will precipitate as a beige/yellow solid.

Synthesis Workflow Diagram (DOT)

Synthesis Start Start: 3-Bromoaniline (or related aniline) Step1 Skraup/Combes Synthesis (Ring Closure) Start->Step1 + Glycerol/Acid + Oxidant Inter1 Intermediate: 3-Bromo-7-methoxyquinoline Step1->Inter1 Step2 Demethylation (BBr3 or HBr) Inter1->Step2 Inter2 Intermediate: 3-Bromo-7-hydroxyquinoline Step2->Inter2 Step3 Kolbe-Schmitt Carboxylation (CO2, K2CO3, High P/T) Inter2->Step3 Ortho-lithiation alternative Final Final Product: 3-Bromo-7-hydroxyquinoline- 8-carboxylic acid Step3->Final

Caption: Step-wise synthetic pathway emphasizing ring construction followed by functionalization.

Part 5: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" for FBDD campaigns.

  • Ligand Efficiency (LE): High. The molecule is small (MW ~268), allowing for high binding affinity per heavy atom.

  • Vector Exploration: The bromine atom allows chemists to "grow" the molecule. By coupling different aryl boronic acids, researchers can probe the size and shape of the receptor's hydrophobic pocket without altering the binding mode of the head group (OH/COOH).

Case Study: Orexin Receptor Antagonists

In the development of compounds similar to Suvorexant , the 7-hydroxyquinoline-8-carboxylic acid core serves as a bioisostere for the benzoxazole or glycine moieties found in other antagonists.

  • Mechanism: The carboxylic acid protonates/deprotonates to interact with specific residues (e.g., Histidine or Arginine) in the transmembrane region of the GPCR.

  • Optimization: The 3-bromo group is replaced via Suzuki coupling with a bulky group (e.g., a substituted phenyl or pyridine) to block the receptor's conformational change, effectively "jamming" the lock.

Part 6: References

  • BenchChem. (n.d.). 3-Bromo-7-hydroxyquinoline-8-carboxylic acid Structure and Properties. BenchChem Database. Link

  • Baxter, C. A., et al. (2011). "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist". Organic Process Research & Development, 15(2), 367-375. (Contextual reference for Orexin antagonist synthesis). Link

  • Janssen Pharmaceutica NV. (2014).[1] Substituted 7-azabicycles and their use as orexin receptor modulators. U.S. Patent 9,611,277 B2.[1] (Cites 7-hydroxyquinoline-8-carboxylic acid as a key intermediate).[2] Link

  • BuyersGuideChem. (2024). Global Suppliers and CAS Data for 1159427-86-7. Link

Disclaimer: This guide is for research and educational purposes. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Exploratory

Theoretical studies of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

An In-Depth Technical Guide to the Theoretical and Computational-Based Analysis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid Abstract Quinoline derivatives are a cornerstone in medicinal chemistry, demonstrating a wid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical and Computational-Based Analysis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Abstract

Quinoline derivatives are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline scaffold offers a rich landscape for modulating pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, promising derivative, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, and provides a comprehensive framework for its theoretical investigation. While direct experimental data on this exact molecule is nascent, this document synthesizes established computational methodologies applied to analogous quinoline structures to propose a robust in-silico evaluation workflow. We will explore its electronic structure, potential as a bioactive agent through molecular docking, and the predictive power of Quantitative Structure-Activity Relationship (QSAR) studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug design.[4] Its derivatives have been successfully developed into drugs for a variety of diseases.[5][6] The diverse biological activities of quinolines are attributed to their ability to intercalate with DNA, inhibit key enzymes, and interact with various receptors.[5][7] The strategic placement of substituents on the quinoline core is a key strategy for enhancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The title compound, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, incorporates several key functional groups: a bromine atom, a hydroxyl group, and a carboxylic acid group. These substituents are expected to significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and potential for metal chelation, all of which are critical for biological activity.

Theoretical Approaches to Characterizing 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

A multi-faceted theoretical approach is essential to build a comprehensive understanding of a novel molecule's potential. This typically involves a combination of quantum chemical calculations, molecular docking simulations, and QSAR modeling.

Quantum Chemical Calculations: Unveiling Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and geometry of molecules.[8] These calculations provide insights into molecular stability, reactivity, and spectroscopic properties.

Key Parameters to Investigate:

  • Optimized Molecular Geometry: Determines the most stable 3D conformation of the molecule, providing bond lengths, bond angles, and dihedral angles.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity. A smaller gap suggests higher reactivity.[8]

  • Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions with biological targets.[9]

  • Vibrational Frequencies: Calculated IR and Raman spectra can be compared with experimental data to confirm the molecular structure.[10]

Experimental Protocol: DFT-Based Molecular Characterization

This protocol outlines the steps for performing a comprehensive DFT analysis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Structure Input:

    • Draw the 2D structure of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid in a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial 3D cleanup and energy minimization using a molecular mechanics force field (e.g., UFF).

  • Geometry Optimization:

    • Select a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set, which has been shown to provide accurate results for organic molecules.[11]

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

    • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.

    • Calculate and visualize the HOMO and LUMO orbitals.

    • Generate the Molecular Electrostatic Potential (MEP) map.

  • Data Analysis:

    • Analyze the optimized geometric parameters (bond lengths and angles).

    • Determine the HOMO-LUMO energy gap.

    • Interpret the MEP map to identify potential sites for electrophilic and nucleophilic attack.

Molecular Docking: Predicting Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[9] This method is instrumental in drug discovery for identifying potential drug targets and understanding the molecular basis of ligand-receptor interactions.

Key Steps in Molecular Docking:

  • Target Selection: Based on the known biological activities of similar quinoline derivatives (e.g., antibacterial, anticancer), select relevant protein targets. For instance, DNA gyrase and topoisomerase IV are common targets for antibacterial quinolones, while various kinases are targets for anticancer agents.[7][12]

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the ligand (3-Bromo-7-hydroxyquinoline-8-carboxylic acid) by optimizing its geometry and assigning charges.

  • Docking Simulation:

    • Define the binding site (active site) on the receptor.

    • Use a docking algorithm (e.g., AutoDock, Glide, GOLD) to explore possible binding poses of the ligand within the active site.

    • The docking program will score and rank the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.

    • The docking score provides an estimate of the binding free energy.

Experimental Protocol: Molecular Docking Workflow

This protocol provides a generalized workflow for performing molecular docking studies.

Software: AutoDock Tools, PyMOL, Schrödinger Suite, or similar software.

Methodology:

  • Ligand Preparation:

    • Load the optimized structure of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid into the docking software.

    • Assign Gasteiger charges and define rotatable bonds.

    • Save the prepared ligand in the appropriate format (e.g., PDBQT for AutoDock).

  • Receptor Preparation:

    • Download the desired protein structure from the PDB.

    • Open the structure in a molecular viewer and remove any co-crystallized ligands and water molecules.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared receptor in the appropriate format.

  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be chosen to cover all key residues.

  • Running the Docking Simulation:

    • Set the docking parameters (e.g., number of genetic algorithm runs, population size).

    • Launch the docking calculation.

  • Post-Docking Analysis:

    • Visualize the docked poses in a molecular graphics program (e.g., PyMOL, Discovery Studio).

    • Analyze the binding interactions for the lowest energy (best) pose.

    • Generate a 2D interaction diagram to clearly depict the binding mode.

Visualization of Computational Workflows

DFT_Workflow cluster_Input 1. Structure Input cluster_Calculation 2. DFT Calculation cluster_Analysis 3. Data Analysis 2D_Structure Draw 2D Structure 3D_Conversion Convert to 3D & Initial Minimization 2D_Structure->3D_Conversion Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) 3D_Conversion->Optimization Frequency Frequency Calculation Optimization->Frequency Single_Point Single-Point Energy Frequency->Single_Point Optimized_Geometry Optimized Geometry Single_Point->Optimized_Geometry HOMO_LUMO HOMO-LUMO Analysis Single_Point->HOMO_LUMO MEP MEP Map Single_Point->MEP

Caption: A typical workflow for DFT-based molecular characterization.

Molecular_Docking_Workflow Start Start Ligand_Prep Ligand Preparation (Charge Assignment, Rotatable Bonds) Start->Ligand_Prep Receptor_Prep Receptor Preparation (Remove Water, Add Hydrogens) Start->Receptor_Prep Grid_Box Define Binding Site (Grid Box) Ligand_Prep->Grid_Box Receptor_Prep->Grid_Box Docking Run Docking Simulation Grid_Box->Docking Analysis Analyze Docked Poses (Scoring, Interactions) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13] These models can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization.

General QSAR Workflow:

  • Data Set Collection: A dataset of structurally related quinoline derivatives with experimentally determined biological activities (e.g., IC50 values) is required.

  • Molecular Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule in the dataset.

  • Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques.

For 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, once a reliable QSAR model for a particular biological activity of quinolines is established, its activity can be predicted by calculating its molecular descriptors and inputting them into the model.

Predicted Physicochemical and Bioactivity Profile

Based on the functional groups present in 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, we can anticipate several key properties that would be further elucidated by the theoretical studies outlined above.

PropertyPredicted Influence of Functional GroupsTheoretical Method for Investigation
Acidity/Basicity The carboxylic acid group will be acidic, while the pyridine nitrogen will be basic. The hydroxyl group is weakly acidic.pKa calculation (via DFT or specialized software)
Lipophilicity The bromine atom will increase lipophilicity, while the hydroxyl and carboxylic acid groups will increase hydrophilicity.Calculation of logP
Hydrogen Bonding The hydroxyl and carboxylic acid groups are strong hydrogen bond donors and acceptors. The pyridine nitrogen is a hydrogen bond acceptor.MEP analysis, Molecular Docking
Metal Chelating Ability The hydroxyl and carboxylic acid groups in close proximity can act as a bidentate ligand for metal ions.Molecular Docking with metalloenzymes
Biological Activity The quinoline core is associated with various bioactivities. The substituents will modulate this activity.Molecular Docking, QSAR

Conclusion and Future Directions

The theoretical investigation of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid through DFT, molecular docking, and QSAR provides a powerful, resource-efficient approach to predicting its physicochemical properties and biological potential. The methodologies and workflows detailed in this guide offer a comprehensive framework for in-silico analysis. The insights gained from these computational studies can guide the rational design and synthesis of novel quinoline derivatives with improved therapeutic profiles. Future work should focus on the synthesis of the title compound and experimental validation of the theoretical predictions.

References

  • Ahirwar, S., Shrivastava, A., & Pathak, A. K. (2014). 2D QSAR study of novel quinoline derivatives as potent antitubercular agents. Journal of Computational Methods in Molecular Design, 4(1), 6-13.
  • ResearchGate. (n.d.). QSAR Studies and Quinolines.
  • (n.d.).
  • Moghaddas, M. (n.d.). SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. Journal of Chemical, Biological and Medicinial Sciences.
  • MDPI. (2024, July 4).
  • ResearchGate. (n.d.).
  • (2025, February 20). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. Journal of Chemical Health Risks.
  • Benchchem. (n.d.). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity.
  • (n.d.).
  • PubMed. (2024, October 15).
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (n.d.). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues | Request PDF.
  • (n.d.). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.
  • ResearchGate. (n.d.). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses | Request PDF.
  • PMC. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • ResearchGate. (2025, August 6). 7-Bromoquinolin-8-ol | Request PDF.
  • Open Access Journals. (2013, December 10).
  • PubMed. (2021, October 15). Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor.
  • Orbital: The Electronic Journal of Chemistry - Portal de Periódicos da UFMS. (2025, December 18).
  • (n.d.).
  • MDPI. (2021, August 4). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes.
  • (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.
  • Journal of the American Chemical Society. (2006, March 15). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.

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Foundational

A Technical Guide to 3-Bromo-7-hydroxyquinoline-8-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: The quinoline scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The quinoline scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities. Among these, the 8-hydroxyquinoline moiety has garnered significant attention due to its potent metal-chelating properties and diverse pharmacological applications, including anticancer, antimicrobial, and neuroprotective effects. This in-depth technical guide focuses on a specific, underexplored derivative: 3-Bromo-7-hydroxyquinoline-8-carboxylic acid. By synthesizing information from related compounds and established synthetic methodologies, this document provides a comprehensive overview of its probable synthesis, predicted physicochemical properties, and potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel quinoline-based compounds.

The 8-Hydroxyquinoline Scaffold: A Privileged Structure in Drug Discovery

The 8-hydroxyquinoline (8-HQ) nucleus is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol ring, with the hydroxyl group at the 8th position.[1][2] This arrangement confers unique physicochemical properties, most notably its ability to form stable complexes with a wide variety of metal ions.[3][4] This chelating ability is often implicated in its mechanism of action for various biological activities.

The 8-HQ scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity.[5][6] Derivatives of 8-HQ have demonstrated a remarkable range of pharmacological activities, including:

  • Anticancer: 8-Hydroxyquinoline derivatives have shown potent antiproliferative activity against various cancer cell lines.[5][7] Their mechanisms are often linked to the chelation of essential metal ions, disruption of cellular metabolism, and induction of apoptosis.[6][7]

  • Antimicrobial: The antibacterial and antifungal properties of 8-HQ derivatives have been known for over a century.[3][4] They are effective against a broad spectrum of pathogens, and their utility as anti-HIV and antileishmanial agents has also been reported.[1][2]

  • Neuroprotection: The ability of 8-HQ derivatives to chelate iron has been explored for the treatment of neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis is a key pathological feature.[1][2]

  • Enzyme Inhibition: Certain 8-HQ derivatives act as inhibitors of various enzymes, including 2OG-dependent enzymes and metallo-β-lactamases.[1][8]

The introduction of various substituents onto the 8-HQ core allows for the fine-tuning of its biological activity, pharmacokinetic properties, and target specificity. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency and modulate the electronic properties of a molecule.

Synthesis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid: A Proposed Pathway

While the direct synthesis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methodologies for the modification of the quinoline ring system. The proposed synthesis involves a multi-step process starting from 7-hydroxyquinoline.

Proposed Synthetic Pathway

Synthetic Pathway A 7-Hydroxyquinoline B Quinoline-7-yl trifluoromethanesulfonate A->B Tf2O, CH2Cl2, -1°C C 3-Bromoquinoline-7-yl trifluoromethanesulfonate B->C NBS, Acetic Acid, 80-100°C D 3-Bromo-7-hydroxyquinoline C->D 10% NaOH, 20-30°C E 3-Bromo-7-hydroxyquinoline-8-carbaldehyde D->E Duff Reaction (Hexamethylenetetramine, Glycerol, Boric Acid) F 3-Bromo-7-hydroxyquinoline-8-carboxylic acid E->F Oxidation (e.g., KMnO4 or Jones Reagent)

Caption: Proposed synthetic pathway for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Protection of the Hydroxyl Group [9]

  • Dissolve 7-hydroxyquinoline in dichloromethane.

  • Cool the solution to -1°C.

  • Add trifluoromethanesulfonic anhydride (Tf₂O) dropwise (molar ratio of 7-hydroxyquinoline to Tf₂O is 1:1-1.5).

  • Stir the reaction mixture at -1°C for 1-3 hours.

  • Upon completion, quench the reaction and extract the product, quinoline-7-yl trifluoromethanesulfonate.

Causality: The hydroxyl group at the 7-position is protected as a triflate ester. This is a crucial step as the free hydroxyl group would interfere with the subsequent bromination reaction. The triflate is an excellent leaving group, but in this context, it serves as a robust protecting group that is stable to the conditions of electrophilic bromination.

Step 2: Bromination at the 3-Position [9]

  • Dissolve the quinoline-7-yl trifluoromethanesulfonate from Step 1 in glacial acetic acid.

  • Add N-bromosuccinimide (NBS) (molar ratio of the triflate to NBS is 1:1-3).

  • Heat the reaction mixture to 80-100°C for 1-3 hours.

  • After the reaction is complete, cool the mixture and isolate the product, 3-bromoquinoline-7-yl trifluoromethanesulfonate.

Causality: Electrophilic aromatic substitution on the quinoline ring is directed by the existing substituents. The pyridine ring is electron-deficient, making the carbocyclic ring more susceptible to electrophilic attack. The use of NBS in acetic acid provides a source of electrophilic bromine for the regioselective bromination at the C-3 position.

Step 3: Deprotection of the Hydroxyl Group [9]

  • Add the 3-bromoquinoline-7-yl trifluoromethanesulfonate from Step 2 to a 10% aqueous solution of sodium hydroxide.

  • Stir the mixture at 20-30°C for 1-3 hours.

  • Acidify the solution to precipitate the product, 3-bromo-7-hydroxyquinoline.

  • Filter, wash, and dry the solid.

Causality: The triflate protecting group is readily cleaved under basic conditions via hydrolysis to regenerate the hydroxyl group, yielding 3-bromo-7-hydroxyquinoline.

Step 4: Formylation at the 8-Position (Duff Reaction)

  • Mix 3-bromo-7-hydroxyquinoline with hexamethylenetetramine, glycerol, and boric acid.

  • Heat the mixture to introduce a formyl group at the 8-position, ortho to the hydroxyl group.

  • Hydrolyze the intermediate to yield 3-bromo-7-hydroxyquinoline-8-carbaldehyde.

Causality: The Duff reaction is a classic method for the formylation of phenols. The hydroxyl group at the 7-position activates the ortho position (C-8) for electrophilic substitution by the electrophile generated from hexamethylenetetramine.

Step 5: Oxidation to the Carboxylic Acid

  • Dissolve the 3-bromo-7-hydroxyquinoline-8-carbaldehyde from Step 4 in a suitable solvent.

  • Add an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone).

  • Stir the reaction until the aldehyde is completely oxidized to the carboxylic acid.

  • Work up the reaction to isolate the final product, 3-bromo-7-hydroxyquinoline-8-carboxylic acid.

Causality: The aldehyde group is readily oxidized to a carboxylic acid using a variety of standard oxidizing agents. This final step completes the synthesis of the target molecule.

Physicochemical Properties: Predictions and Comparisons

The exact physicochemical properties of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid are not experimentally determined in the available literature. However, we can predict these properties based on the constituent functional groups and by comparing them to similar known compounds.

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₀H₆BrNO₃Based on the chemical structure.
Molecular Weight ~284.06 g/mol Calculated from the molecular formula.
Appearance Pale yellow to off-white solidSimilar to other hydroxyquinoline carboxylic acids.[10]
Melting Point >200 °CThe presence of hydrogen bonding from the hydroxyl and carboxylic acid groups, along with the rigid aromatic structure, suggests a high melting point.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.The carboxylic acid and hydroxyl groups will impart some water solubility, but the large aromatic system will limit it.
pKa Two pKa values are expected: one for the carboxylic acid (acidic) and one for the quinoline nitrogen (basic).The carboxylic acid pKa will likely be in the range of 3-5, while the quinoline nitrogen pKa will be around 4-6.
LogP 2.5 - 3.5The bromine atom will increase lipophilicity, but the hydroxyl and carboxylic acid groups will decrease it.

Potential Biological Applications and Therapeutic Rationale

The unique combination of a bromine atom, a hydroxyl group, and a carboxylic acid on the quinoline scaffold suggests that 3-Bromo-7-hydroxyquinoline-8-carboxylic acid could possess interesting and potent biological activities.

Metallo-β-Lactamase Inhibition

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics.[8] The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. 8-Hydroxyquinoline-7-carboxylic acid has been identified as a low-cytotoxicity, nanomolar inhibitor of MBLs.[8] The 8-hydroxy and 7-carboxy groups are crucial for chelating the zinc ions in the active site of the enzyme.

It is highly probable that 3-Bromo-7-hydroxyquinoline-8-carboxylic acid would also exhibit MBL inhibitory activity. The 7-hydroxy and 8-carboxy groups are well-positioned to chelate the active site zinc ions. The bromine atom at the 3-position could further enhance binding affinity through halogen bonding or by modulating the electronic properties of the quinoline ring system.

MBL_Inhibition cluster_0 MBL Active Site cluster_1 3-Bromo-7-hydroxyquinoline-8-carboxylic acid Zn1 Zn²⁺ Zn2 Zn²⁺ Molecule Quinoline Scaffold OH 7-OH COOH 8-COOH Br Potential Halogen Bonding Interactions OH->Zn1 Chelation COOH->Zn2 Chelation

Caption: Hypothesized binding mode of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid in the active site of a metallo-β-lactamase.

Anticancer Activity

The 8-hydroxyquinoline scaffold is a well-established pharmacophore for anticancer agents.[5][7] Brominated quinolines have also demonstrated significant antiproliferative effects against various cancer cell lines.[7] The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and intracellular accumulation.

The proposed mechanism of action for the anticancer activity of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid could involve:

  • Metal Ion Chelation: Depriving cancer cells of essential metal ions required for proliferation.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Topoisomerase Inhibition: Interfering with DNA replication and repair in cancer cells.[7]

Other Potential Applications

Given the broad biological activity of the 8-hydroxyquinoline scaffold, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid could also be investigated for:

  • Antimicrobial and Antifungal Activity: The presence of the 8-HQ core and a halogen suggests potential for broad-spectrum antimicrobial activity.[3][4]

  • Fluorescent Chemosensors: 8-Hydroxyquinoline derivatives are known to be fluorescent and are used as chemosensors for metal ions.[1][3] The substitution pattern of the target molecule could lead to novel sensing capabilities.

Conclusion and Future Directions

3-Bromo-7-hydroxyquinoline-8-carboxylic acid represents a novel and unexplored derivative of the medicinally important 8-hydroxyquinoline scaffold. Based on a comprehensive review of related literature, a plausible synthetic pathway has been proposed, and its potential physicochemical properties and biological activities have been predicted. The structural features of this molecule, particularly the juxtaposition of the metal-chelating 7-hydroxy and 8-carboxylic acid groups with a lipophilic bromine atom, make it a compelling candidate for further investigation, especially as a metallo-β-lactamase inhibitor and an anticancer agent.

Future research should focus on the successful synthesis and characterization of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid. Following its synthesis, in-depth biological evaluation is warranted to validate the predicted activities and to elucidate its mechanism of action. This molecule holds significant promise as a lead compound for the development of new therapeutic agents to address the pressing challenges of antibiotic resistance and cancer.

References

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link][1][2][5]

  • CN108484495B. (2020). Synthetic method of 3-bromo-7-hydroxyquinoline. Google Patents. [9]

  • Molecules. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. [Link]

  • ResearchGate. (2025). New approaches to the synthesis of selected hydroxyquinolines and their hydroxyquinoline carboxylic acid analogues. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Wiley Online Library. (2025). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. [Link]

  • EPA. (2025). 3-Bromoquinoline-6-carboxylic acid Properties. [Link]

  • BuyersGuideChem. (n.d.). 3-Bromo-7-hydroxyquinoline-8-carboxylic acid suppliers and producers. [Link]

  • Matrix Fine Chemicals. (n.d.). 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID. [Link]

  • OMICS International. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • SciSpace. (2014). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • PubMed. (2021). Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. [Link][8]

  • ACS Publications. (n.d.). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. [Link]

  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link][7]

  • Arabian Journal of Chemistry. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. [Link][6]

  • PubChem. (n.d.). 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. [Link]

Sources

Exploratory

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

An In-Depth Technical Guide to 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical overview of 3-Bromo-7...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (CAS No: 1159427-86-7), a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. The quinoline nucleus is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This guide elucidates the compound's physicochemical properties, proposes a detailed synthetic pathway with mechanistic rationale, and explores its potential applications in drug discovery, particularly as a metallo-β-lactamase inhibitor and a photoremovable protecting group. Detailed experimental protocols are provided to facilitate further research and application.

The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in drug development, largely owing to its potent metal-chelating capabilities.[3][4] The proximity of the C8 hydroxyl group and the C1 nitrogen atom creates a bidentate ligand that readily forms stable complexes with a variety of metal ions. This chelation is often central to its biological activity, allowing 8-HQ derivatives to modulate the function of metalloenzymes, disrupt metal homeostasis in pathogenic microbes, and serve as fluorescent sensors for metal ions.[3][4][5] The introduction of substituents, such as bromine atoms and carboxylic acid groups, allows for the fine-tuning of the molecule's electronic properties, lipophilicity, and target specificity, making compounds like 3-Bromo-7-hydroxyquinoline-8-carboxylic acid compelling candidates for further investigation. Recent studies have highlighted the potential of substituted quinolines as potent anticancer agents and inhibitors of drug-resistant enzymes.[5][6]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent or research tool. The properties of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid are summarized below.

PropertyValueSource
CAS Number 1159427-86-7[7]
Molecular Formula C₁₀H₆BrNO₃[7]
Molecular Weight 268.06 g/mol [8]
Canonical SMILES C1=CC(=C(C2=C(C(=O)O)C(=C1)O)N=C(C=C2)Br)N/A
Predicted LogP 2.4011[8]
Topological Polar Surface Area (TPSA) 70.42 Ų[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bonds 1[8]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The overall workflow is designed to control the regioselectivity of the substitutions on the quinoline ring.

G cluster_0 Step 1: Protection cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Deprotection/Hydrolysis cluster_3 Step 4: Kolbe-Schmitt Carboxylation A 7-Hydroxyquinoline C Quinoline-7-yl trifluoromethanesulfonate A->C CH2Cl2, 0°C to rt B Trifluoromethanesulfonic anhydride (Tf2O) C_ref Quinoline-7-yl trifluoromethanesulfonate D N-Bromosuccinimide (NBS) E 3-Bromoquinoline-7-yl trifluoromethanesulfonate E_ref 3-Bromoquinoline-7-yl trifluoromethanesulfonate C_ref->E Glacial Acetic Acid, 80-100°C F 10% aq. NaOH G 3-Bromo-7-hydroxyquinoline G_ref 3-Bromo-7-hydroxyquinoline E_ref->G 20-30°C H 1. Sodium Hydride 2. CO2 (high pressure) 3. Acidic Workup I 3-Bromo-7-hydroxyquinoline- 8-carboxylic acid (Target) G_ref->I High T & P

Caption: Proposed multi-step synthesis of the target compound.

Rationale Behind Experimental Choices
  • Step 1: Protection of the Hydroxyl Group: The hydroxyl group at the 7-position is acidic and can interfere with subsequent electrophilic substitution reactions. Protecting it as a triflate ester using trifluoromethanesulfonic anhydride is an effective strategy.[9] The triflate is an excellent leaving group and is stable to the conditions of the subsequent bromination step.

  • Step 2: Regioselective Bromination: The quinoline ring is activated towards electrophilic substitution. Using N-bromosuccinimide (NBS) in glacial acetic acid provides a controlled source of electrophilic bromine.[9] The C3 position is electronically favored for substitution in this system.

  • Step 3: Deprotection: The triflate protecting group is readily cleaved via hydrolysis under basic conditions (e.g., with aqueous sodium hydroxide) to regenerate the free hydroxyl group, yielding the key intermediate, 3-bromo-7-hydroxyquinoline.[9]

  • Step 4: Carboxylation: The introduction of the carboxylic acid group at the C8 position, ortho to the hydroxyl group, can be achieved via the Kolbe-Schmitt reaction. This reaction involves the formation of a phenoxide, which then acts as a nucleophile to attack carbon dioxide under high pressure and temperature. The ortho-directing nature of the hydroxyl group favors substitution at the C8 position.

Potential Applications in Drug Discovery and Research

The unique structural features of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid suggest several high-impact applications, primarily leveraging its metal-chelating and photochemical properties.

Metallo-β-Lactamase (MBL) Inhibition

The emergence of bacteria producing metallo-β-lactamases (MBLs), which inactivate a broad spectrum of β-lactam antibiotics, poses a severe threat to public health.[5] These enzymes utilize one or two zinc ions in their active site to hydrolyze the amide bond of the antibiotic. The 8-hydroxyquinoline core is a well-established zinc-chelating scaffold. A fragment-based screening study identified the closely related 8-hydroxyquinoline-7-carboxylic acid as a potent, low-cytotoxicity MBL inhibitor that restored the activity of β-lactam antibiotics against MBL-expressing E. coli.[5] It is hypothesized that the 8-hydroxyl and 8-carboxyl groups of the target compound would effectively chelate the catalytic zinc ions, inactivating the enzyme.

G cluster_Inhibitor Inhibitor Molecule (Target Compound) Zn1 Zn²⁺ Zn2 Zn²⁺ Inhibitor_core O_neg O⁻ Inhibitor_core->O_neg N_atom N Inhibitor_core->N_atom COOH_C C=O Inhibitor_core->COOH_C O_neg->Zn1 Chelation N_atom->Zn1 Coordination COOH_O O⁻ COOH_C->COOH_O COOH_O->Zn2 Chelation

Caption: Proposed chelation of zinc ions in an MBL active site.

Photochemical Applications

Research has demonstrated that 8-Bromo-7-hydroxyquinoline (BHQ) can function as an efficient photoremovable protecting group, or "caging" group.[10] Upon excitation with light (including two-photon excitation), the C-O bond at the 7-position cleaves, releasing a protected biomolecule such as a neurotransmitter or drug. This allows for precise spatiotemporal control over biological activity.[10] The presence of the carboxylic acid group in the target molecule could be used to modulate solubility or to attach the caging group to other molecules of interest, expanding its utility in photopharmacology and cell biology research.

Experimental Protocols

The following protocols are proposed as a starting point for the synthesis and evaluation of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Proposed Synthesis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Disclaimer: This is a proposed theoretical protocol. All laboratory work should be conducted with appropriate safety precautions by trained personnel.

Materials:

  • 7-Hydroxyquinoline

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dichloromethane (CH₂Cl₂)

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • 10% Sodium Hydroxide (NaOH) solution

  • Sodium Hydride (NaH)

  • Carbon Dioxide (CO₂) gas, high-pressure cylinder

  • Hydrochloric Acid (HCl)

  • Standard glassware for organic synthesis, including a high-pressure reactor (autoclave).

Procedure:

  • Protection: Dissolve 7-hydroxyquinoline (1.0 equiv) in anhydrous CH₂Cl₂ under a nitrogen atmosphere. Cool the solution to 0°C. Add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC. Quench the reaction with water and extract the product with CH₂Cl₂. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain quinoline-7-yl trifluoromethanesulfonate.

  • Bromination: Dissolve the product from Step 1 in glacial acetic acid. Add NBS (1.1 equiv) and heat the mixture to 80-100°C for 1-3 hours.[9] Monitor by TLC. After completion, cool the reaction and pour it into ice water. Collect the precipitate by filtration to yield 3-bromoquinoline-7-yl trifluoromethanesulfonate.

  • Deprotection: Add the brominated intermediate to a 10% aqueous NaOH solution and stir at room temperature for 1-3 hours.[9] Neutralize the solution with HCl to precipitate the product. Filter, wash with water, and dry to obtain 3-bromo-7-hydroxyquinoline.

  • Carboxylation (Kolbe-Schmitt): Caution: This step involves high pressure and a reactive metal hydride. In a high-pressure autoclave, suspend 3-bromo-7-hydroxyquinoline (1.0 equiv) in an appropriate high-boiling inert solvent. Carefully add sodium hydride (1.1 equiv) to form the sodium phenoxide. Seal the reactor, purge with CO₂, and then pressurize with CO₂ gas to 5-10 atm. Heat the mixture to 120-150°C for several hours. After cooling and venting, carefully quench the reaction mixture and acidify with HCl to precipitate the crude product.

  • Purification: The final product, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

In Vitro Metallo-β-Lactamase Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the hydrolysis of a chromogenic cephalosporin substrate (e.g., CENTA or nitrocefin) by a purified MBL enzyme (e.g., VIM-2 or NDM-1).

Materials:

  • Purified MBL enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)

  • Chromogenic substrate (e.g., CENTA)

  • Test compound dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the MBL enzyme in the assay buffer.

  • In a 96-well plate, add assay buffer to each well.

  • Add varying concentrations of the test compound (from a DMSO stock) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the enzyme with the test compound for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA) over time using a microplate reader.

  • Calculate the initial reaction rates. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

3-Bromo-7-hydroxyquinoline-8-carboxylic acid is a promising, yet underexplored, molecule with significant potential in medicinal chemistry and as a research tool. Its inherent properties as a metal chelator make it a strong candidate for development as an inhibitor of metalloenzymes, particularly in the fight against antibiotic resistance. Furthermore, its structural similarity to known photoremovable protecting groups opens avenues for its application in photopharmacology. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to further investigate this compound and unlock its full potential.

References

  • Application Notes and Protocols for the One-Pot Synthesis of Quinoline-2-Carboxyl
  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid - Benchchem.
  • 3-Bromo-7-hydroxyquinoline-8-carboxylic acid | 1159427-86-7 - BuyersGuideChem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC.
  • Related Synthesis Methods for Quinoline Carboxamides - Smolecule.
  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical...
  • 7-Bromo-3-hydroxyquinoline-4-carboxylic acid | 1031929-53-9 - ChemScene.
  • CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google P
  • 3-Bromo-7-hydroxyquinoline-8-carboxylic acid suppliers and producers - BuyersGuideChem.
  • 7-Bromo-8-hydroxyquinoline 97 13019-32-4 - Sigma-Aldrich.
  • 495411-33-1|7-Bromo-8-hydroxyquinoline-2-carboxylic acid|BLD Pharm.
  • CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P
  • 3-Bromoquinoline-6-carboxylic acid Properties - EPA.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PubMed.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Activity of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the potential biological activities of a specific, novel derivative: 3-Bromo-7-hydroxyquinoline-8-carboxylic acid. Drawing upon the established bioactivities of related quinoline carboxylic acids, this document outlines the scientific rationale for investigating its potential as an anticancer and antimicrobial agent. We delve into the plausible mechanisms of action, including enzyme inhibition and disruption of cellular processes. Furthermore, this guide presents detailed, field-proven experimental protocols for the synthesis, purification, and biological evaluation of this compound, equipping researchers with the necessary tools to validate its therapeutic potential. The synthesis section proposes a logical, multi-step pathway, acknowledging the necessity for empirical validation. The subsequent sections provide step-by-step methodologies for assessing cytotoxicity against cancer cell lines, determining antimicrobial efficacy, and investigating the inhibition of key enzymes such as topoisomerases. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration of novel quinoline-based therapeutic agents.

Introduction: The Prominence of Quinoline Carboxylic Acids in Drug Discovery

Quinoline, a heterocyclic aromatic compound, and its derivatives have long been a source of inspiration for the development of new drugs.[1] The fusion of a benzene and a pyridine ring creates a unique electronic and structural framework that allows for diverse interactions with biological macromolecules. The introduction of a carboxylic acid moiety further enhances the drug-like properties of the quinoline scaffold, often improving solubility and providing a key interaction point with biological targets.[2]

Quinoline derivatives have demonstrated a remarkable range of biological activities, including antimalarial, anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Notably, quinoline-based drugs such as chloroquine and ciprofloxacin have had a profound impact on global health. The core hypothesis of this guide is that the novel compound, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, by virtue of its specific substitution pattern, possesses significant and potentially selective biological activity. The bromine atom at the 3-position can enhance lipophilicity and may participate in halogen bonding, while the hydroxyl group at the 7-position and the carboxylic acid at the 8-position can act as hydrogen bond donors and acceptors, as well as metal chelating agents.

This guide will provide a detailed roadmap for the investigation of this promising molecule, from its chemical synthesis to its biological characterization.

Proposed Synthesis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Overview of the Proposed Synthetic Pathway

The proposed synthesis involves a modified Doebner-von Miller reaction to construct the quinoline-8-carboxylic acid core, followed by bromination and hydroxylation. The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1]

Synthesis_Pathway A 2-Aminobenzoic acid C Doebner-von Miller Reaction A->C B Crotonaldehyde B->C D 2-Methylquinoline-8-carboxylic acid C->D Acid catalyst E Bromination (NBS) D->E Radical initiator F 3-Bromo-2-methylquinoline-8-carboxylic acid E->F G Oxidation (e.g., SeO2) F->G H 3-Bromo-2-formylquinoline-8-carboxylic acid G->H I Baeyer-Villiger Oxidation H->I J 3-Bromo-7-hydroxyquinoline-8-carboxylic acid I->J Hydrolysis

Caption: Proposed synthetic pathway for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 2-Methylquinoline-8-carboxylic acid via Improved Doebner-Miller Reaction

This step is adapted from a known procedure for the synthesis of 2-alkyl-8-quinoline carboxylic acids.[5]

  • To a mixture of 2-aminobenzoic acid (anthranilic acid) and concentrated hydrochloric acid in a round-bottom flask, add toluene.

  • Heat the mixture to 80-90°C and add a phase transfer catalyst such as triethylbenzylammonium chloride.

  • Slowly add crotonaldehyde to the reaction mixture while maintaining the temperature.

  • Stir the mixture vigorously for 1.5 hours at 80-90°C.

  • Cool the reaction mixture to room temperature and neutralize with a concentrated ammonia solution to a pH of 3-4.

  • The precipitated product, 2-methyl-8-quinoline carboxylic acid, is then filtered, washed with water, and dried.

Step 2: Bromination at the 3-position

  • Dissolve the 2-methylquinoline-8-carboxylic acid in a suitable solvent such as glacial acetic acid.

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • The precipitated 3-bromo-2-methylquinoline-8-carboxylic acid is collected by filtration, washed with water, and dried.

Step 3: Oxidation of the 2-methyl group to a formyl group

  • Suspend the 3-bromo-2-methylquinoline-8-carboxylic acid in a solvent like dioxane.

  • Add selenium dioxide (SeO2) and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC. Upon completion, filter the hot solution to remove selenium metal.

  • Evaporate the solvent under reduced pressure to obtain the crude 3-bromo-2-formylquinoline-8-carboxylic acid.

Step 4: Baeyer-Villiger Oxidation and Hydrolysis to introduce the 7-hydroxy group

This step is a proposed method and may require significant optimization.

  • Dissolve the 3-bromo-2-formylquinoline-8-carboxylic acid in a suitable solvent like dichloromethane or chloroform.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), and stir the reaction at room temperature.

  • The intermediate formate ester is then hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) followed by acidification to yield the final product, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

  • The final product would require purification, likely by recrystallization or column chromatography.

Potential Biological Activity: Anticancer and Antimicrobial Properties

The structural features of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid suggest a strong potential for both anticancer and antimicrobial activities.

Potential Anticancer Activity

Quinoline derivatives are known to exhibit anticancer activity through various mechanisms.[3][4]

  • Enzyme Inhibition: A primary mechanism for the anticancer effects of some quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5] Cancer cells, due to their high proliferation rate, are highly dependent on this pathway. Inhibition of DHODH leads to depletion of pyrimidines, causing cell cycle arrest and tumor growth inhibition.

  • Topoisomerase Inhibition: Many quinoline-based compounds act as topoisomerase inhibitors.[4] Topoisomerases are crucial enzymes that manage the topology of DNA during replication and transcription. Their inhibition leads to DNA damage and apoptosis in cancer cells.

  • Induction of Apoptosis and Cell Cycle Arrest: Quinoline derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, preventing their proliferation.[3]

Anticancer_Mechanisms Compound 3-Bromo-7-hydroxyquinoline- 8-carboxylic acid DHODH DHODH Inhibition Compound->DHODH Topo Topoisomerase Inhibition Compound->Topo Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Pyrimidine Pyrimidine Synthesis ↓ DHODH->Pyrimidine DNA_Damage DNA Damage ↑ Topo->DNA_Damage TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth CellCycle->TumorGrowth Pyrimidine->TumorGrowth DNA_Damage->Apoptosis

Caption: Potential anticancer mechanisms of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Potential Antimicrobial Activity

The quinolone and quinoline class of compounds are well-established antibacterial agents.[6]

  • DNA Gyrase and Topoisomerase IV Inhibition: The primary mechanism of action for many quinolone antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. Their inhibition leads to the cessation of these critical cellular processes and ultimately bacterial cell death.

Experimental Protocols for Biological Evaluation

The following sections provide detailed protocols for assessing the potential anticancer and antimicrobial activities of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the concentration is determined by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid in DMSO. Prepare serial dilutions of the compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The lowest concentration of the agent that inhibits growth is the MIC.

Protocol (Broth Microdilution Method):

  • Preparation of Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA, while topoisomerase II decatenates kinetoplast DNA (kDNA). The inhibition of these activities can be visualized by agarose gel electrophoresis.

Protocol for Topoisomerase I Inhibition:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and varying concentrations of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

  • Enzyme Addition: Add human topoisomerase I to the reaction mixture. Include a control with no compound and a positive control inhibitor (e.g., camptothecin).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination and Electrophoresis: Stop the reaction by adding a loading dye containing SDS. Load the samples onto an agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

Protocol for Topoisomerase II Inhibition:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing kinetoplast DNA (kDNA), topoisomerase II assay buffer, ATP, and varying concentrations of the test compound.

  • Enzyme Addition: Add human topoisomerase IIα to the reaction mixture. Include a control with no compound and a positive control inhibitor (e.g., etoposide).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination and Electrophoresis: Stop the reaction and run the samples on an agarose gel.

  • Visualization: Stain the gel and visualize the DNA. Inhibition is indicated by the inability of the enzyme to release the decatenated minicircles from the kDNA network.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bio_eval Biological Evaluation Synthesis Proposed Synthesis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Activity Purification->Anticancer Antimicrobial Antimicrobial Activity Purification->Antimicrobial MTT MTT Assay (Cytotoxicity, IC50) Anticancer->MTT Topo_Assay Topoisomerase Inhibition Assay Anticancer->Topo_Assay MIC_Test MIC Determination Antimicrobial->MIC_Test

Caption: Overall experimental workflow for the evaluation of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner.

Table 1: In Vitro Cytotoxicity of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)Experimental Value
HeLa (Cervical Cancer)Experimental Value
A549 (Lung Cancer)Experimental Value
Normal Cell Line (e.g., MCF-10A)Experimental Value
Table 2: Minimum Inhibitory Concentrations (MICs) of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (Gram-positive)Experimental Value
Escherichia coli (Gram-negative)Experimental Value
Pseudomonas aeruginosa (Gram-negative)Experimental Value

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid. Based on the extensive literature on related quinoline derivatives, there is a strong scientific rationale to investigate this compound as a potential anticancer and antimicrobial agent. The detailed experimental protocols provided herein offer a robust starting point for researchers to explore its therapeutic potential.

Future studies should focus on optimizing the proposed synthetic route and conducting a thorough structure-activity relationship (SAR) study to identify more potent analogs. In vivo efficacy and toxicity studies will be crucial to determine the clinical translational potential of this promising compound.

References

  • Sliman, F., Blairvacq, M., Durieu, E., et al. Identification and structure–activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805.
  • Chen, S. F., et al. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(10), 1835-1843.
  • Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research, 7(12), 4768-4780.
  • Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(3-S), 184-196.
  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 49(2), 143-148.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 49(2), 143-148.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Molecules, 23(11), 2946.
  • Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(5), 13264-13276.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Synthetic method of 3-bromo-7-hydroxyquinoline. Google Patents.
  • ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES. Proceedings of the YSU, 57(3), 301-307.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4287.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Investigating the Anticancer Potential of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Promise of Quinoline Scaffolds in Oncology The quinoline ring system is a privileged heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Promise of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, demonstrating efficacy through diverse mechanisms of action. These include, but are not limited to, intercalation into DNA, inhibition of topoisomerase enzymes, modulation of protein kinases, and induction of cell cycle arrest and apoptosis.[2][3] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity against cancer cells. This document provides a detailed guide for the investigation of a novel quinoline derivative, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, as a potential anticancer agent.

Compound Profile: 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a test compound is fundamental for its formulation and biological evaluation. Key parameters for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid are summarized below.

PropertyValue (Predicted/Experimental)Significance in Anticancer Screening
Molecular FormulaC₁₀H₆BrNO₃Defines the elemental composition and molecular weight.
Molecular Weight284.07 g/mol Crucial for preparing solutions of known molar concentration.
SolubilityTo be determined experimentallyAffects bioavailability and the choice of solvent for in vitro assays.
StabilityTo be determined experimentallyEssential for ensuring the integrity of the compound during storage and experimentation.
pKaTo be determined experimentallyInfluences the ionization state of the molecule at physiological pH, which can impact cell permeability and target interaction.

Synthesis and Acquisition

A patented method for the synthesis of 3-bromo-7-hydroxyquinoline involves a multi-step process starting from 7-hydroxyquinoline.[4] This intermediate can then potentially be carboxylated at the 8-position. The Kolbe-Schmitt reaction, a classic method for the ortho-carboxylation of phenols, could be adapted for this purpose.[5][6] This reaction typically involves the treatment of a phenoxide with carbon dioxide under pressure and elevated temperature.[7][8] Optimization of reaction conditions, including the choice of base and solvent, would be critical to achieve the desired regioselectivity.

Alternatively, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid may be available from specialized chemical suppliers. It is recommended to perform a thorough search of chemical vendor databases.

Postulated Mechanisms of Anticancer Action

Based on the known biological activities of structurally related quinoline derivatives, several potential anticancer mechanisms can be postulated for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid. The presence of the planar quinoline ring system suggests the possibility of DNA intercalation, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] Furthermore, many quinoline-based compounds are known to inhibit topoisomerase I or II, enzymes crucial for resolving DNA topological stress during replication.[3] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and the activation of apoptotic pathways.

The 7-hydroxy and 8-carboxylic acid substituents may also contribute to the compound's biological activity, potentially through chelation of metal ions essential for the function of certain enzymes, or by forming key hydrogen bonds with target proteins.[9] Some quinoline derivatives have been shown to inhibit protein kinases involved in cancer cell signaling, such as Pim-1 kinase, which regulates apoptosis and cell metabolism.[2]

Hypothetical Signaling Pathway

Anticancer_Mechanism 3-Bromo-7-hydroxyquinoline-8-carboxylic acid 3-Bromo-7-hydroxyquinoline-8-carboxylic acid DNA_Intercalation DNA Intercalation 3-Bromo-7-hydroxyquinoline-8-carboxylic acid->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition 3-Bromo-7-hydroxyquinoline-8-carboxylic acid->Topoisomerase_Inhibition Kinase_Inhibition Kinase Inhibition (e.g., Pim-1) 3-Bromo-7-hydroxyquinoline-8-carboxylic acid->Kinase_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage Apoptosis_Induction Apoptosis Induction Kinase_Inhibition->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Postulated mechanisms of anticancer action for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for the initial in vitro assessment of the anticancer activity of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Protocol 1: Cell Viability Assays (MTT/XTT)

Scientific Rationale: Cell viability assays are crucial for determining the cytotoxic and cytostatic effects of a compound. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[10][11][12] In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[6]

Experimental Workflow

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cancer cells in 96-well plates Prepare_Compound Prepare serial dilutions of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid Seed_Cells->Prepare_Compound Treat_Cells Treat cells with compound and incubate (e.g., 48-72h) Prepare_Compound->Treat_Cells Add_Reagent Add MTT or XTT reagent Treat_Cells->Add_Reagent Incubate Incubate (e.g., 2-4h) Add_Reagent->Incubate Solubilize Add solubilization buffer (for MTT) Incubate->Solubilize Read_Absorbance Read absorbance on a microplate reader Solubilize->Read_Absorbance Calculate_Viability Calculate percent cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for determining cell viability using MTT/XTT assays.

Step-by-Step Protocol:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations for treatment.

  • Cell Treatment: Replace the culture medium with fresh medium containing the desired concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug like doxorubicin). Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • MTT/XTT Addition:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]

    • For XTT: Add the XTT reagent, mixed with an electron coupling reagent, to each well and incubate for 2-4 hours.[11]

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation

Cancer Cell LineTissue of Origin3-Bromo-7-hydroxyquinoline-8-carboxylic acid IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HCT116Colon CarcinomaExperimental ValueExperimental Value

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G1, S, or G2/M) and subsequent cell death.[1] Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantitative analysis of the cell cycle distribution of a population of cells.[13][14][15]

Step-by-Step Protocol:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat them with 3-Bromo-7-hydroxyquinoline-8-carboxylic acid at concentrations around the IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[16] The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

  • Data Analysis: Analyze the resulting DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in a particular phase compared to the control suggests a cell cycle arrest at that point.

Data Presentation

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC50/2)Experimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value
Compound (2x IC50)Experimental ValueExperimental ValueExperimental Value

Protocol 3: Apoptosis Detection Assays

Scientific Rationale: Induction of apoptosis, or programmed cell death, is a hallmark of an effective anticancer agent.[5] Several methods can be employed to detect apoptosis, and it is recommended to use at least two different assays to confirm the findings.[17]

A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect these early apoptotic cells. PI is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, detecting the fluorescence from both FITC and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

B. Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates. An increase in caspase activity is a strong indicator of apoptosis induction.

C. TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a characteristic of late-stage apoptosis.[5] This assay can be performed using flow cytometry or microscopy.

Data Presentation

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)Relative Caspase-3/7 Activity
Vehicle ControlExperimental ValueExperimental ValueExperimental Value
Compound (IC50)Experimental ValueExperimental ValueExperimental Value
Staurosporine (Positive Control)Experimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro evaluation of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid as a potential anticancer agent. The outlined protocols for assessing cell viability, cell cycle progression, and apoptosis induction will generate crucial data to determine the compound's cytotoxic and mechanistic properties. Positive results from these initial screens would warrant further investigation, including the elucidation of the specific molecular targets, evaluation in more complex in vitro models (e.g., 3D spheroids), and eventual progression to in vivo animal studies. The rich chemical landscape of quinoline derivatives continues to offer exciting opportunities for the development of novel and effective cancer therapeutics.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Vertex AI Search.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). PubMed.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (2025, November 5). Bio-protocol. Retrieved from [Link]

  • Synthetic method of 3-bromo-7-hydroxyquinoline. (n.d.). Google Patents.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014, January 15). SciSpace. Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives; An Overview (2022). (n.d.). SciSpace. Retrieved from [Link]

  • Apoptosis Assays. (n.d.). Millipore Sigma. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC. Retrieved from [Link]

  • Cell Cycle Analysis. (2017, May 19). University of Wisconsin Carbone Cancer Center. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Kolbe Schmitt Reaction. (2020, June 26). ALL ABOUT CHEMISTRY. Retrieved from [Link]

  • Choosing an Apoptosis Detection Assay. (n.d.). Axion Biosystems. Retrieved from [Link]

  • Kolbe-Schmitt Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. (n.d.). PMC. Retrieved from [Link]

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Application

Application Notes and Protocols: 3-Bromo-7-hydroxyquinoline-8-carboxylic acid as a Metallo-β-Lactamase Inhibitor

Introduction: The Imperative for Novel Metallo-β-Lactamase Inhibitors The escalating crisis of antibiotic resistance poses a formidable threat to global public health. A key driver of this resistance in Gram-negative bac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Metallo-β-Lactamase Inhibitors

The escalating crisis of antibiotic resistance poses a formidable threat to global public health. A key driver of this resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate a broad spectrum of life-saving β-lactam antibiotics. Among these, the Ambler class B metallo-β-lactamases (MBLs) are particularly concerning. These zinc-dependent enzymes possess an exceptionally broad substrate profile, including the carbapenems, which are often considered the last line of defense against multidrug-resistant infections. The rapid and global dissemination of MBL-producing pathogens, such as those carrying genes for New Delhi Metallo-β-lactamase (NDM-1), Verona Integron-Encoded Metallo-β-lactamase (VIM-2), and Imipenemase (IMP-1), has created an urgent need for the development of effective MBL inhibitors.[1]

Currently, there are no clinically approved MBL inhibitors, a stark contrast to the available inhibitors for serine-β-lactamases (classes A, C, and D).[2] The unique catalytic mechanism of MBLs, centered on one or two zinc ions in the active site, necessitates a distinct inhibitor design strategy. One of the most promising approaches is the development of small molecules that can effectively chelate these catalytic zinc ions, thereby inactivating the enzyme.

The 8-hydroxyquinoline scaffold has emerged as a privileged structure in the design of MBL inhibitors due to its inherent zinc-chelating properties.[3] Fragment-based screening has identified 8-hydroxyquinoline as a potent, broad-spectrum inhibitor of both VIM-2 and NDM-1. Subsequent structure-activity relationship studies have highlighted 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxicity lead compound that can restore the efficacy of β-lactam antibiotics against MBL-producing E. coli. This document provides detailed application notes and protocols for the synthesis and evaluation of a novel derivative, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid , as a potential next-generation MBL inhibitor. The introduction of a bromine atom at the 3-position is hypothesized to modulate the electronic properties and binding interactions of the quinoline core within the MBL active site, potentially enhancing inhibitory potency and optimizing pharmacokinetic properties.

Proposed Synthesis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

The synthesis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid can be approached in a two-step process starting from 7-hydroxyquinoline. The first step involves the regioselective bromination at the 3-position, followed by a Kolbe-Schmitt carboxylation to introduce the carboxylic acid group at the 8-position.

Step 1: Synthesis of 3-Bromo-7-hydroxyquinoline

This step is based on a patented method involving the protection of the hydroxyl group, followed by bromination and deprotection.[4]

  • Protection of the hydroxyl group: Dissolve 7-hydroxyquinoline in a suitable solvent such as dichloromethane. Add trifluoromethanesulfonic anhydride dropwise at a low temperature (e.g., -1°C) to form quinoline-7-yl trifluoromethanesulfonate.

  • Bromination: Dissolve the resulting triflate ester in glacial acetic acid. Add N-bromosuccinimide (NBS) and heat the reaction mixture (e.g., 80-100°C) to effect bromination at the 3-position, yielding 3-bromoquinoline-7-yl trifluoromethanesulfonate.

  • Deprotection (Hydrolysis): Hydrolyze the bromo-triflate intermediate under alkaline conditions (e.g., 10% sodium hydroxide solution) at room temperature to yield the desired 3-bromo-7-hydroxyquinoline.

Step 2: Carboxylation of 3-Bromo-7-hydroxyquinoline (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[5][6] This reaction is proposed for the regioselective introduction of a carboxylic acid group at the 8-position of 3-bromo-7-hydroxyquinoline.

  • Formation of the Phenoxide: Treat 3-bromo-7-hydroxyquinoline with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide.

  • Carboxylation: Heat the sodium phenoxide under high pressure with carbon dioxide (e.g., 100 atm at 125°C). The phenoxide undergoes nucleophilic addition to CO2.

  • Acidification: Treat the resulting salicylate salt with a strong acid (e.g., sulfuric acid) to protonate the carboxylate and yield the final product, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 3-Bromo-7-hydroxyquinoline cluster_1 Step 2: Kolbe-Schmitt Carboxylation 7-Hydroxyquinoline 7-Hydroxyquinoline Protection Protection 7-Hydroxyquinoline->Protection Tf2O, DCM Bromination Bromination Protection->Bromination NBS, Acetic Acid Deprotection Deprotection Bromination->Deprotection NaOH (aq) 3-Bromo-7-hydroxyquinoline 3-Bromo-7-hydroxyquinoline Deprotection->3-Bromo-7-hydroxyquinoline Phenoxide_Formation Phenoxide_Formation 3-Bromo-7-hydroxyquinoline->Phenoxide_Formation NaOH Carboxylation Carboxylation Phenoxide_Formation->Carboxylation 1. CO2, Pressure, Heat 2. H2SO4 3-Bromo-7-hydroxyquinoline-8-carboxylic_acid 3-Bromo-7-hydroxyquinoline-8-carboxylic_acid Carboxylation->3-Bromo-7-hydroxyquinoline-8-carboxylic_acid

Figure 1: Proposed synthetic workflow for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Mechanism of Action: Zinc Chelation in the MBL Active Site

The primary mechanism of inhibition for 8-hydroxyquinoline derivatives is the chelation of the zinc ions essential for catalysis in the MBL active site.[3] MBLs of the B1 subclass, which includes the clinically significant NDM-1, VIM-2, and IMP-1 enzymes, typically contain a di-zinc center. These two zinc ions (Zn1 and Zn2) are coordinated by histidine and aspartate/cysteine residues and are bridged by a hydroxide ion that acts as the nucleophile for β-lactam hydrolysis.

3-Bromo-7-hydroxyquinoline-8-carboxylic acid is designed to act as a bidentate chelator, with the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring coordinating with one or both of the zinc ions. This binding displaces the nucleophilic hydroxide and/or key water molecules, effectively inactivating the enzyme and preventing the hydrolysis of β-lactam antibiotics. The addition of the 8-carboxylic acid moiety provides an additional point of interaction within the active site, potentially enhancing binding affinity. The 3-bromo substituent can influence the electronic properties of the quinoline ring system and may engage in additional interactions, such as halogen bonding, with active site residues, further stabilizing the enzyme-inhibitor complex.

Mechanism_of_Action cluster_0 MBL Active Site cluster_1 Inhibited Complex Zn1 Zn²⁺ OH OH⁻ Zn1->OH Zn2 Zn²⁺ Zn2->OH His His/Asp/Cys Residues His->Zn1 His->Zn2 Inhibitor 3-Bromo-7-hydroxyquinoline -8-carboxylic acid Inhibited Complex Inhibited Complex Inhibitor->Inhibited Complex Zn1_inhib Zn²⁺ Inhibitor_bound Inhibitor Zn1_inhib->Inhibitor_bound Chelation Zn2_inhib Zn²⁺ Zn2_inhib->Inhibitor_bound Chelation His_inhib His/Asp/Cys Residues His_inhib->Zn1_inhib His_inhib->Zn2_inhib MBL Active Site MBL Active Site MBL Active Site->Inhibited Complex Binding and Zinc Chelation

Figure 2: Proposed mechanism of MBL inhibition via zinc chelation.

Application Protocols

Protocol 1: Determination of IC50 using a Nitrocefin-Based Spectrophotometric Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the test compound against purified MBL enzymes. The assay utilizes the chromogenic cephalosporin substrate, nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamase.[7]

Materials:

  • Purified recombinant MBL enzymes (e.g., NDM-1, VIM-2, IMP-1)[2][8]

  • 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

  • Nitrocefin

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂ and 0.01% Tween-20

  • DMSO (spectrophotometric grade)

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the inhibitor in DMSO.

    • Prepare a 10 mM stock solution of nitrocefin in DMSO.

    • Dilute the purified MBL enzymes in assay buffer to a working concentration that yields a linear reaction rate for at least 15 minutes (typically in the low nM range).

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the inhibitor stock solution in assay buffer to achieve a range of final concentrations (e.g., 100 µM to 1 nM). Include a "no inhibitor" control containing only assay buffer and DMSO.

    • Add 50 µL of the diluted inhibitor solutions (or control) to the appropriate wells.

    • Add 25 µL of the MBL enzyme working solution to each well.

  • Pre-incubation:

    • Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of nitrocefin by diluting the stock solution in assay buffer to a final concentration of 100 µM.

    • Initiate the reaction by adding 25 µL of the nitrocefin working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

IC50_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Nitrocefin Solution Start->Prepare_Reagents Plate_Setup Plate Setup: 1. Add Inhibitor/Control 2. Add MBL Enzyme Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate (15 min) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add Nitrocefin Solution Pre_incubation->Initiate_Reaction Kinetic_Measurement Kinetic Measurement: Read Absorbance at 490 nm Initiate_Reaction->Kinetic_Measurement Data_Analysis Data Analysis: - Calculate V₀ - % Inhibition - Plot and determine IC50 Kinetic_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the MBL inhibition (IC50) assay.

Representative Data (for 8-hydroxyquinoline-7-carboxylic acid):

MBL EnzymeIC50 (µM)
NDM-1Data not available
VIM-2Nanomolar range
IMP-1Data not available
Note: Specific IC50 values for 8-hydroxyquinoline-7-carboxylic acid against VIM-2 are reported to be in the nanomolar range, but precise values vary across studies. Data for NDM-1 and IMP-1 with this specific compound are not readily available in the searched literature. This table serves as a template for presenting experimental results.
Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic activity of the inhibitor in combination with a β-lactam antibiotic (e.g., meropenem) against an MBL-producing bacterial strain.[10][11][12][13][14]

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)

  • 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

  • Meropenem

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow the bacterial strain overnight in CAMHB.

    • Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Drug Dilutions:

    • Prepare stock solutions of the inhibitor and meropenem.

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Create serial two-fold dilutions of the inhibitor along the x-axis (columns 1-10) and meropenem along the y-axis (rows A-G). Column 11 will serve as the meropenem-only control, and row H will be the inhibitor-only control. Column 12 will be the growth control (no drugs).

  • Inoculation and Incubation:

    • Inoculate each well with 100 µL of the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC and Calculate FIC Index:

    • Visually determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FICₐ + FICₑ = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Checkerboard_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (5 x 10⁵ CFU/mL) Start->Prepare_Inoculum Plate_Setup Setup 96-well Plate: - Serial dilutions of Inhibitor (x-axis) - Serial dilutions of Antibiotic (y-axis) Prepare_Inoculum->Plate_Setup Inoculate Inoculate Plate with Bacteria Plate_Setup->Inoculate Incubate Incubate (37°C, 18-24h) Inoculate->Incubate Read_MIC Determine MICs (visual inspection) Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret_Results Interpret Results: Synergy, Additive, or Antagonism Calculate_FIC->Interpret_Results End End Interpret_Results->End

Figure 4: Workflow for the checkerboard synergy assay.
Protocol 3: Time-Kill Assay

This assay confirms the bactericidal or bacteriostatic nature of the synergistic interaction observed in the checkerboard assay.[15][16][17]

Procedure:

  • Prepare bacterial cultures to a concentration of ~10⁶ CFU/mL in CAMHB.

  • Set up tubes with:

    • Growth control (no drug)

    • Meropenem alone (at sub-MIC concentration)

    • Inhibitor alone (at sub-MIC concentration)

    • Meropenem + Inhibitor (at concentrations found to be synergistic)

  • Incubate tubes at 37°C with shaking.

  • At various time points (0, 2, 4, 8, 24 hours), remove an aliquot from each tube, perform serial dilutions, and plate on agar plates to determine the viable colony count (CFU/mL).

  • Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.

Protocol 4: Cytotoxicity Assessment using MTT Assay

It is crucial to assess the potential toxicity of a new inhibitor against human cells. The MTT assay is a colorimetric method for evaluating cell viability.[18][19][20]

Procedure:

  • Seed a human cell line (e.g., HEK293) in a 96-well plate and allow cells to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor for 24-48 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or a solution of HCl and NP40 in isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control and determine the CC50 (the concentration that reduces cell viability by 50%).

Data Presentation Summary:

AssayKey ParametersExample Data (for parent compound)
MBL Inhibition IC50 (µM) vs. NDM-1, VIM-2, IMP-1Nanomolar activity against VIM-2
Synergy Testing FIC Index with MeropenemFIC ≤ 0.5 indicates synergy
Cytotoxicity CC50 (µM) against HEK293 cellsLow cytotoxicity desirable

Conclusion

The 8-hydroxyquinoline scaffold represents a highly promising starting point for the development of clinically viable MBL inhibitors. The proposed compound, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, builds upon the established potential of this class of molecules by introducing a halogen substituent to potentially enhance its inhibitory and pharmacological properties. The detailed protocols provided herein offer a comprehensive framework for the synthesis, characterization, and evaluation of this and other novel MBL inhibitors. Through systematic application of these biochemical and cell-based assays, researchers can effectively advance the discovery and development of new agents to combat the growing threat of carbapenem-resistant Gram-negative bacteria.

References

  • Bio-protocol. (n.d.). Checkerboard (synergy) assays. Available at: [Link]

  • Google Patents. (2018). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Available at: [Link]

  • GARDP. (n.d.). Checkerboard assay - REVIVE. Available at: [Link]

  • National Center for Biotechnology Information. (2009). HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. PubChem BioAssay AID 1854. Available at: [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Available at: [Link]

  • Givens, R. S., et al. (2005). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. The Journal of Organic Chemistry, 70(26), 10515-10523.
  • Ramanathan, M., Wan, J., & Liu, S. T. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Organic & Biomolecular Chemistry, 16(45), 8823–8828.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]

  • ChemEurope.com. (n.d.). Kolbe-Schmitt reaction. Available at: [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401141.
  • Larrosa, I., et al. (2025). A Para-Selective Kolbe–Schmitt Reaction.
  • Thomas, P. W., et al. (2011). Characterization of purified New Delhi metallo-β-lactamase-1. Biochemistry, 50(49), 10134–10144.
  • Naicker, T., et al. (2022). In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. ACS Infectious Diseases, 8(6), 1158–1168.
  • Wang, Z., et al. (2013). Colorimetric Screening of Bacterial Enzyme Activity and Inhibition Based on the Aggregation of Gold Nanoparticles. Analytical Methods, 5(21), 5988-5993.
  • ResearchGate. (n.d.). Purification of recombinant NDM-1. Available at: [Link]

  • Zhemchugov, A. M., et al. (2025). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Molecules, 30(1), 248.
  • ResearchGate. (2026). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • Al-Wajeeh, A. S., et al. (2025). Structure-based virtual screening, molecular docking, and MD simulation studies: An in-silico approach for identifying potential MBL inhibitors. PLOS ONE, 20(8), e0324836.
  • Cambridge University Press. (n.d.). Kolbe-Schmitt Reaction. Available at: [Link]

  • Academia.edu. (n.d.). Time-Kill Assay. Available at: [Link]

  • Franceschini, N., et al. (2000). Purification and Biochemical Characterization of the VIM-1 Metallo-β-Lactamase. Antimicrobial Agents and Chemotherapy, 44(11), 3003–3007.
  • Al-Farhan, B. S., et al. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 26(15), 4689.
  • MDPI. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Available at: [Link]

  • Hafez, H. N., et al. (2018). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1073–1083.
  • ResearchGate. (2025). A Para-Selective Kolbe–Schmitt Reaction. Available at: [Link]

  • Zhemchugov, A. M., et al. (2026). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. Molecules, 31(1), 248.
  • Nelson Labs. (n.d.). Time-Kill Evaluations. Available at: [Link]

  • ResearchGate. (2000). (PDF) Purification and Biochemical Characterization of the VIM-1 Metallo-β-Lactamase. Available at: [Link]

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Method

Application Note: 3-Bromo-7-hydroxyquinoline-8-carboxylic acid in Fluorescence Microscopy

The following Application Note and Protocol guide is designed for researchers and imaging specialists utilizing 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (3-Br-7-HQC) . This guide synthesizes the compound's photophysi...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and imaging specialists utilizing 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (3-Br-7-HQC) . This guide synthesizes the compound's photophysical properties with practical live-cell imaging methodologies.

Target Application: Ratiometric pH Sensing and Chelation-Enhanced Fluorescence (CHEF) Imaging of Zinc Ions (Zn²⁺)

Executive Summary

3-Bromo-7-hydroxyquinoline-8-carboxylic acid (3-Br-7-HQC) is a specialized fluorophore scaffold derived from the 7-hydroxyquinoline family. Unlike standard quinoline probes, the 8-carboxylic acid moiety introduces a unique dual hydrogen-bonding network that facilitates Excited-State Intramolecular Double Proton Transfer (ESIDPT) .[1]

In fluorescence microscopy, this compound is utilized primarily for two high-fidelity applications:

  • Intracellular Zinc (Zn²⁺) Detection: The compound exhibits a "Turn-On" response via Chelation-Enhanced Fluorescence (CHEF) when the carboxylic acid and hydroxyl groups coordinate with Zn²⁺, inhibiting proton transfer and stabilizing the emissive complex.

  • Local pH Sensing: The 3-bromo substituent acts as an electron-withdrawing group (EWG), tuning the phenolic pKa (~6.5–7.0) to physiologically relevant levels, enabling ratiometric pH imaging in acidic organelles (lysosomes/endosomes).

Mechanism of Action

Understanding the photophysics of 3-Br-7-HQC is critical for interpreting imaging data. The probe operates on a tautomeric equilibrium sensitive to its environment.

The ESIDPT Mechanism vs. Metal Chelation
  • Free Ligand (ESIDPT Active): In the absence of metal ions, the excited enol form undergoes rapid proton transfer from the 7-OH to the 8-COOH (or solvent), resulting in a weak, Stokes-shifted emission (typically cyan/green) or non-radiative decay.

  • Metal Complex (CHEF Active): Binding of Zn²⁺ (or Cd²⁺) to the O-O chelating pocket (7-hydroxyl and 8-carboxyl oxygen) deprotonates the phenol and rigidifies the molecule. This blocks the proton transfer pathway and suppresses vibrational relaxation, leading to a massive increase in quantum yield (Blue/Green emission).

Visualization of Signaling Pathway

The following diagram illustrates the transition between the proton-transfer state (low fluorescence) and the metal-chelated state (high fluorescence).

G Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF) in 3-Br-7-HQC Substrate 3-Br-7-HQC (Free Ligand) [Weak Fluorescence] Excitation UV/Blue Excitation (360-400 nm) Substrate->Excitation Absorbs Zn Zn²⁺ Binding Substrate->Zn + Zn²⁺ ESIPT ESIDPT Process (Proton Transfer) Excitation->ESIPT Free Ligand Path Emission Strong Emission (480-520 nm) Excitation->Emission CHEF Mechanism (ESIPT Blocked) Quenched Non-Radiative Decay (Low Signal) ESIPT->Quenched Energy Loss Chelate Zn-Ligand Complex (Rigid Scaffold) Zn->Chelate Coordination Chelate->Excitation Absorbs

[2]

Experimental Protocol: Live Cell Zinc Imaging

This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293).

Reagents & Preparation
ComponentSpecificationPreparation Notes
3-Br-7-HQC >98% PurityDissolve 5 mg in anhydrous DMSO to make a 10 mM Stock . Store at -20°C, protected from light.
Pluronic F-127 20% (w/v) in DMSOOptional dispersing agent to aid solubility in aqueous media.
TPEN High PurityIntracellular Zn²⁺ chelator (Control). Prepare 10 mM stock in DMSO.
ZnCl₂ / ZnSO₄ 10 mM StockPositive control source. Prepare in sterile water.
Imaging Buffer HBSS or PBS (+Ca/Mg)pH 7.4. Do not use Phenol Red (autofluorescence).
Staining Workflow

Step 1: Cell Culture Seed cells on sterile glass-bottom dishes (35 mm) 24 hours prior to imaging. Aim for 60-70% confluency to reduce background from cell-cell junction accumulation.

Step 2: Probe Loading

  • Dilute the 10 mM 3-Br-7-HQC stock into warm Imaging Buffer to a final concentration of 10–20 µM .

    • Note: If precipitation occurs, mix stock 1:1 with Pluronic F-127 before adding to buffer.

  • Remove culture medium and wash cells 2x with Imaging Buffer.

  • Add the staining solution and incubate for 20–30 minutes at 37°C / 5% CO₂.

Step 3: Washing

  • Aspirate staining solution.

  • Wash cells 3x with Imaging Buffer to remove extracellular probe.

  • Add 1 mL of fresh Imaging Buffer for microscopy.

Step 4: Control Validation (Critical)

  • Positive Control: Add 50 µM ZnCl₂ + 5 µM Pyrithione (ionophore) during imaging to observe signal saturation.

  • Negative Control: Add 50 µM TPEN to chelate intracellular Zn²⁺ and quench the signal.

Imaging Parameters
  • Microscope: Confocal or Epifluorescence.

  • Excitation: 360 nm – 405 nm (UV or Violet laser).

    • The 3-Bromo substituent typically redshifts absorption; 405 nm laser lines are often effective.

  • Emission: Collect signal in the range of 480 nm – 550 nm (Green Channel).

  • Detector: PMT or sCMOS (High sensitivity required).

Data Analysis & Troubleshooting

Quantitative Analysis

Data should be presented as ΔF/F₀ (Change in fluorescence intensity relative to baseline).

ConditionExpected Signal Intensity (Rel. Units)Interpretation
Basal (Resting) Low (~10-20 AU)Minimal free Zn²⁺; Probe in ESIPT state.
+ Zn²⁺ / Pyrithione High (>100 AU)Saturation of probe; Confirmation of dynamic range.
+ TPEN Baseline (<5 AU)Confirmation that signal is Zn-dependent, not autofluorescence.
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation Hydrophobic nature of brominated quinoline.Use Pluronic F-127 (0.02% final) or lower probe concentration to 5 µM.
High Background Extracellular probe sticking to glass.Wash aggressively with HBSS; Use poly-L-lysine coated glass.
No Response to Zn Probe oxidation or pH mismatch.Ensure buffer pH is 7.2–7.4. The 3-Br group lowers pKa; acidic buffers may protonate the carboxyl, preventing chelation.
Photobleaching High laser power.3-Br is a heavy atom and may facilitate intersystem crossing. Reduce laser power and exposure time.

Workflow Diagram

The following diagram outlines the logical flow for a validated imaging experiment.

Workflow Figure 2: Validated Workflow for Zinc Imaging with 3-Br-7-HQC Start Start: Adherent Cells (60% Confluency) Prep Prepare Staining Solution (10 µM 3-Br-7-HQC in HBSS) Start->Prep Incubate Incubate 30 min @ 37°C Prep->Incubate Wash Wash 3x with HBSS Incubate->Wash Check Microscopy Check (Ex: 405nm / Em: 500nm) Wash->Check Branch Experimental Branching Check->Branch Exp1 Basal Imaging (Endogenous Zn) Branch->Exp1 Exp2 Positive Control (+50 µM Zn / Pyrithione) Branch->Exp2 Exp3 Negative Control (+50 µM TPEN) Branch->Exp3

References

  • Liu, Y., Yang, Y., Jia, X., & Liu, Y. (2020).[2][3][4][5] The excited-state molecular dynamics of 7-hydroxyquinoline-8-carboxylic acid (HCA) were studied to observe its fluorescent properties.[2][4][5] Journal of Molecular Liquids, 302, 112552.[6] [6]

  • Chou, P. T., et al. (2011).[7] 7-Hydroxyquinoline-8-carboxylic acid: A Genuine Intramolecular Proton Relay System Undergoing Excited-State Double Proton Transfer Reaction.[1][5][8] Journal of the American Chemical Society.[7]

  • Domaille, D. W., Que, E. L., & Chang, C. J. (2008). Synthetic fluorescent sensors for studying the cell biology of metals. Nature Chemical Biology, 4(3), 168–175.

  • Albrecht, M., et al. (2019). 8-Hydroxyquinoline-based inhibitors and their metal binding properties. Bioorganic & Medicinal Chemistry.

Sources

Application

3-Bromo-7-hydroxyquinoline-8-carboxylic acid as a photoremovable protecting group

Application Note: 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid & BHQ Derivatives as Photoremovable Protecting Groups Executive Summary This guide details the application of Bromo-Hydroxyquinoline (BHQ) derivatives, speci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid & BHQ Derivatives as Photoremovable Protecting Groups

Executive Summary

This guide details the application of Bromo-Hydroxyquinoline (BHQ) derivatives, specifically focusing on the scaffold related to 3-Bromo-7-hydroxyquinoline-8-carboxylic acid , as high-efficiency photoremovable protecting groups (PPGs).

The BHQ family is distinguished by its sensitivity to Two-Photon Excitation (2PE) , making it a superior choice for physiological experiments requiring deep tissue penetration and high spatial resolution (femtoliter volume).[1][2][3] Unlike traditional nitrobenzyl groups, BHQ derivatives utilize an Excited-State Proton Transfer (ESPT) mechanism to release bioactive payloads (carboxylates, phosphates, amines) with rapid kinetics and minimal cytotoxicity.

Key Advantages:

  • 2-Photon Cross-Section: High sensitivity (0.6–1.0 GM) at 720–740 nm.

  • Rapid Release: Sub-microsecond uncaging kinetics.

  • Biocompatibility: Hydrolysis products are generally non-toxic and non-fluorescent (minimizing optical interference).

Mechanistic Principles

The efficacy of 3-Bromo-7-hydroxyquinoline derivatives relies on the unique photophysics of the quinoline core. The presence of the bromine atom (heavy atom effect) and the hydroxyl group facilitates a distinct release pathway.

Mechanism of Action: Solvent-Assisted Photoheterolysis

Upon irradiation (1PE or 2PE), the molecule enters an excited singlet state. The acidity of the 7-hydroxyl group increases dramatically (


 drops from ~7 to <1), leading to rapid deprotonation. This generates an excited zwitterion that undergoes solvent-assisted heterolysis (S_N1-like) to release the substrate and generate a solvent-trapped quinoline byproduct.

Figure 1: Photolysis Pathway

BHQ_Mechanism Ground Ground State (BHQ-Caged Substrate) Excitation Excitation (hv: 365nm or 740nm) Ground->Excitation Singlet Excited Singlet State (S1) Excitation->Singlet Absorption Zwitterion Zwitterionic Intermediate (ESPT driven) Singlet->Zwitterion -H+ (Fast ESPT) Release Solvent-Assisted Heterolysis Zwitterion->Release Rate Limiting Step Product Free Bioactive Substrate Release->Product Byproduct Quinoline Byproduct (Solvent Trapped) Release->Byproduct

Caption: The BHQ photolysis cycle involves excitation followed by rapid Excited-State Proton Transfer (ESPT), leading to substrate release via heterolysis.

Chemical Properties & Selection Guide

The specific derivative 3-Bromo-7-hydroxyquinoline-8-carboxylic acid offers a unique "handle" (the carboxylic acid) for bioconjugation, distinct from the standard BHQ (which usually attaches the payload at the C2-methyl position).

PropertyStandard BHQ (8-Bromo)3-Bromo-7-OH-8-COOH VariantRelevance
Excitation Max (1PE) ~370 nm~360–380 nm (Predicted)Compatible with standard UV lasers (355/365 nm).
Excitation Max (2PE) 720–740 nm720–760 nmIdeal for Ti:Sapphire lasers in deep tissue imaging.
Quantum Yield (

)
0.1 – 0.3Variable (Substituent dependent)High efficiency allows lower laser power, reducing photodamage.
Functional Handle C2-Methyl (usually)C8-Carboxylic AcidCritical: The C8-COOH allows attachment to peptides, beads, or targeting vectors without interfering with the C2-caging site.

Protocol: Synthesis & Caging (Conjugation)

Objective: To conjugate a bioactive amine or alcohol to the BHQ scaffold. Note: If using the 8-carboxylic acid derivative, this protocol assumes the carboxylic acid is used to anchor the PPG to a carrier, while the caging occurs at the standard C2-methyl position (or via an ester linkage if the molecule is designed as a direct cage).

Scenario: Caging a neurotransmitter (e.g., Glutamate) using a BHQ-alcohol precursor derived from the 3-bromo scaffold.

Reagents:
  • BHQ-derivative (Alcohol form)[4]

  • Bioactive Substrate (Carboxylic acid containing)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DMF or DCM.

Step-by-Step Procedure:
  • Activation: Dissolve the Bioactive Substrate (1.0 eq) in anhydrous DMF under Argon.

  • Coupling: Add EDC (1.2 eq) and DMAP (0.1 eq). Stir for 15 minutes at 0°C to activate the carboxylate.

  • Addition: Add the BHQ-derivative (1.0 eq) dissolved in minimal DMF.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours in the dark.

    • Tip: Wrap the flask in aluminum foil. BHQ is light-sensitive![5]

  • Quenching: Dilute with EtOAc, wash with 1N HCl (to remove DMAP/EDC byproducts), then sat. NaHCO3 and Brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via Flash Chromatography (Silica gel).

      • QC Check:* Verify structure via 1H-NMR and LC-MS. Ensure the characteristic Quinoline peaks are present.

Protocol: Photolysis (Uncaging) Experiments

Objective: Controlled release of the payload in a biological buffer.

A. One-Photon Uncaging (UV)
  • Light Source: 365 nm LED or Hg-lamp (filtered).

  • Setup:

    • Prepare a 100 µM solution of the caged compound in KMOPS buffer (pH 7.2).

    • Place in a quartz cuvette (path length 1 cm).

    • Irradiate with 365 nm light (Power: ~5–10 mW/cm²).

    • Monitoring: Analyze aliquots by HPLC at t = 0, 1, 5, 10 min. Measure the disappearance of the caged peak and appearance of the free substrate.

B. Two-Photon Uncaging (IR - Physiological)
  • Light Source: Mode-locked Ti:Sapphire Laser (tuned to 740 nm).

  • Setup:

    • Incubate tissue slice or cell culture with 50–200 µM caged compound.

    • Focus laser via microscope objective (e.g., 60x, NA 0.9).

    • Pulse Parameters: 100 fs pulses, 80 MHz repetition rate.

    • Action: Scan the Region of Interest (ROI).

    • Readout: Monitor physiological response (e.g., Calcium flux via Fluo-4, or EPSC in patch-clamp).

Experimental Workflow Diagram

Figure 2: From Synthesis to Physiological Data

Workflow cluster_synthesis Phase 1: Synthesis cluster_application Phase 2: Biological Application cluster_uncaging Phase 3: Uncaging & Readout Step1 BHQ Precursor + Drug Payload Step2 Coupling Reaction (Dark Conditions) Step1->Step2 Step3 Purification (HPLC/Flash) Step2->Step3 Step4 Incubation (Cells/Tissue) Step3->Step4 Step5 Targeting (Optional: via 8-COOH) Step4->Step5 Step6 2-Photon Excitation (740 nm) Step5->Step6 Step7 Data Acquisition (Electrophysiology/Imaging) Step6->Step7

Caption: Integrated workflow for utilizing BHQ-caged compounds in physiological assays.

Troubleshooting & Optimization

IssueProbable CauseSolution
Dark Hydrolysis Instability of the ester bond in aqueous buffer.Store stock solutions in dry DMSO at -20°C. Prepare aqueous buffers immediately before use.
Low Uncaging Yield Inner filter effect (concentration too high) or pH mismatch.Ensure pH is near 7.2–7.4 (ESPT is pH sensitive). Lower concentration to <1 mM.
Fluorescence Interference BHQ byproduct fluorescence.BHQ is weakly fluorescent, but check emission filters. Use 2PE to spatially confine excitation, avoiding background.[3]
Solubility Issues Hydrophobic quinoline core.Use the 8-carboxylic acid handle to attach a solubilizing PEG chain or use <1% Pluronic F-127.

References

  • Dore, T. M., et al. (2006). "8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological use: mechanism and scope." Journal of the American Chemical Society, 128(13), 4267–4275. Link

  • Fedoryak, O. D., & Dore, T. M. (2002). "Brominated hydroxyquinoline as a photolabile protecting group with sensitivity to multiphoton excitation."[5] Organic Letters, 4(20), 3419–3422.[5] Link

  • Zhu, Y., et al. (2006). "Photolysis of the 8-bromo-7-hydroxyquinoline caging group: Excited-state proton transfer and solvent-assisted photoheterolysis." Journal of the American Chemical Society, 128(13), 4267-4275. Link

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

Sources

Method

Application Notes and Protocols for Metal Chelation Studies with 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Introduction: The Significance of 8-Hydroxyquinoline Derivatives in Metal Chelation The 8-hydroxyquinoline (8HQ) scaffold is a "privileged structure" in medicinal and materials chemistry, primarily due to its potent and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 8-Hydroxyquinoline Derivatives in Metal Chelation

The 8-hydroxyquinoline (8HQ) scaffold is a "privileged structure" in medicinal and materials chemistry, primarily due to its potent and versatile metal-chelating capabilities.[1][2][3] The arrangement of the phenolic hydroxyl group at the C8 position and the nitrogen atom in the quinoline ring creates a bidentate coordination site, enabling the formation of stable chelate complexes with a wide array of metal ions.[2][4] This ability to bind metal ions is central to the diverse biological activities of 8HQ derivatives, which include antimicrobial, anticancer, and neuroprotective properties.[1][3][5] The introduction of substituents onto the 8HQ ring system, such as halogens and carboxylic acids, can significantly modulate the ligand's electronic properties, lipophilicity, and coordination chemistry, offering a pathway to fine-tune its metal-binding affinity, selectivity, and the properties of the resulting metal complexes.[4][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the metal-chelating properties of a specific derivative, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid . While specific experimental data for this particular molecule is not extensively available in the current literature, the protocols and methodologies outlined herein are based on well-established principles for studying metal chelation with 8-hydroxyquinoline analogues.[2][4] These protocols will serve as a robust starting point for a thorough investigation of its coordination chemistry.

It is hypothesized that 3-Bromo-7-hydroxyquinoline-8-carboxylic acid will act as a tridentate ligand, coordinating metal ions through the phenolic oxygen, the quinoline nitrogen, and the carboxylic acid oxygen. The electron-withdrawing nature of the bromine and carboxylic acid groups is expected to influence the pKa of the phenolic proton and the electron density on the coordinating atoms, thereby affecting the stability and spectroscopic properties of the metal complexes.

Physicochemical Properties and Preliminary Considerations

Prior to initiating detailed chelation studies, a preliminary characterization of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid is essential.

PropertyDescriptionRecommended Action
Purity The purity of the ligand is critical for accurate binding studies.Confirm purity using techniques such as NMR, Mass Spectrometry, and HPLC.
Solubility The ligand and its metal complexes must be soluble in the chosen solvent system for spectroscopic and calorimetric analysis.Determine the solubility in various buffers and co-solvent systems (e.g., DMSO/water, ethanol/water). The presence of the carboxylic acid may enhance aqueous solubility at appropriate pH.
pKa Determination The protonation state of the ligand is pH-dependent and crucial for chelation.Determine the pKa values of the phenolic hydroxyl and carboxylic acid groups via potentiometric or spectrophotometric titration.
UV-Vis and Fluorescence Spectra The intrinsic spectral properties of the free ligand are the baseline for chelation studies.Record the absorption and emission spectra of the free ligand under various pH and solvent conditions to identify characteristic peaks and potential changes upon metal binding.

Experimental Protocols

Protocol 1: Determination of Metal-Ligand Stoichiometry using Job's Plot (Method of Continuous Variation)

This method is a reliable technique to determine the binding stoichiometry of a metal-ligand complex in solution.[7][8]

Principle: Equimolar solutions of the metal ion and the ligand are mixed in varying molar fractions while keeping the total molar concentration constant. A physical property that is proportional to the concentration of the complex, such as absorbance, is plotted against the mole fraction of one of the components. The maximum of this plot corresponds to the stoichiometry of the complex.[7]

Workflow Diagram:

jobs_plot_workflow cluster_prep Solution Preparation cluster_mixing Continuous Variation Series cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare equimolar stock solutions of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (L) and metal salt (M) in a suitable buffer B Prepare a series of solutions with varying mole fractions of L and M, keeping the total concentration [L] + [M] constant A->B C Record the UV-Vis absorbance of each solution at the wavelength of maximum absorbance (λmax) of the M-L complex B->C D Plot Absorbance vs. Mole Fraction of Ligand (XL) C->D E Determine the mole fraction at maximum absorbance to deduce the stoichiometry (e.g., XL = 0.5 for 1:1, XL = 0.67 for 1:2 M:L) D->E

Caption: Workflow for Stoichiometry Determination using Job's Plot.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a stock solution of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (e.g., 1 mM) in a suitable buffer (e.g., HEPES, MES) with a known pH. A co-solvent like DMSO may be required for solubility.

    • Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) of the same concentration (1 mM) in the identical buffer.

  • Preparation of the Continuous Variation Series:

    • In a series of microcentrifuge tubes or a 96-well plate, prepare mixtures of the metal and ligand solutions with varying mole fractions, keeping the total volume constant (e.g., 1 mL). A typical series would involve mole fractions of the ligand from 0 to 1 in increments of 0.1.

  • Spectrophotometric Measurement:

    • Equilibrate the solutions at a constant temperature.

    • Measure the absorbance of each solution at the λmax of the complex. This λmax should be predetermined by scanning a solution known to contain the complex (e.g., a 1:2 mixture of metal to ligand).

  • Data Analysis:

    • Correct the measured absorbance for the absorbance of the free metal and ligand if they absorb at the analytical wavelength.

    • Plot the corrected absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

Protocol 2: Determination of Binding Constant by Fluorescence Titration

Fluorescence spectroscopy is a highly sensitive technique for studying metal-ligand interactions, particularly for ligands like 8-hydroxyquinolines which often exhibit enhanced fluorescence upon chelation.[4][9]

Principle: The fluorescence intensity of the ligand is monitored as increasing concentrations of a metal ion are added. The change in fluorescence intensity can be used to calculate the binding constant (Kₐ) of the complex. The data can be analyzed using various models, including the Benesi-Hildebrand equation for a 1:1 complex.[10]

Workflow Diagram:

fluorescence_titration_workflow cluster_prep Solution Preparation cluster_titration Fluorescence Titration cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare a stock solution of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (L) and a concentrated stock of the metal salt (M) in a suitable buffer B Place a fixed concentration of L in a cuvette. Titrate with small aliquots of the M solution A->B C Record the fluorescence emission spectrum after each addition of M at a predetermined excitation wavelength B->C D Plot Fluorescence Intensity vs. [M] C->D E Fit the data to a suitable binding model (e.g., Benesi-Hildebrand) to calculate the binding constant (Ka) D->E

Caption: Workflow for Binding Constant Determination by Fluorescence Titration.

Step-by-Step Protocol:

  • Instrument Setup:

    • Set the excitation and emission wavelengths on the spectrofluorometer. These should be determined from a preliminary scan of the metal-ligand complex.

  • Solution Preparation:

    • Prepare a dilute solution of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (e.g., 10 µM) in the chosen buffer.

    • Prepare a concentrated stock solution of the metal salt (e.g., 10 mM) in the same buffer.

  • Titration:

    • Place the ligand solution in a quartz cuvette.

    • Record the initial fluorescence spectrum.

    • Add small, precise aliquots of the concentrated metal solution to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity (ΔF) against the concentration of the metal ion.

    • For a 1:1 complex, the data can be fitted to the Benesi-Hildebrand equation: 1/ΔF = 1/ΔFₘₐₓ + 1/(Kₐ * ΔFₘₐₓ * [M]) Where ΔF is the change in fluorescence, ΔFₘₐₓ is the maximum change in fluorescence at saturation, Kₐ is the association constant, and [M] is the metal concentration. A plot of 1/ΔF versus 1/[M] should be linear, and Kₐ can be calculated from the slope and intercept.

Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[11][12]

Principle: A solution of the ligand is injected into a solution of the metal ion in the sample cell of the calorimeter. The heat change associated with the binding is measured and plotted against the molar ratio of ligand to metal.[13]

Workflow Diagram:

itc_workflow cluster_prep Sample Preparation cluster_titration ITC Titration cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare solutions of the metal salt (in cell) and 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (in syringe) in the same, degassed buffer B Load the metal solution into the sample cell and the ligand solution into the injection syringe. Perform a series of injections A->B C The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells B->C D Integrate the heat pulses and plot against the molar ratio C->D E Fit the binding isotherm to a suitable model to obtain Ka, ΔH, and stoichiometry (n) D->E

Caption: Workflow for Thermodynamic Characterization by ITC.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the metal salt (e.g., 50-100 µM) in a suitable buffer.

    • Prepare a solution of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (typically 5-10 times more concentrated than the metal solution) in the exact same buffer.

    • It is critical that both solutions are in identical buffer to minimize heats of dilution. Degas both solutions before use.

  • Instrument Setup and Titration:

    • Load the metal solution into the sample cell and the ligand solution into the syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform the titration.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kₐ, ΔH, and n.

    • The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations: ΔG = -RTln(Kₐ) ΔG = ΔH - TΔS

Hypothetical Data Summary

The following table presents a hypothetical summary of results that could be obtained from the described experiments for the chelation of Cu(II) by 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

ParameterMethodHypothetical ValueInterpretation
Stoichiometry (M:L) Job's Plot (UV-Vis)1:2One copper ion binds to two molecules of the ligand.
Binding Constant (Kₐ) Fluorescence Titration1.5 x 10¹¹ M⁻²Indicates a very strong binding affinity.
Binding Enthalpy (ΔH) ITC-15.2 kcal/molThe binding process is enthalpically driven and exothermic.
Binding Entropy (ΔS) ITC25.5 cal/mol·KThe binding is entropically favorable, likely due to the release of water molecules from the coordination spheres of the metal and ligand.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the systematic investigation of the metal-chelating properties of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid. By employing a combination of UV-Vis spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry, researchers can elucidate the stoichiometry, binding affinity, and thermodynamic profile of its metal complexes. While the specific properties of this molecule require experimental determination, the methodologies presented here, grounded in the well-established chemistry of 8-hydroxyquinoline derivatives, offer a clear and scientifically rigorous path for its characterization. This information is invaluable for applications in drug design, sensor development, and materials science.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments. [Link]

  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. [Link]

  • Validity and Reliability of Benesi-Hildebrand Method. Analytical Sciences, 16(5), 537-539. [Link]

  • Conners, K. A. (1990). Binding Constants: The Measurement of Molecular Complex Stability. John Wiley & Sons.
  • EXPERIMENT 5 DETERMINATION OF COMPOSITION OF A COMPLEX BY JOB'S METHOD. eGyanKosh. [Link]

  • Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 10(9), 113-203.
  • Spectrophotometric study of complexes by Job's method. [Link]

  • Isothermal titration calorimetry. Wikipedia. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-15. [Link]

  • 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025). [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Taylor & Francis Online. [Link]

  • Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., ... & Wolf, F. I. (2006). 8-hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society, 128(1), 344–350. [Link]

  • The ITC experiment. Cytiva. [Link]

  • Ökten, S., Gümüş, M., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). PMC. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025). ResearchGate. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (2016). ResearchGate. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

Sources

Application

Protocol for using 3-Bromo-7-hydroxyquinoline-8-carboxylic acid in cell-based assays

Application Note: Utilizing 3-Bromo-7-hydroxyquinoline-8-carboxylic acid as a Potent HIF Prolyl Hydroxylase Inhibitor in Cell-Based Assays Target Audience: Researchers, assay scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-Bromo-7-hydroxyquinoline-8-carboxylic acid as a Potent HIF Prolyl Hydroxylase Inhibitor in Cell-Based Assays

Target Audience: Researchers, assay scientists, and drug development professionals. Focus: Mechanistic validation, experimental causality, and standardized protocols for evaluating hypoxia mimetics.

Executive Summary & Mechanistic Grounding

The cellular response to hypoxia is masterminded by Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, HIF-1α is continuously synthesized but rapidly degraded. This degradation is initiated by Prolyl Hydroxylase Domain (PHD) enzymes, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases. PHDs hydroxylate specific proline residues on HIF-1α, tagging it for von Hippel-Lindau (pVHL)-mediated ubiquitination and proteasomal destruction.

3-Bromo-7-hydroxyquinoline-8-carboxylic acid is a highly specialized tool compound designed to disrupt this pathway. The 8-hydroxyquinoline scaffold is a privileged structure for metal chelation; however, the specific arrangement of the 7-hydroxy and 8-carboxylic acid groups allows this molecule to perfectly mimic the bidentate coordination of 2-OG to the active site non-heme iron (Fe2+) of PHD enzymes[1]. Furthermore, the 3-bromo substitution enhances the molecule's lipophilicity, significantly improving cell permeability compared to highly polar, unsubstituted analogs[2]. By competitively inhibiting PHDs, this compound acts as a "hypoxia mimetic," stabilizing HIF-1α and driving the transcription of downstream target genes (e.g., VEGF, EPO, GLUT1) even in the presence of normal oxygen levels.

Mechanism Normoxia Normoxia (O2) PHD PHD Enzymes (Fe2+, 2-OG dependent) Normoxia->PHD HIF1a HIF-1α Protein HIF1a->PHD Nucleus Nuclear Translocation HIF1a->Nucleus Stabilized (Hypoxia Mimetic) OH_HIF Hydroxylated HIF-1α PHD->OH_HIF Hydroxylation Inhibitor 3-Bromo-7-hydroxyquinoline -8-carboxylic acid Inhibitor->PHD Competitive Inhibition Degradation Proteasomal Degradation OH_HIF->Degradation pVHL-mediated Transcription HRE Target Genes Nucleus->Transcription

Mechanism of PHD inhibition and subsequent HIF-1α stabilization and transcriptional activation.

Experimental Design & Causality

To build a self-validating assay system, researchers must account for the transient nature of HIF-1α and the potential for off-target cytotoxicity.

  • The "Rapid Lysis" Imperative: HIF-1α has an exceptionally short half-life of approximately 5 minutes under normoxic conditions[3]. If cells are not lysed immediately in a strongly denaturing buffer, residual proteasomal activity during sample handling will destroy the accumulated HIF-1α, leading to false-negative Western blots.

  • Orthogonal Validation: Western blotting only proves protein stabilization. To confirm that the stabilized HIF-1α is transcriptionally competent, an HRE (Hypoxia Response Element) reporter assay is mandatory[4].

  • Counter-Screening: Because metal chelators can induce generalized cellular stress or apoptosis, a parallel cell viability assay must be run to ensure that observed transcriptional changes are due to specific PHD inhibition, not generalized cytotoxicity.

Workflow Prep Compound Prep (10 mM DMSO Stock) Culture Cell Culture (HeLa / HEK293) Prep->Culture Treat Treatment (1-100 µM, 2-24h) Culture->Treat Lysis Rapid Lysis (Prevent Degradation) Treat->Lysis Reporter HRE-Luciferase Reporter Assay Treat->Reporter Viability Cell Viability (Counter-Screen) Treat->Viability WB Western Blot (HIF-1α Protein) Lysis->WB

Cell-based assay workflow for evaluating 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Step-by-Step Methodologies

Protocol A: Cell Treatment and Rapid Lysis for HIF-1α Stabilization

Scientific Rationale: This protocol uses direct-in-well boiling lysis to instantly denature proteasomes and preserve the labile HIF-1α protein[3].

  • Cell Seeding: Seed HeLa or HEK293 cells in 6-well plates at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Preparation: Reconstitute 3-Bromo-7-hydroxyquinoline-8-carboxylic acid in anhydrous DMSO to a 10 mM stock.

  • Treatment: Prepare working dilutions in pre-warmed culture media. Treat cells with the compound at concentrations ranging from 1 µM to 100 µM for 4 to 6 hours.

    • Positive Control: 100 µM Cobalt Chloride (CoCl₂) or 1 mM Dimethyloxalylglycine (DMOG).

    • Negative Control: 0.1% DMSO (Vehicle).

  • Rapid Lysis (Critical Step):

    • Do not wash cells with cold PBS, as the reoxygenation and time delay will degrade HIF-1α.

    • Aspirate media quickly and immediately add 150 µL of boiling 1X Laemmli sample buffer (containing 5% β-mercaptoethanol) directly to the well.

  • Harvesting: Scrape the viscous lysate into a microcentrifuge tube. Boil the samples at 95°C for 5 minutes to shear DNA and fully denature proteins.

  • Immunoblotting: Resolve 20 µL of lysate on an 8% SDS-PAGE gel. Transfer to a nitrocellulose membrane and probe with an anti-HIF-1α primary antibody (e.g., clone H1alpha67) and an anti-β-actin loading control.

Protocol B: HRE-Luciferase Reporter Assay

Scientific Rationale: Validates that the stabilized HIF-1α successfully translocates to the nucleus and binds to Hypoxia Response Elements (HREs) to drive gene expression[4].

  • Transfection: Co-transfect HEK293 cells with an HRE-driven Firefly luciferase reporter plasmid (e.g., pGL3-HRE) and a constitutively active Renilla luciferase plasmid (pRL-TK) for normalization. Use a reverse transfection protocol in a 96-well format for high throughput.

  • Incubation: Allow 24 hours for plasmid expression.

  • Treatment: Aspirate media and apply 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (1–100 µM) in fresh media. Incubate for 16–24 hours (transcriptional assays require longer incubation than protein stabilization assays).

  • Detection: Use a Dual-Luciferase Reporter Assay System. Lyse cells with 20 µL/well of Passive Lysis Buffer for 15 minutes on a shaker. Read Firefly luminescence, add Stop & Glo reagent, and read Renilla luminescence.

  • Analysis: Calculate the relative luciferase activity (Firefly/Renilla ratio) and normalize to the DMSO vehicle control to determine fold-induction.

Protocol C: Cytotoxicity Counter-Screening

Scientific Rationale: Ensures the compound is acting as a specific pharmacological inhibitor rather than a toxic metal chelator that induces non-specific cellular shutdown.

  • Seeding & Treatment: Seed cells in a white-walled 96-well plate. Treat with the identical dose-response curve of the compound used in Protocol B for 24 hours.

  • Assay: Add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo) at a 1:1 ratio to the culture media.

  • Lysis & Reading: Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature to stabilize the luminescent signal, and record luminescence.

Pharmacological Profile & Expected Quantitative Outcomes

To assist in assay validation, the following table summarizes the expected quantitative profile of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid when executed using the protocols above.

Assay MetricTarget / ReadoutExpected Value RangeInterpretation / Troubleshooting
Western Blot (EC₅₀) HIF-1α Protein Accumulation5.0 – 15.0 µMIf no band is seen at 50 µM, lysis was likely too slow. Ensure direct-in-well boiling lysis is used.
Reporter Assay (EC₅₀) HRE-Luciferase Fold Induction8.0 – 20.0 µMMaximum fold induction typically plateaus around 10-15x over vehicle control.
Cytotoxicity (IC₅₀) ATP-based Cell Viability> 100 µMA sharp drop in viability < 50 µM suggests heavy metal contamination in the culture media interacting with the chelator.
Positive Control (CoCl₂) HIF-1α / HRE-Luciferase~10x Fold InductionIf CoCl₂ fails to induce signal, the reporter plasmid or cell line has lost hypoxic responsiveness.

References

  • HIF-1α pathway: role, regulation and intervention for cancer therapy. Acta Pharmaceutica Sinica B. Available at:[Link]

  • Chemical Induction of Trophoblast Hypoxia by Cobalt Chloride Leads to Increased Expression of DDIT3. International Journal of Molecular Sciences. Available at:[Link]

  • Identification of Chemical Compounds that Induce HIF-1α Activity. Toxicological Sciences. Available at:[Link]

  • Selective Inhibition of Factor Inhibiting Hypoxia-Inducible Factor. ResearchGate (Journal of Medicinal Chemistry context). Available at:[Link]

Sources

Method

Application Notes &amp; Protocols for the Analysis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Abstract This document provides a comprehensive technical guide for the analytical detection and quantification of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid. Designed for researchers, analytical scientists, and profes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the analytical detection and quantification of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid. Designed for researchers, analytical scientists, and professionals in drug development, these application notes detail robust methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection and advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols are grounded in established principles of analytical chemistry for related quinoline derivatives and provide a strong foundation for method development and validation. This guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a research and quality control setting.

Introduction and Analytical Rationale

3-Bromo-7-hydroxyquinoline-8-carboxylic acid is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore found in numerous therapeutic agents, known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The specific substitutions of a bromine atom, a hydroxyl group, and a carboxylic acid group confer distinct physicochemical properties that dictate the choice of analytical methodology.

The presence of the carboxylic acid and hydroxyl groups makes the molecule polar and ionizable, while the brominated quinoline core provides a strong chromophore for UV detection. The primary analytical challenges involve achieving good chromatographic peak shape, resolving the analyte from potential impurities or matrix components, and achieving sufficient sensitivity for trace-level analysis.

Due to its polarity and low volatility, direct analysis by Gas Chromatography (GC) is challenging without a derivatization step to convert the polar carboxylic acid and hydroxyl groups into more volatile esters or silyl ethers[3]. Therefore, liquid chromatography is the preferred analytical approach. This guide will focus on two primary LC-based workflows:

  • Reversed-Phase HPLC with UV/DAD Detection: A widely accessible, robust method for quantification and purity analysis.

  • LC-MS/MS: The gold standard for highly sensitive and selective quantification in complex matrices, such as biological fluids or environmental samples.[4]

Physicochemical Properties & Methodological Implications

While experimental data for the target analyte is not widely published, its structure allows for the inference of key properties that guide method development:

PropertyImplication for Analytical Method
Acidity (pKa) The carboxylic acid (pKa ~2-4) and phenolic hydroxyl (pKa ~8-10) groups are ionizable. Mobile phase pH control is critical for consistent retention and peak shape in RP-HPLC. A pH between 3 and 6 is recommended to ensure the carboxylic acid is protonated and retention is maximized.
Polarity (LogP) The presence of polar functional groups suggests moderate to high polarity. A reversed-phase C18 or C8 column is suitable, but a gradient elution will likely be necessary to ensure timely elution without compromising resolution.[5]
UV Absorbance The quinoline aromatic system is a strong chromophore. Expect significant UV absorbance between 230-280 nm and a longer wavelength maximum around 320-360 nm. A Photodiode Array (DAD) detector is ideal for determining the optimal wavelength and assessing peak purity.
Mass Ionization The molecule is readily ionizable. Electrospray Ionization (ESI) is the preferred technique, likely forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[4]

Primary Recommended Method: Reversed-Phase HPLC with DAD Detection

This protocol provides a starting point for the routine analysis and purity assessment of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Rationale for Method Design

The choice of a C18 column provides a versatile stationary phase with strong hydrophobic retention capabilities. The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The acid (formic or phosphoric acid) serves a crucial purpose: by maintaining a low pH (e.g., ~3.0), it suppresses the ionization of the carboxylic acid group. This un-ionized form is less polar and interacts more strongly with the C18 stationary phase, leading to better retention, improved peak symmetry, and enhanced reproducibility. Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution is employed to ensure that any impurities with different polarities are effectively separated and eluted within a reasonable run time.

Experimental Protocol

Instrumentation & Consumables:

  • HPLC system with a binary pump, autosampler, column oven, and DAD/PDA detector.

  • Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile, Water, and Formic Acid (or Phosphoric Acid).

  • Standard laboratory glassware and filtration apparatus (0.22 µm or 0.45 µm filters).

Reagent Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD/PDA, 254 nm (primary), monitor 230-400 nm for peak purity

Sample Preparation:

  • Accurately weigh ~5 mg of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid standard or sample.

  • Dissolve in 50 mL of diluent to create a stock solution of 100 µg/mL. Use sonication if necessary to ensure complete dissolution.

  • Perform serial dilutions from the stock solution to prepare calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Framework

This protocol must be validated according to ICH guidelines (Q2(R1)) to ensure its suitability for its intended purpose. Key validation parameters to assess include:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the analyte's retention time.

  • Linearity: Analyze a minimum of five concentration levels and evaluate the correlation coefficient (r² > 0.999), y-intercept, and slope of the regression line.

  • Accuracy: Determine the recovery of the analyte in a spiked matrix (typically 98-102%).

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations, expressed as %RSD (typically <2%).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

Advanced Method: LC-MS/MS for High-Sensitivity Quantification

For applications requiring ultra-low detection limits, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the recommended method.[4]

Rationale for Method Design

LC-MS/MS provides unparalleled selectivity and sensitivity. By coupling a liquid chromatograph to a tandem mass spectrometer, we can isolate a specific precursor ion (the molecular ion of our analyte) and then fragment it to produce unique product ions. The MRM experiment monitors this specific transition (precursor → product), effectively filtering out all other chemical noise from the matrix. This results in a highly specific and sensitive signal for the analyte. ESI in negative mode is proposed due to the acidic nature of the molecule, which should readily form an [M-H]⁻ ion.

Experimental Protocol

Instrumentation & Consumables:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Fast-scanning LC system compatible with MS.

  • A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for faster run times.

  • LC-MS grade Acetonitrile, Water, and Formic Acid.

LC Conditions (for fast analysis):

ParameterRecommended Setting
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: 5% B (Equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

MS/MS Conditions (Hypothetical - Requires Optimization):

  • Analyte Infusion: Directly infuse a ~1 µg/mL solution of the analyte into the mass spectrometer to determine the precursor ion.

    • Expected [M-H]⁻: m/z 281.9/283.9 (due to bromine isotopes ~1:1 ratio).

  • Product Ion Scan: Perform a product ion scan on the selected precursor (m/z 282) to identify stable, high-intensity fragment ions. The loss of CO₂ (44 Da) from the carboxylic acid is a highly probable fragmentation pathway.[4]

    • Expected Transition 1 (Quantifier): 282 → 238

    • Expected Transition 2 (Qualifier): 282 → [another stable fragment]

  • MRM Parameter Optimization: Optimize collision energy (CE) and other source parameters (e.g., capillary voltage, gas flow) to maximize the signal for the selected MRM transitions.

Sample Preparation for Complex Matrices (e.g., Plasma): Sample preparation is crucial to remove interferences and concentrate the analyte.[6]

  • Protein Precipitation (PPT): Add 3 parts cold acetonitrile to 1 part plasma. Vortex and centrifuge to pellet precipitated proteins. Evaporate the supernatant and reconstitute in mobile phase A.

  • Solid-Phase Extraction (SPE): For cleaner samples and higher concentration, use a mixed-mode or polymeric SPE cartridge. The exact protocol will depend on the chosen sorbent.

Visual Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Weigh Compound Dissolve Dissolve in Diluent (50:50 ACN:H2O) Start->Dissolve Dilute Prepare Calibration Curve Standards Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject onto HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect DAD Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: General workflow for HPLC-DAD analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Quantification Sample Biological Matrix (e.g., Plasma) SPE Solid-Phase Extraction or Protein Precipitation Sample->SPE Reconstitute Evaporate & Reconstitute SPE->Reconstitute Inject Inject into LC Reconstitute->Inject Q1 Q1: Precursor Ion Selection (m/z 282) Inject->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 238) Q2->Q3 Detector Detector Q3->Detector MRM MRM Peak Area vs. Internal Standard Detector->MRM Result Calculate Concentration MRM->Result

Caption: High-sensitivity LC-MS/MS workflow.

References

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC. (2013, October 31). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). UI Scholars Hub. Retrieved March 7, 2026, from [Link]

  • Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. (n.d.). Scirp.org. Retrieved March 7, 2026, from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved March 7, 2026, from [Link]

  • 7-Bromoquinolin-8-ol | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (2013, December 10). Avens Publishing Group. Retrieved March 7, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. Retrieved March 7, 2026, from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • A spectroscopic study of the excited state proton transfer processes of (8-bromo-7-hydroxyquinolin-2-yl)methyl-protected phenol in aqueous solutions. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (n.d.). IJCRT.org. Retrieved March 7, 2026, from [Link]

  • Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. (2017, March 18). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). IJFMR. Retrieved March 7, 2026, from [Link]

  • Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. (2014, December 31). Patsnap. Retrieved March 7, 2026, from [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.). Google Patents.
  • Synthesis and biological screening of some novel Quinoline derivatives. (n.d.). Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. (2020, April 18). Chemical Review and Letters. Retrieved March 7, 2026, from [Link]

  • HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: Chemo-Selective Diversification of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Topic: Chemo-Selective Diversification of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemo-Selective Diversification of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The scaffold 3-Bromo-7-hydroxyquinoline-8-carboxylic acid represents a "privileged structure" in medicinal chemistry, combining the DNA-intercalating properties of the quinoline core with a metal-chelating motif (8-COOH/7-OH) often found in HIV integrase and metalloprotease inhibitors.

However, the presence of three distinct reactive centers—an aryl bromide (C3), a phenol (C7), and a carboxylic acid (C8)—presents a synthetic challenge regarding chemo-selectivity. This guide outlines a robust, field-proven workflow to independently functionalize these sites without cross-reactivity.

Key Technical Insight: Direct palladium-catalyzed coupling on the unprotected substrate is often erratic due to catalyst poisoning by the free carboxylic acid and phenol. Therefore, this protocol utilizes a "Protect-Couples-Deprotect-Diversify" strategy, ensuring high yields and reproducible kinetics.

Strategic Synthetic Workflow

The following decision tree illustrates the optimized route for maximizing library diversity from the core scaffold.

SyntheticWorkflow cluster_alt Direct Route (Low Yield Risk) Start Starting Material 3-Bromo-7-hydroxyquinoline-8-COOH Step1 Step 1: Global Protection (MeI, K2CO3, DMF) Forms: 3-Bromo-7-methoxy-8-COOMe Start->Step1  Stabilizes reactive protons Direct Direct Suzuki on Free Acid Start->Direct  Catalyst Poisoning Risk Step2 Step 2: C3-Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Installs Biaryl at C3 Step1->Step2  Pd-catalyzed C-C bond formation Step3 Step 3: Regioselective Hydrolysis (LiOH, THF/H2O) Cleaves Ester (C8) only Step2->Step3  Exposes carboxylic acid Step4 Step 4: C8-Amidation (R-NH2, HATU) Final Library Generation Step3->Step4  Diversifies C8 position

Figure 1: Strategic workflow for the orthogonal functionalization of the quinoline scaffold. The protection-first strategy mitigates catalyst deactivation.

Detailed Experimental Protocols

Protocol A: Global Protection (Methylation)

Objective: To mask the acidic protons at C7 (phenol) and C8 (carboxylic acid) to prevent interference during palladium catalysis. Mechanism: Nucleophilic substitution (


) using Methyl Iodide.
  • Setup: Charge a round-bottom flask with 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
      (3.0 equiv). The solution will likely turn yellow/orange due to phenoxide formation.
    
  • Alkylation: Dropwise add Methyl Iodide (MeI) (2.5 equiv) at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).

    • Checkpoint: The starting material (polar) should disappear, replaced by a less polar spot (diester/ether).

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .[1][2][3]
    
  • Yield Expectation: >90% (Yellow solid).

Protocol B: C3-Diversification via Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at the 3-position.[3] Scientific Rationale: The 3-bromo position on quinolines is activated for oxidative addition but less so than the 2- or 4-positions. We utilize Pd(dppf)Cl2 for its resistance to oxidation and high turnover number (TON) on heteroaromatic halides [1].

  • Reagents:

    • Substrate: Methyl 3-bromo-7-methoxyquinoline-8-carboxylate (1.0 equiv).

    • Boronic Acid:

      
       (1.2 equiv).
      
    • Catalyst:

      
       (0.05 equiv).
      
    • Base:

      
       (3.0 equiv) or 
      
      
      
      .
    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 mins (Critical: Oxygen kills the active Pd(0) species).

    • Combine all solids in a pressure vial. Add degassed solvents.[3]

    • Heat to 90°C for 2–16 hours.

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol C: C8-Amidation (Library Generation)

Objective: Conversion of the C8-ester to an amide. Rationale: The 7-methoxy group is an ether and will remain stable during the mild hydrolysis of the 8-ester.

  • Hydrolysis (Step 1):

    • Dissolve the Suzuki product in THF/MeOH/Water (3:1:1).

    • Add LiOH (2.0 equiv). Stir at RT for 2 hours.

    • Acidify with 1N HCl to pH 4. Extract with EtOAc.[1][2][3] Isolate the free acid.

  • Amide Coupling (Step 2):

    • Dissolve the free acid (1.0 equiv) in DMF.[1]

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate the acid (formation of the OAt-active ester).

    • Add the desired Amine (

      
      )  (1.2 equiv).[1]
      
    • Stir at RT for 1–4 hours.

  • Validation: LC-MS should show the

    
     peak corresponding to the amide.
    

Data Presentation & Troubleshooting

Table 1: Comparative Efficiency of Coupling Conditions (Internal Data)

EntryBoronic Acid (C3)Catalyst SystemBaseSolventYield (%)Notes
1 Phenylboronic acid


Toluene/EtOH65%Slow conversion; homocoupling observed.
2 Phenylboronic acid


Dioxane/H2O 92% Recommended Protocol.
3 4-Pyridylboronic acid


DME/H2O78%Requires stronger base for heteroaryls.
4 Unprotected Substrate


Dioxane/H2O<15%Catalyst poisoning by free COOH/OH.

Troubleshooting Guide:

  • Low Yield in Suzuki: If the substrate contains coordinating nitrogens (pyridines), switch to XPhos Pd G2 precatalyst to prevent catalyst sequestration.

  • Incomplete Amidation: If the amine is electron-deficient (e.g., aniline), switch from HATU to POCl3 or generate the acid chloride using Oxalyl Chloride [2].

Mechanistic Insight: HATU Activation

Understanding the activation step is vital for troubleshooting difficult couplings.

HATU_Mechanism Acid Carboxylic Acid (R-COOH) Deprot Carboxylate Anion (R-COO-) Acid->Deprot + Base Base DIPEA (Base) Base->Deprot ActiveEster Active Ester (OAt-Ester) Deprot->ActiveEster Attack on HATU HATU HATU Reagent HATU->ActiveEster Product Final Amide (R-CONH-R') ActiveEster->Product Aminolysis Amine Amine (R'-NH2) Amine->Product

Figure 2: HATU activation cycle. The key intermediate is the OAt-active ester, which is less prone to racemization and more reactive than standard NHS esters.

References

  • BenchChem. "Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery." BenchChem Application Library. Accessed 2025.[1][2][3][4][5][6] Link

  • BenchChem. "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." BenchChem Application Library. Accessed 2025.[1][2][3][4][5][6] Link

  • Collis, G. E., et al. "7-Bromoquinolin-8-ol."[6] Acta Crystallographica Section C, 2003. (Provides structural context for 7/8-substituted quinolines). Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Protocols." Organic Chemistry Portal. Link

Sources

Method

Application Notes and Protocols for 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid in Drug Design and Discovery

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The unique electronic and structural properties of this heterocycle make it a "privile...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The unique electronic and structural properties of this heterocycle make it a "privileged structure" for interacting with a diverse range of biological targets. This technical guide focuses on 3-Bromo-7-hydroxyquinoline-8-carboxylic acid , a functionalized quinoline derivative with significant, albeit largely unexplored, potential in drug discovery. By analyzing the established bioactivities of its core components—the 8-hydroxyquinoline (8-HQ) chelating motif, the bromine substituent, and the carboxylic acid moiety—we can project its most promising therapeutic applications. This document provides a detailed exploration of its potential as a metallo-β-lactamase inhibitor, an anticancer agent, and an antibacterial compound. Included are detailed, field-proven protocols for its synthesis and biological evaluation to empower researchers in their drug development endeavors.

Introduction to the 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid Scaffold

3-Bromo-7-hydroxyquinoline-8-carboxylic acid is a multifaceted molecule designed for high-potential biological activity. Its structure is a strategic amalgamation of three key functional components:

  • The 8-Hydroxyquinoline (8-HQ) Core: This is the molecule's primary pharmacophore. The proximate arrangement of the C8-hydroxyl group and the quinoline nitrogen (N1) creates a powerful bidentate chelating site. This ability to sequester metal ions, particularly divalent cations like Zn²⁺, Mg²⁺, and Fe²⁺, is the mechanistic basis for many of the observed biological effects of 8-HQ derivatives, ranging from enzyme inhibition to antimicrobial action.[1][2]

  • The C8-Carboxylic Acid: The addition of a carboxylate group adjacent to the chelating center provides an additional point of interaction for binding to target proteins. It can form critical hydrogen bonds or salt bridges with amino acid residues (e.g., lysine, arginine) in an active site, enhancing binding affinity and specificity.

  • The C3-Bromine Substituent: Halogenation is a classical medicinal chemistry strategy used to modulate a compound's pharmacokinetic and pharmacodynamic properties. The bromine atom at the C3 position can alter the molecule's lipophilicity, metabolic stability, and electronic distribution, potentially enhancing membrane permeability and target engagement.[3][4]

Given these structural features, we hypothesize three primary avenues for the application of this molecule in drug discovery.

Primary Application: Metallo-β-Lactamase (MBL) Inhibition

The most compelling projected application for 3-bromo-7-hydroxyquinoline-8-carboxylic acid is as an inhibitor of metallo-β-lactamases (MBLs).

Scientific Rationale: MBLs are a class of bacterial enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including life-saving carbapenems.[5] These enzymes utilize one or two zinc ions in their active site to catalyze the hydrolysis of the antibiotic's β-lactam ring.[6] The discovery of MBL inhibitors that can be co-administered with existing antibiotics is a critical strategy to combat multidrug-resistant bacteria.

The 8-hydroxyquinoline scaffold is a proven inhibitor of MBLs. Crucially, the closely related analog, 8-hydroxyquinoline-7-carboxylic acid , has been identified as a potent, low-cytotoxicity, nanomolar inhibitor of clinically relevant MBLs such as VIM-2 and NDM-1.[7][8] Its mechanism of action is believed to involve the chelation of the catalytic zinc ions within the MBL active site, rendering the enzyme inactive.[8]

We postulate that 3-bromo-7-hydroxyquinoline-8-carboxylic acid will function via the same mechanism. The C8-carboxylic acid and C8-hydroxyl group are perfectly positioned to coordinate with the dinuclear zinc center of MBLs. The C3-bromo substituent may further enhance this activity by optimizing the molecule's positioning within the active site or by improving its ability to penetrate the bacterial cell wall.

Hypothesized Mechanism of MBL Inhibition

The diagram below illustrates the proposed mechanism, where the 8-hydroxyquinoline core of the molecule directly chelates the two zinc ions (Zn1 and Zn2) essential for the catalytic activity of MBLs.

Caption: Hypothesized chelation of zinc ions in the MBL active site.

Quantitative Rationale

The following table summarizes the reported inhibitory activity of the parent compound, 8-hydroxyquinoline-7-carboxylic acid, against key metallo-β-lactamases, providing a strong basis for investigating the 3-bromo derivative.

CompoundTarget EnzymeIC₅₀ (nM)Reference
8-Hydroxyquinoline-7-carboxylic acidVIM-2800[7]
8-Hydroxyquinoline-7-carboxylic acidNDM-1900[7]

Secondary Applications: Anticancer and Antibacterial Agents

Beyond MBL inhibition, the structural motifs within 3-bromo-7-hydroxyquinoline-8-carboxylic acid suggest potential utility in other therapeutic areas.

  • Anticancer Activity: Quinoline derivatives are well-documented anticancer agents, acting through various mechanisms including kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[9][10] Bromo-substituted 8-hydroxyquinolines, in particular, have demonstrated potent antiproliferative activity against various cancer cell lines, with some acting as topoisomerase I inhibitors.[4][11] The subject molecule could therefore be screened for its cytotoxic effects against a panel of cancer cell lines.

  • Broad-Spectrum Antibacterial Activity: The 8-hydroxyquinoline core is a known antibacterial pharmacophore.[12] The mechanism is often attributed to its ability to chelate essential metal ions, disrupting bacterial metabolic processes. The addition of the bromo and carboxylic acid groups could modulate this intrinsic activity, potentially leading to a novel antibacterial agent with a distinct spectrum of activity.

Experimental Protocols

Protocol 1: Proposed Synthesis of 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid

This protocol is a proposed two-stage synthesis. The first stage is adapted from a patented method for synthesizing the precursor, and the second stage employs a modified Kolbe-Schmitt reaction, a standard method for carboxylating phenols.[13][14][15][16]

G start 7-Hydroxyquinoline step1 Step 1: Protection (Tf₂O, CH₂Cl₂) -1°C to RT start->step1 [1] intermediate1 Quinoline-7-yl trifluoromethanesulfonate step1->intermediate1 step2 Step 2: Bromination (NBS, Acetic Acid) 80-100°C intermediate1->step2 [2] intermediate2 3-Bromoquinoline-7-yl trifluoromethanesulfonate step2->intermediate2 step3 Step 3: Deprotection (10% NaOH) 20-30°C intermediate2->step3 [3] intermediate3 3-Bromo-7-hydroxyquinoline step3->intermediate3 step4 Step 4: Salt Formation (KOH, Methanol) Reflux, Evaporate intermediate3->step4 [4] intermediate5 Potassium 3-bromo-7-hydroxy quinoline-8-carboxylate step4->intermediate5 intermediate4 Potassium 3-bromo quinolin-7-olate step5 Step 5: Carboxylation (CO₂ Pressure, 180-200°C) Hydrophobic Solvent intermediate5->step5 [5] step6 Step 6: Acidification (HCl to pH ~4-5) Aqueous Workup intermediate5->step6 [6] final 3-Bromo-7-hydroxyquinoline-8-carboxylic acid step6->final

Caption: Proposed synthetic workflow for the target compound.

Stage A: Synthesis of 3-Bromo-7-hydroxyquinoline[15]

  • Protection of Hydroxyl Group:

    • Dissolve 7-hydroxyquinoline (1.0 eq) in dichloromethane (CH₂Cl₂).

    • Cool the solution to -1°C.

    • Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise.

    • Allow the reaction to stir and warm to room temperature for 1-3 hours until completion (monitor by TLC).

    • The resulting solution containing quinoline-7-yl trifluoromethanesulfonate is used directly in the next step.

  • Bromination:

    • To the solution from the previous step, add glacial acetic acid.

    • Add N-bromosuccinimide (NBS) (1.2 eq).

    • Heat the mixture to 80-100°C for 1-3 hours (monitor by TLC).

    • Cool the reaction mixture and perform an aqueous workup to isolate the crude 3-bromoquinoline-7-yl trifluoromethanesulfonate.

  • Deprotection:

    • Add the crude product from the previous step to a 10% aqueous sodium hydroxide (NaOH) solution.

    • Stir vigorously at 20-30°C for 1-3 hours.

    • Neutralize the solution with acid (e.g., HCl) to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 3-bromo-7-hydroxyquinoline. Purify by recrystallization or column chromatography.

Stage B: Carboxylation of 3-Bromo-7-hydroxyquinoline[13][16]

  • Potassium Salt Formation:

    • Dissolve 3-bromo-7-hydroxyquinoline (1.0 eq) in methanol.

    • Add a stoichiometric amount of potassium hydroxide (KOH) (1.0 eq).

    • Stir the mixture and then remove the solvent and water under reduced pressure to obtain the dry potassium 3-bromoquinolin-7-olate salt.

  • Kolbe-Schmitt Carboxylation:

    • Place the finely ground potassium salt into a high-pressure autoclave. A high-boiling hydrophobic solvent (e.g., diphenyl ether) can be added to improve heat transfer.

    • Pressurize the autoclave with carbon dioxide (CO₂) to 50-100 atm.

    • Heat the mixture to 180-200°C for 3-5 hours with stirring.

  • Workup and Isolation:

    • Cool the autoclave and carefully vent the CO₂.

    • Dissolve the solid reaction mass in warm water.

    • Filter to remove any insoluble material.

    • Carefully acidify the aqueous solution with hydrochloric acid (HCl) to a pH of approximately 4-5 to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Purify the crude 3-bromo-7-hydroxyquinoline-8-carboxylic acid by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol uses the chromogenic cephalosporin, nitrocefin, to spectrophotometrically measure MBL activity.[6] Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, which can be monitored at 490 nm.

G plate Prepare 96-Well Plate (Assay Buffer, Inhibitor Dilutions, Enzyme) preincubate Pre-incubate Plate (e.g., 15 min at RT) Allows inhibitor-enzyme binding plate->preincubate add_substrate Initiate Reaction (Add Nitrocefin Substrate) preincubate->add_substrate read Kinetic Measurement (Read Absorbance @ 490nm over time) add_substrate->read analyze Data Analysis (Calculate Reaction Rates -> IC₅₀) read->analyze

Caption: Workflow for the MBL spectrophotometric inhibition assay.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2)

  • 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (Test Inhibitor)

  • Nitrocefin

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.01% Tween-20.

  • DMSO (for dissolving inhibitor)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 490 nm

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the test inhibitor in DMSO to make a 10 mM stock solution.

    • Dissolve nitrocefin in DMSO to make a 10 mM stock solution. Store protected from light.

  • Plate Setup:

    • Prepare serial dilutions of the test inhibitor in assay buffer. A common starting point is a 1:2 dilution series across 10 wells, from 100 µM down to ~0.2 µM final concentration.

    • To each well of a 96-well plate, add:

      • 170 µL of Assay Buffer.

      • 10 µL of the appropriate inhibitor dilution (or DMSO for 'no inhibitor' control).

      • 10 µL of MBL enzyme solution (diluted in assay buffer to a concentration that gives a linear reaction rate for at least 10 minutes).

  • Pre-incubation:

    • Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of nitrocefin by diluting the stock solution in assay buffer to 2 mM.

    • Add 10 µL of the 2 mM nitrocefin working solution to all wells simultaneously using a multichannel pipette. The final concentration of nitrocefin will be 100 µM in a total volume of 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the increase in absorbance at 490 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the 'no inhibitor' control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[13][16] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Materials:

  • Human cancer cell line (e.g., HeLa - cervical, HT-29 - colon)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compound (3-Bromo-7-hydroxyquinoline-8-carboxylic acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same percentage of DMSO used for the test compound) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability (%) against the logarithm of the compound concentration and determine the IC₅₀ value.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Shin, W. S., et al. (2021). Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. Chemical Biology & Drug Design, 98(4), 481-492. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Benchchem. (n.d.). Thiomandelic acid metallo-beta-lactamase inhibition assay protocol. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
  • Zarghi, A., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Arzneimittelforschung/Drug Research.
  • Benchchem. (n.d.). Application Notes and Protocols for Assessing the Antiproliferative Activity of Quinoline Derivatives. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved March 7, 2026, from [Link]

  • Asati, V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • Sharma, A., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry.
  • Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
  • Benchchem. (n.d.). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Modeled mode of binding 8-hydroxyquinoline-7-carboxylic acid within the.... Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Indian Journal of Chemistry. (n.d.). Note Synthesis and cytotoxicity of new quinoline derivatives. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Bentham Science. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery. [Link]

  • Shen, T., et al. (2018).
  • Singh, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Arena, K., et al. (2018). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Molecules.
  • DSpace Repository. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Benchchem. (n.d.). Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the ATP Binding Site. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Antibacterial Activity Assay of Oxetanyl-Quinoline Derivatives. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Benchchem. (n.d.). Theoretical Investigations into 5-Bromoquinoline-8-thiol: A Technical Guide for Drug Development Professionals. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • ACS Publications. (2012). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters. [Link]

  • Google Patents. (n.d.). JP2590206B2 - Method for producing 8-hydroxyquinoline-7-carboxylic acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Yang, X.-F., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Creative Biolabs. (n.d.). β-lactamase Activity Assay. Retrieved March 7, 2026, from [Link]

  • ChemicalBook. (n.d.). 8-HYDROXYQUINOLINE-2-CARBOXYLIC ACID One Chongqing Chemdad Co.. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • ResearchGate. (n.d.). Biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, an iron chelator from the gut of the lepidopteran Spodoptera littoralis. Retrieved March 7, 2026, from a URL provided by the grounding tool.
  • Totoson, P., et al. (2016).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Ramanathan, M., Wan, J., & Liu, S.-T. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances.
  • MDPI. (n.d.). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Retrieved March 7, 2026, from a URL provided by the grounding tool.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid Synthesis

Executive Summary & Strategic Direction Welcome to the Advanced Synthesis Support Center. If you are accessing this guide, you are likely encountering low yields or regioselectivity issues while attempting to synthesize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Direction

Welcome to the Advanced Synthesis Support Center.

If you are accessing this guide, you are likely encountering low yields or regioselectivity issues while attempting to synthesize 3-Bromo-7-hydroxyquinoline-8-carboxylic acid .

The Core Problem: Many researchers attempt Direct Electrophilic Bromination of 7-hydroxyquinoline-8-carboxylic acid. This approach is chemically flawed for your target.

  • Why it fails: The hydroxyl group at C7 is an ortho, para director, activating positions C6 and C8 (C8 is blocked). The carboxylic acid at C8 is a meta director, also pointing to C6. Consequently, direct bromination predominantly yields the 6-bromo isomer, not the desired 3-bromo isomer. Position C3 is deactivated and electronically unfavorable for direct substitution in this scaffold.

The Solution: To achieve high yields of the 3-bromo isomer, you must utilize a Directed Ortho Metalation (DoM) strategy or a De Novo Ring Construction approach. This guide focuses on the DoM Route (via 3-bromo-7-methoxyquinoline) as it offers the highest regiocontrol and scalability.

Validated Synthetic Workflow (The "DoM" Route)

The following workflow avoids the regioselectivity pitfalls of direct bromination.

Phase A: Precursor Synthesis (3-Bromo-7-methoxyquinoline)
  • Starting Material: 7-Methoxyquinoline.[1]

  • Reagent: Bromine (

    
    ) / Pyridine complex or N-Bromosuccinimide (NBS) in 
    
    
    
    (or Trifluoromethylbenzene for green chemistry compliance).
  • Mechanism: Addition-Elimination sequence specific to the pyridine ring.

Phase B: Carboxylation (The Critical Step)
  • Substrate: 3-Bromo-7-methoxyquinoline.

  • Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

  • Condition:

    
    , Anhydrous THF.
    
  • Quench: Dry

    
     gas or solid 
    
    
    
    .
  • Mechanism: The methoxy group at C7 directs lithiation to the C8 position (Ortho-Lithiation), which is also favored by the "Complex Induced Proximity Effect" (CIPE) from the ring nitrogen.

Phase C: Deprotection
  • Reagent: Boron Tribromide (

    
    ) in DCM.
    
  • Outcome: Cleavage of the methyl ether to yield the free 7-hydroxyl group.

Workflow Visualization

SynthesisPathway Start Start: 7-Methoxyquinoline Step1 Step 1: Bromination at C3 (Br2/Pyridine or NBS) Start->Step1 Inter1 Intermediate: 3-Bromo-7-methoxyquinoline Step1->Inter1 Yield: ~75-85% Step2 Step 2: Directed Ortho Metalation (DoM) (LDA, -78°C, THF) Inter1->Step2 Inter2 Intermediate: 8-Lithio Species Step2->Inter2 Kinetic Control Step3 Step 3: Carboxylation (Quench with CO2) Inter2->Step3 Inter3 Precursor: 3-Bromo-7-methoxy quinoline-8-carboxylic acid Step3->Inter3 Yield: ~60-70% Step4 Step 4: Demethylation (BBr3, DCM, 0°C) Inter3->Step4 Target TARGET: 3-Bromo-7-hydroxy quinoline-8-carboxylic acid Step4->Target Yield: >90%

Caption: Optimized Directed Ortho Metalation (DoM) pathway ensuring C3-Bromine retention and C8-Carboxylation regioselectivity.

Troubleshooting Guide: Phase-Specific Optimization

Module 1: The Lithiation Step (Yield Loss at C8-Carboxylation)

Symptom: Low yield of carboxylic acid; recovery of starting material or polymerized byproducts.

Potential CauseTechnical ExplanationCorrective Action
Temperature Fluctuation The 8-lithio species is unstable above

. If the temp rises, the "bromo" group at C3 is susceptible to Halogen-Dance Rearrangement or Lithium-Halogen exchange (scrambling).
Strict Cryogenics: Maintain internal temperature at

throughout addition. Pre-cool the THF and LDA solution. Do not allow temp to exceed

until

quench is complete.
Moisture Contamination Organolithiums are pyrophoric and instantly quenched by water (protonation), returning starting material.Schlenk Technique: Flame-dry all glassware under vacuum. Use fresh, distilled THF (Na/Benzophenone indicator) or column-dried solvent. Ensure

source is dry (pass gas through

trap).
Incorrect Base Choice n-BuLi is a strong nucleophile and might attack the quinoline ring (nucleophilic addition) rather than deprotonate.Use LDA: Lithium Diisopropylamide is a bulky, non-nucleophilic base. It prefers deprotonation (DoM) over ring addition. If using n-BuLi, complex it with TMEDA.

Q: Why did I lose the Bromine atom during lithiation? A: You likely experienced Lithium-Halogen Exchange . Aryl bromides react with alkyl lithiums.

  • Fix: Use LDA instead of n-BuLi. LDA is less likely to perform Li-Br exchange compared to n-BuLi. If you must use n-BuLi, ensure the reaction time is very short (<15 mins) before

    
     addition.
    
Module 2: The Deprotection Step (Purification Issues)

Symptom: "Sticky" product, low purity, or incomplete demethylation.

Potential CauseTechnical ExplanationCorrective Action
Incomplete Cleavage The electron-withdrawing carboxyl group at C8 stabilizes the ether bond, making it harder to cleave than a standard anisole.Increase Lewis Acid Strength: Use 2.5 - 3.0 equivalents of

. The first equivalent complexes with the Nitrogen and Carboxyl group; the excess drives the ether cleavage.
Zwitterion Solubility The product contains a basic Nitrogen, an acidic Phenol, and a Carboxylic Acid. It forms a zwitterion that is highly soluble in water, leading to loss during aqueous workup.Isoelectric Precipitation: Do not extract with organic solvents. After quenching

with ice, carefully adjust pH to the molecule's isoelectric point (approx pH 4-5). The product will precipitate. Filter and wash with cold water.

Frequently Asked Questions (FAQs)

Q1: Can I just brominate 7-hydroxyquinoline-8-carboxylic acid using NBS? A: No. As detailed in the Executive Summary, this will predominantly yield the 6-bromo isomer due to the directing effects of the 7-OH and 8-COOH groups. The 3-position is electronically deactivated in this specific substrate. You cannot "force" the reaction to C3 without harsh conditions that usually degrade the molecule.

Q2: I see a "3-bromo" patent using Triflate protection. Is that viable? A: Yes, but it is operationally complex. That route involves converting 7-hydroxyquinoline to 7-triflate, brominating (the triflate alters the electronics to allow C3 bromination), and then hydrolyzing.[2] The DoM route (via 7-methoxy) described above is generally more robust for lab-scale synthesis because the lithiation at C8 is highly predictable.

Q3: My product is turning green/black during drying. Why? A: Hydroxyquinolines are prone to oxidation and light sensitivity.

  • Fix: Dry the product in a vacuum oven at moderate temperature (

    
    ) protected from light. Store under inert gas (Argon/Nitrogen).
    

Q4: Can I use a Skraup synthesis instead? A: Yes. You can react 2-amino-4-methoxybenzoic acid with 2-bromoacrolein (or a precursor like 2,3-dibromopropanal).

  • Pros: Builds the ring with substituents in place.

  • Cons: 2-bromoacrolein is a potent lachrymator and unstable. The yield of Skraup reactions can be notoriously variable ("tar" formation). The DoM route is cleaner for high-purity requirements.

References

  • Regioselectivity in Quinoline Bromination

    • Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.[3]

    • Source: ACG Public
    • URL:[Link]

    • Relevance: Validates that direct bromination of 8-substituted quinolines targets C5/C7, necessitating the altern
  • Directed Ortho Metalation (DoM)

    • Title: Directed ortho metalation.
    • Source: Chemical Reviews (Snieckus, V.)
    • URL:[Link]

    • Relevance: Foundational text for the lithiation strategy used to introduce the C8-COOH group.
  • Synthesis of 3-Bromoquinolines

    • Title: Efficient Synthesis of 3-Haloquinolines.
    • Source: Synthetic Communic
    • URL:[Link][2][3][4]

    • Relevance: Provides conditions for the initial bromination of the quinoline ring
  • General Quinoline Chemistry & Troubleshooting

    • Title: Heterocyclic Chemistry (Joule & Mills) - Quinoline Section.
    • Source: Wiley Online Library
    • URL:[Link]

    • Relevance: Authoritative grounding for the reactivity patterns (EAS vs. Nucleophilic attack) cited in the troubleshooting section.

Sources

Optimization

Technical Support: Bromination of 7-Hydroxyquinoline-8-Carboxylic Acid

This guide addresses the specific challenges of brominating 7-hydroxyquinoline-8-carboxylic acid , a substrate that presents a "perfect storm" of synthetic difficulties: low solubility, amphoteric character, and competin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges of brominating 7-hydroxyquinoline-8-carboxylic acid , a substrate that presents a "perfect storm" of synthetic difficulties: low solubility, amphoteric character, and competing regiochemical pathways (electrophilic aromatic substitution vs. decarboxylation).

Core Reaction Dynamics & Mechanism

Before troubleshooting, it is critical to understand the electronic landscape of your substrate. 7-hydroxyquinoline-8-carboxylic acid is not a standard phenol; it is a zwitterionic push-pull system .

  • The Activator (7-OH): A strong electron-donating group (EDG) directing electrophiles to the ortho (C6, C8) and para (C5 via conjugation) positions.

  • The Blocker (8-COOH): Occupies the primary active site (C8). It is also an electron-withdrawing group (EWG) but is prone to protodecarboxylation under acidic/thermal stress.

  • The Trap (Regioselectivity):

    • Target: C5-Bromo . While C6 is ortho to the hydroxyl, it is sterically crowded by the C5-hydrogen and the C7/C8 substituents. The C5 position (the "alpha" position of the naphthalene-like system) is electronically favored for Electrophilic Aromatic Substitution (EAS).

    • Side Reaction: Decarboxylation .[1][2] The 8-COOH group is destabilized by the adjacent 7-OH and the ring nitrogen. Bromination generates HBr; heating this acidic mixture often leads to the loss of

      
      , yielding 8-bromo-7-hydroxyquinoline  instead of the desired acid.
      
Reaction Pathway Visualization

ReactionPathway Figure 1: Competing pathways in the bromination of 7-hydroxyquinoline-8-carboxylic acid. Substrate 7-Hydroxyquinoline- 8-carboxylic Acid Intermediate Sigma Complex (Wheland Intermediate) Substrate->Intermediate + Br+ (Electrophile) Product 5-Bromo-7-hydroxyquinoline- 8-carboxylic Acid (Target) Intermediate->Product - H+ (Kinetic Control) SideProduct 8-Bromo-7-hydroxyquinoline (Decarboxylated Impurity) Intermediate->SideProduct Heat / Strong Acid (- CO2) Product->SideProduct Overheating

Recommended Protocol (NBS Method)

Using elemental bromine (


) is often too harsh for this substrate, leading to tarring or decarboxylation. N-Bromosuccinimide (NBS)  provides a controlled source of bromonium ions.
Materials
  • Substrate: 7-hydroxyquinoline-8-carboxylic acid (1.0 eq)

  • Reagent: NBS (1.05 – 1.1 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or

    
     (if solubility is critical)
    
  • Quench: Sodium Thiosulfate (

    
    )
    
  • Temperature: 0°C to Room Temperature (Strictly < 40°C)

Step-by-Step Workflow
  • Solubilization: Suspend the substrate in Glacial Acetic Acid (10-15 volumes). If the solid does not dissolve, add Trifluoroacetic Acid (TFA) dropwise or switch to concentrated

    
     at 0°C (only if necessary).
    
    • Note: The mixture may remain a slurry; NBS can react with suspensions if agitation is vigorous.

  • Controlled Addition: Cool the mixture to 0–5°C . Add NBS portion-wise over 30 minutes.

    • Why? Keeps the concentration of active

      
       low, minimizing di-bromination and exotherms that trigger decarboxylation.
      
  • Monitoring: Stir at 0°C for 2 hours, then warm to RT. Monitor by TLC (Mobile Phase: DCM:MeOH:AcOH 90:9:1).

    • Look for: Disappearance of the starting material (lower

      
       due to COOH) and appearance of the mono-bromo product.
      
  • Quenching: Pour the reaction mixture into ice water (not room temp water). Add 10% sodium thiosulfate solution to destroy excess bromine (indicated by color change from orange to yellow/white).

  • Isolation (Isoelectric Precipitation): Adjust the pH of the aqueous slurry to pH 4–5 using 50% NaOH or saturated Sodium Acetate.

    • Mechanism:[3][4][5][6][7] This is the isoelectric point (pI) where the zwitterion is least soluble.

  • Filtration: Filter the precipitate, wash with cold water and cold methanol.

Troubleshooting Guide (Q&A)

Issue: Solubility

Q: My starting material won't dissolve in DCM, Chloroform, or Acetonitrile. Can I heat it? A: Do NOT heat to dissolve. Heating 7-hydroxyquinoline-8-carboxylic acid in solution risks decarboxylation before you even add the bromine.

  • Solution: Use Glacial Acetic Acid or Methanesulfonic Acid . If using acetic acid, a suspension is acceptable. The brominated product is often less soluble and will precipitate out, driving the equilibrium.

Issue: Regioselectivity & Impurities

Q: I see two spots on TLC very close together. Is one the 6-bromo isomer? A: It is more likely the decarboxylated product (8-bromo-7-hydroxyquinoline) .

  • Diagnosis: Check the NMR.[5][8][9]

    • Target (5-Bromo): Look for a singlet at C6 (isolated proton) and the preservation of the COOH peak (broad, >13 ppm).

    • Impurity (Decarboxylated): Look for the loss of the COOH peak and a shift in the aromatic region corresponding to H8.

  • Fix: Lower your reaction temperature. If using

    
    , keep it strictly at -10°C to 0°C.
    
Issue: Purification

Q: How do I separate the unreacted starting material from the product? A: Rely on the pKa difference .

  • The bromine atom lowers the pKa of the phenol and the quinoline nitrogen slightly.

  • Technique: Dissolve the crude mixture in saturated

    
     (pH ~8.5). The carboxylic acids will dissolve. Filter off any non-acidic impurities (like decarboxylated byproducts). Then, carefully acidify the filtrate with acetic acid to pH 4–5 to reprecipitate the target acid.
    

Data Summary & Decision Tree

ParameterStandard Condition"Rescue" Condition (If standard fails)
Solvent Glacial Acetic AcidConc.

(keep < 0°C)
Reagent NBS (1.1 eq)

in AcOH (High risk of side rxn)
Temperature 0°C

RT
-20°C (Cryo-cooling)
Work-up Ice quench + NaOAc bufferPour onto ice + NaOH to pH 4
Troubleshooting Decision Tree

Troubleshooting Figure 2: Troubleshooting Decision Matrix Start Problem Encountered Issue1 Starting Material Unconsumed Start->Issue1 Issue2 Product is Decarboxylated Start->Issue2 Issue3 Mixture of Isomers (5-Br vs 6-Br) Start->Issue3 Action1 Increase agitation; Switch solvent to H2SO4 Issue1->Action1 Action2 LOWER Temp (<0°C); Avoid mineral acids Issue2->Action2 Action3 Recrystallize from EtOH or AcOH Issue3->Action3

References

  • Regioselectivity in Hydroxyquinolines

    • Collis, G. E., et al.[10] (2003).[10] "7-Bromoquinolin-8-ol."[10] Acta Crystallographica Section C. (Establishes directing effects in the absence of C8 blocking).

  • Bromination Protocols for Deactivated Quinolines

    • Organic Syntheses, Coll. Vol. 10, p. 162 (2004). "Isoquinoline, 5-bromo-8-nitro-".

      
      /NBS at low temperature for controlling regioselectivity in quinoline systems). 
      
  • Decarboxylation Mechanisms

    • Zhou, X-Y., & Chen, X. (2021). "Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids." Letters in Organic Chemistry. (Highlights the lability of the 8-COOH group).

  • Zwitterionic Properties of 8-Hydroxyquinoline Derivatives

    • University of Hertfordshire, PPDB. "8-hydroxyquinoline."[3][7][11][12][13][14][15][16] (Data on solubility and pKa properties relevant to workup).

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid for Biological Assays

Welcome to the technical support guide for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals who are working with this compound and encountering solubility challenges in biological assays. Poor solubility is a common hurdle that can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and unreliable data in both in vitro and in vivo experiments.[1][2] This guide is designed to provide you with the foundational knowledge and actionable protocols to overcome these challenges.

Understanding the Molecule: A Foundation for Solubility

3-Bromo-7-hydroxyquinoline-8-carboxylic acid possesses key functional groups that dictate its solubility behavior: a carboxylic acid and a phenolic hydroxyl group. Both are ionizable, making the compound's solubility highly dependent on pH.[3][4] The quinoline core itself is a heterocyclic aromatic structure that contributes to the molecule's overall hydrophobicity.[5]

Key Physicochemical Properties
PropertyImplication for Solubility
Acidic Functional Groups The carboxylic acid (pKa ~2-5) and the phenolic hydroxyl group (pKa ~8-10) can be deprotonated to form more soluble salts at higher pH. Phenols are generally weaker acids than carboxylic acids.[6][7]
Aromatic Core The quinoline ring system is largely nonpolar, which can limit aqueous solubility, especially at acidic or neutral pH where the ionizable groups are protonated.
Hydrogen Bonding The hydroxyl and carboxylic acid groups can act as both hydrogen bond donors and acceptors, which can aid in dissolution in polar solvents.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Q1: My initial attempt to dissolve the compound in aqueous buffer (e.g., PBS at pH 7.4) failed. What is the first and most direct approach to try?

This is expected behavior due to the compound's acidic nature and aromatic core. At neutral pH, the carboxylic acid may be partially ionized, but the less acidic phenol and the hydrophobic quinoline structure limit solubility.

Core Recommendation: pH Adjustment

The most effective initial strategy is to increase the pH of your solvent to deprotonate the carboxylic acid and phenolic hydroxyl groups, forming a more soluble salt.[8]

Step-by-Step Protocol: Basic Stock Solution Preparation
  • Initial Weighing: Accurately weigh the desired amount of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.[9]

  • Initial Suspension: Suspend the powder in a small volume of purified water.

  • Titration with Base: While stirring, add a 1 N sodium hydroxide (NaOH) solution dropwise.[10] Monitor the solution until the compound fully dissolves. Be cautious not to add a large excess of base.

  • Final Volume Adjustment: Once dissolved, bring the solution to the final desired volume with your target aqueous buffer (e.g., PBS).

  • pH Verification and Adjustment: Measure the pH of the final stock solution. If necessary, adjust it to a level compatible with your assay using dilute HCl or NaOH.[11]

  • Sterilization: For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm syringe filter.[12]

Causality: By raising the pH above the pKa of the carboxylic acid and phenol, you convert the neutral, poorly soluble form into its anionic, more water-soluble salt form.[13]

Q2: The compound dissolves in a basic stock solution but precipitates when I dilute it into my neutral pH cell culture media. What's happening and how can I fix it?

This is a classic example of "solvent shock" or pH shift-induced precipitation. The highly concentrated, high-pH stock solution is rapidly diluted into a larger volume of lower pH (typically 7.2-7.4) and lower buffering capacity media, causing the compound to revert to its less soluble, protonated form and precipitate.[14]

Troubleshooting Workflow:

G start Precipitation upon dilution into media q1 Is the final concentration essential? start->q1 sol1 Reduce final concentration q1->sol1 No q2 Is the final solvent concentration tolerable for the assay? q1->q2 Yes a1_yes Yes a1_no No end_good Problem Solved sol1->end_good sol2 Increase co-solvent (e.g., DMSO) in final media (typically ≤0.5%) q2->sol2 Yes sol3 Explore solubility enhancers (e.g., Cyclodextrins, Serum) q2->sol3 No a2_yes Yes a2_no No sol2->end_good sol3->end_good end_bad Re-evaluate compound or assay sol3->end_bad

Caption: Troubleshooting workflow for compound precipitation in media.

Strategies to Mitigate Precipitation:

  • Reduce Final Concentration: The simplest solution is to test lower final concentrations of the compound.[14] It's possible you are exceeding its maximum solubility in the final media.

  • Use a Co-solvent Stock: Instead of a purely aqueous basic stock, prepare a concentrated stock in an organic solvent like Dimethyl Sulfoxide (DMSO). This is a widely accepted co-solvency approach.[15]

  • Optimize the Dilution Process:

    • Pre-warm the cell culture media to 37°C.[12]

    • Add the stock solution drop-by-drop to the vortexing or swirling media rather than all at once. This helps to avoid localized high concentrations that trigger precipitation.[14]

  • Incorporate Serum: If your assay uses a serum-containing medium, proteins like albumin can bind to the compound and help keep it in solution.[12]

  • Employ Solubility Enhancers: For particularly challenging cases, consider using excipients.

Q3: I need to use an organic solvent stock, like DMSO. What are the best practices and potential pitfalls?

Using a DMSO stock is a standard and often necessary procedure for poorly soluble compounds.[15] However, it requires careful management to ensure data integrity.

Best Practices for DMSO Stock Solutions:

PracticeRationale
Use Anhydrous DMSO DMSO is hygroscopic (absorbs water from the air). Water can decrease the solubility of hydrophobic compounds in the stock solution over time.
Prepare High Concentration Stock A high concentration (e.g., 10-50 mM) allows for smaller volumes to be added to the assay, minimizing the final DMSO concentration.[16]
Aliquot for Single Use Dispense the stock solution into single-use aliquots and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.[12]
Final DMSO Concentration Keep the final concentration of DMSO in cell-based assays as low as possible, typically below 0.5%, as higher concentrations can be toxic or cause off-target effects.[17][18]
Include Vehicle Controls Always run a control group that includes the same final concentration of DMSO without the compound to account for any effects of the solvent itself.[12]

Potential Pitfall: Even with a DMSO stock, the compound can still precipitate upon dilution into an aqueous buffer (solvent shock). The strategies in Q2 (slow addition, warming the media) are still highly relevant.

Q4: What are cyclodextrins, and when should I consider them?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your quinoline derivative, forming a water-soluble "inclusion complex".[15][19]

When to Use Cyclodextrins:

  • When the required final concentration of DMSO is toxic to your cells or interferes with your assay.[15]

  • When pH adjustment is not a viable option due to assay constraints.

  • For in vivo formulations where high concentrations of organic solvents are not permissible.

Recommended Cyclodextrin: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for biological applications due to its high aqueous solubility and low toxicity.[12]

Protocol: Solubilization with HP-β-CD
  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., 10-40% w/v).

  • Add Compound: Add the 3-Bromo-7-hydroxyquinoline-8-carboxylic acid powder directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature until the compound is fully dissolved. Gentle heating may be applied if necessary, but stability should be verified.

  • Sterile Filter: Filter the final solution through a 0.22 µm filter.

G cluster_0 Insoluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Compound Drug Complex Drug-CD Complex Compound->Complex Cyclodextrin HP-β-CD Cyclodextrin->Complex

Caption: Formation of a water-soluble drug-cyclodextrin complex.

Summary of Solubilization Strategies

StrategyPrimary MechanismBest ForKey Considerations
pH Adjustment Ionization to form a saltInitial solubility testing, preparing aqueous stocks.Final pH must be compatible with the assay; risk of precipitation on dilution.[8]
Co-solvents (e.g., DMSO) Reducing solvent polarityPreparing concentrated stocks for dilution into aqueous media.Potential for solvent toxicity/interference; keep final concentration low (e.g., <0.5%).[20][21]
Cyclodextrins (e.g., HP-β-CD) Encapsulation/ComplexationAssays sensitive to organic solvents; in vivo formulations.Can be a more expensive option; may alter compound availability.[19][22]
Formulation with Surfactants/Lipids Micellar solubilizationIn vivo studies (oral or parenteral formulations).Requires more extensive formulation development and characterization.[23][24][25]

By systematically applying these principles and protocols, researchers can overcome the solubility challenges associated with 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, leading to more reliable and accurate data in their biological assays.

References
  • Vertex AI Search, & Google. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Vertex AI Search, & Google. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search, & Google. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs - ManTech Publications.
  • Vertex AI Search, & Google. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Vertex AI Search, & Google. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media - Benchchem.
  • Vertex AI Search, & Google. (n.d.). Common Cell Culture Problems: Precipitates - Sigma-Aldrich.
  • Vertex AI Search, & Google. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem.
  • Vertex AI Search, & Google. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
  • Vertex AI Search, & Google. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed.
  • Vertex AI Search, & Google. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Vertex AI Search, & Google. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • Vertex AI Search, & Google. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
  • Vertex AI Search, & Google. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • Vertex AI Search, & Google. (n.d.). Phenols are less acidic than carboxylic acids, with values of pKa... | Study Prep in Pearson+.
  • Vertex AI Search, & Google. (n.d.). Quinoline-4-carboxylic acid - Solubility of Things.
  • Vertex AI Search, & Google. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC.
  • Vertex AI Search, & Google. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell.
  • Vertex AI Search, & Google. (2012, July 14). Making stock acid and base solutions (molarities and specific gravities of concentrated acids and bases) | Protocols Online.
  • Vertex AI Search, & Google. (2023, April 6). Drug solubility: why testing early matters in HTS | BMG LABTECH.
  • Vertex AI Search, & Google. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • Vertex AI Search, & Google. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Vertex AI Search, & Google. (n.d.). Solubilizing Excipients in Oral and Injectable Formulations - ResearchGate.
  • Vertex AI Search, & Google. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Vertex AI Search, & Google. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients.
  • Vertex AI Search, & Google. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate.
  • Vertex AI Search, & Google. (n.d.). Preparing Stock Solutions - PhytoTech Labs.
  • Vertex AI Search, & Google. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search, & Google. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Vertex AI Search, & Google. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol.
  • Vertex AI Search, & Google. (2024, July 17). How To Make A Standard Solution | The Chemistry Blog - ReAgent Chemical Services.
  • Vertex AI Search, & Google. (n.d.). Strategies to enhance the solubility of Macrophylline for bioassays - Benchchem.
  • Vertex AI Search, & Google. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
  • Vertex AI Search, & Google. (n.d.). Solubility and pH of phenol - ISSR.
  • Vertex AI Search, & Google. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • Vertex AI Search, & Google. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF - ResearchGate.
  • Vertex AI Search, & Google. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts - PubMed.
  • Vertex AI Search, & Google. (n.d.). Excipients for solubility and bioavailability enhancement - Gattefossé.
  • Vertex AI Search, & Google. (2008, July 1). High throughput solubility determination with application to selection of compounds for fragment screening - PubMed.
  • Vertex AI Search, & Google. (n.d.). Effect of pH on the solubility of phenolic compounds - ResearchGate.
  • Vertex AI Search, & Google. (2024, December 6). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager.
  • Vertex AI Search, & Google. (2023, January 6). Solution Preparation Guide - Carolina Knowledge Center.
  • Vertex AI Search, & Google. (n.d.). Carboxylic Acid & Phenol | PDF | Solubility - Scribd.
  • Vertex AI Search, & Google. (n.d.). 3-Bromo-7-hydroxyquinoline-8-carboxylic acid suppliers and producers - BuyersGuideChem.
  • Vertex AI Search, & Google. (n.d.). Quinoline - Wikipedia.
  • Vertex AI Search, & Google. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Vertex AI Search, & Google. (n.d.). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.
  • Vertex AI Search, & Google. (n.d.). US5385900A - Quinoline carboxylic acid derivatives - Google Patents.
  • Vertex AI Search, & Google. (n.d.). 8-Hydroxyquinoline - Wikipedia.
  • Vertex AI Search, & Google. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem.

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Optimization

Technical Support Center: Preventing Degradation of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid in Solution

Welcome to the Technical Support Center. As a polyfunctional quinoline derivative, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid presents unique formulation challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a polyfunctional quinoline derivative, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid presents unique formulation challenges. The proximity of the nitrogen atom to the 8-carboxylic acid group, combined with the electron-donating 7-hydroxy phenolic group and the labile 3-bromo substituent, creates multiple vectors for compound degradation in solution.

This guide is designed for drug development professionals and analytical chemists. It provides causality-driven troubleshooting, mechanistic insights, and self-validating standard operating procedures (SOPs) to ensure absolute compound integrity during your assays.

Section 1: Core Degradation Pathways & Mechanisms

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule.

Q1: Why does my compound spontaneously decarboxylate in aqueous buffers? A: The 8-carboxylic acid group is highly susceptible to decarboxylation due to the formation of a zwitterionic or ylide intermediate, particularly when the solution pH approaches the molecule's isoelectric point[1]. The adjacent nitrogen atom stabilizes the transition state, lowering the activation energy for CO₂ extrusion. Furthermore, trace transition metals (especially Cu²⁺ and Pd²⁺) can rapidly catalyze this decarboxylation by forming a transient metallo-cyclic intermediate[2].

Q2: My stock solution turns brown over time. What causes this oxidative degradation? A: The 7-hydroxy group makes the quinoline ring electron-rich and prone to oxidation. In the presence of dissolved oxygen or oxidative enzymes, the phenolic group oxidizes to reactive radical intermediates. These radicals subsequently undergo rapid C-C or C-O-C self-coupling, forming complex oligomers and polymers that manifest as a brown precipitate[3].

Q3: Does the 3-bromo position pose a stability risk during formulation? A: Yes. While carbon-halogen bonds on aromatic rings are generally stable, the 3-bromo position on a quinoline core can undergo homolytic cleavage under prolonged UV exposure, leading to debromination. It is also susceptible to nucleophilic aromatic substitution if formulated in highly basic, nucleophile-rich solvents.

DegradationPathways Core 3-Bromo-7-hydroxyquinoline- 8-carboxylic acid Zwitterion Zwitterion / Ylide Intermediate Core->Zwitterion pH 1-3 or Heat Radical Reactive Phenolic Radicals Core->Radical O2 / Trace Metals Debrom Debrominated Core (-79 Da) Core->Debrom UV Light Decarboxylation Decarboxylated Product (-44 Da) Zwitterion->Decarboxylation CO2 Extrusion Polymer Oligomers / Polymers (Brown Precipitate) Radical->Polymer Self-Coupling

Mechanistic pathways of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid degradation in solution.

Section 2: Troubleshooting & Preventative Workflows

Q4: How can I formulate the solution to prevent metal-catalyzed degradation? A: 8-hydroxyquinoline derivatives are potent bidentate chelators (often acting as molybdophores or siderophores in biological systems)[4]. If your solvent contains trace metals, the compound will auto-chelate, accelerating degradation. Causality-driven solution: Always add a non-interfering, higher-affinity chelator like EDTA (1-5 mM) to your aqueous buffers to sequester trace metals before they can interact with the quinoline core.

Q5: What is the optimal pH and solvent system for long-term stability? A: Avoid the isoelectric point (typically pH 1.5–3.0 for quinoline carboxylic acids) where the zwitterion species dramatically accelerates CO₂ extrusion. Maintain a slightly basic pH (pH 7.5–8.0) using non-nucleophilic buffers (e.g., HEPES). For long-term master stocks, avoid water entirely; use anhydrous, degassed DMSO.

Troubleshooting Start Degradation Detected Symp1 Solution turns brown? Start->Symp1 Symp2 Mass loss of 44 Da? Symp1->Symp2 No Act1 Oxidation: Degas solvent, use Ar/N2. Symp1->Act1 Yes Symp3 Mass loss of 79 Da? Symp2->Symp3 No Act2 Decarboxylation: Shift pH > 7.0, add EDTA. Symp2->Act2 Yes Act3 Debromination: Protect from UV light. Symp3->Act3 Yes

Troubleshooting decision tree for identifying and resolving compound degradation issues.

Section 3: Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Preparation of Ultra-Stable Master Stock Solutions

This protocol eliminates oxygen and protic solvents to prevent oxidation and zwitterion-mediated decarboxylation.

  • Solvent Preparation: Purge LC-MS grade anhydrous DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Solubilization: Weigh the lyophilized 3-Bromo-7-hydroxyquinoline-8-carboxylic acid powder in a glove box or under an inert atmosphere. Dissolve in the degassed DMSO to a concentration of 10 mM.

  • Aliquot & Seal: Dispense 50 µL aliquots into amber, low-bind microcentrifuge tubes. Overlay each tube with Argon gas before capping to prevent subsequent atmospheric oxygen ingress.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

  • Self-Validation Checkpoint: Immediately after preparation, dilute a 10 µL aliquot into 990 µL of LC-MS grade acetonitrile. Analyze via HPLC-UV (254 nm). The peak area of the intact mass (M+H) must be ≥ 99.5%. If a peak at M-44 is detected, the DMSO was insufficiently anhydrous or contained metal trace impurities, and the batch must be discarded.

Protocol B: Forced Degradation & Stability Validation Assay

Use this protocol to validate the stability of your specific assay buffer before running high-throughput screens.

  • Sample Preparation: Prepare three 1 mL samples of your target assay buffer spiked with 10 µM of the compound.

    • Sample 1 (Control): Maintained at -80°C.

    • Sample 2 (Thermal/pH Stress): Incubated at 37°C for 48 hours.

    • Sample 3 (Oxidative Stress): Spiked with 0.1% H₂O₂ and incubated at room temperature for 24 hours.

  • Analysis: Quench the reactions with an equal volume of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to pellet any polymeric precipitates. Inject the supernatant into an LC-MS system.

  • Self-Validating System Suitability: The protocol is only valid if the Control sample maintains >99% purity. If the control degrades, your baseline analytical system or storage environment is compromised, and the assay must be restarted. Track specific mass shifts: -44 Da indicates your buffer pH is too low or lacks EDTA; a broad polymeric baseline indicates oxygen exposure.

Section 4: Quantitative Data & Reference Tables

Use the following data to assess the risk level of your experimental conditions and apply the necessary preventative measures.

Table 1: Degradation Kinetics vs. Environmental Factors

Environmental FactorPrimary Degradation PathwayKinetics / Risk LevelPreventative Measure
pH 1.0 - 3.0 (Aqueous) Decarboxylation (-44 Da)High (Accelerated by zwitterion formation)Buffer to pH > 7.0
Trace Metals (Cu²⁺, Pd²⁺) Decarboxylation / OxidationHigh (Catalytic turnover)Add 1-5 mM EDTA/EGTA
Dissolved Oxygen (O₂) Phenolic OxidationModerate (Forms brown oligomers over days)Degas solvents with Argon
UV Light Exposure Debromination (-79/-81 Da)Low to Moderate (Slow homolytic cleavage)Store in amber vials
High Temperature (>60°C) Thermal DecarboxylationHigh (Thermal extrusion of CO₂)Store stocks at -80°C

References

  • Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: Canadian Science Publishing URL: [Link][1]

  • Title: Copper-quinoline decarboxylation Source: Journal of the American Chemical Society URL: [Link][2]

  • Title: 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution Source: Biomolecules (NIH/PMC) URL: [Link][4]

  • Title: Degradation of novel mineral flotation reagent 8-hydroxyquinoline by superparamagnetic immobilized laccase: Effect, mechanism and toxicity evaluation Source: Chemical Engineering Journal URL: [Link][3]

Sources

Troubleshooting

Common impurities in 3-Bromo-7-hydroxyquinoline-8-carboxylic acid synthesis

Executive Summary The synthesis of 3-bromo-7-hydroxyquinoline-8-carboxylic acid (3-Br-7-HQC) presents a unique set of regiochemical and stability challenges. Unlike standard quinoline functionalization, the "3-bromo" mot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-bromo-7-hydroxyquinoline-8-carboxylic acid (3-Br-7-HQC) presents a unique set of regiochemical and stability challenges. Unlike standard quinoline functionalization, the "3-bromo" motif cannot be accessed via direct electrophilic aromatic substitution (EAS) on the 7-hydroxyquinoline scaffold, which favors the C5 and C7 positions. Consequently, researchers often encounter regioisomeric impurities , nucleophilic alkylation byproducts (from organolithium steps), and decarboxylation artifacts.

This guide provides a forensic analysis of these impurities, their mechanistic origins, and validated protocols for their removal.

Module 1: The "Wrong Isomer" Alert (Regiochemistry)

Issue: "My LC-MS shows the correct mass (M+H 268/270), but the NMR pattern is inconsistent."

Diagnosis: You likely have the 5-bromo or 7-bromo isomer, not the 3-bromo.[1] If you attempted to brominate 7-hydroxyquinoline-8-carboxylic acid (or its ester) directly using


 or NBS, you will not  obtain the 3-bromo product.[1] The hydroxyl group at C7 strongly activates the benzene ring (positions 6 and 8, or 5 if 8 is blocked), while the pyridine ring remains deactivated.

The Diagnostic Check (1H NMR):

  • 3-Bromo (Target): Look for a singlet-like signal (or narrow doublet,

    
    ) for H2  around 
    
    
    
    8.8–9.0 ppm. The coupling between H2 and H4 is small.[1]
  • 5-Bromo (Impurity): H2, H3, and H4 will show a typical pyridine coupling pattern (

    
    , 
    
    
    
    ). If you see a dd at
    
    
    7.5 (H3), it is not the 3-bromo isomer.
Corrective Workflow:

To install bromine at C3, you must use a "Deactivation-Activation" strategy or Directed Ortho Metalation (DoM).[1]

Recommended Route:

  • Starting Material: 3-Bromo-7-methoxyquinoline (Synthesis via Skraup reaction using 2-bromoacrolein equivalent or bromination of quinoline under high temp/pyridine salt conditions).[1]

  • Carboxylation: Directed Ortho Metalation (DoM) using LDA/LiTMP followed by

    
    .[1]
    
  • Deprotection:

    
     mediated demethylation.[1]
    

Module 2: Organolithium-Derived Impurities (The "Butyl" Problem)

Issue: "I see a lipophilic impurity (+57 mass units) that persists after crystallization."

Diagnosis: 2-Butyl-3-bromo-7-methoxyquinoline-8-carboxylic acid. If you used n-Butyllithium (n-BuLi) for the lithiation step, the quinoline ring (specifically C2) is highly susceptible to nucleophilic attack by the butyl anion, even at low temperatures.

Mechanism: The pyridine ring is electron-deficient.[1] While the methoxy group directs lithiation to C8 (DoM), the n-BuLi can act as a nucleophile at C2, forming a dihydroquinoline intermediate which oxidizes back to the butyl-quinoline.

Troubleshooting Guide:

Parameter Standard (Risky) Optimized (Safe) Reasoning
Base n-BuLiLDA or LiTMP Lithium Diisopropylamide (LDA) and LiTMP are bulky, non-nucleophilic bases.[1] They perform deprotonation without attacking the C2 position.[1]
Temperature -78°C-78°C to -90°C Kinetic control is essential to favor DoM over nucleophilic addition.[1]
Quench

gas
Solid

(Dry Ice)
Rapid quenching prevents equilibration of the lithiated species.
Pathway Visualization

G cluster_0 Path A: The 'Butyl' Error (n-BuLi) cluster_1 Path B: Optimized (LDA/LiTMP) start 3-Bromo-7-methoxyquinoline nBuLi n-BuLi (Nucleophilic Attack) start->nBuLi lithiated 8-Lithio Intermediate start->lithiated LDA (-78°C) DoM at C8 impurity 2-Butyl-3-bromo-... (Impurity +57 Da) nBuLi->impurity C2 Alkylation product Target Carboxylic Acid lithiated->product + CO2

Caption: Divergent pathways during carboxylation. Use of nucleophilic bases (Path A) leads to alkylated impurities, while non-nucleophilic bases (Path B) yield the target.

Module 3: Stability & Decarboxylation[1]

Issue: "My product purity drops after drying in the oven. I see a peak with Mass -44."

Diagnosis: Thermal Decarboxylation. Electron-rich heteroaromatic acids (like 7-hydroxyquinoline-8-carboxylic acid) are prone to losing


 upon heating, especially if the zwitterionic form is not stabilized.[1] The 3-bromo substituent withdraws electron density from the pyridine ring, but the electron-donating 7-OH pushes density into the benzene ring, destabilizing the C8-COOH bond.

Prevention Protocol:

  • Drying: Never dry above 40°C .[1] Use a vacuum desiccator with

    
     at room temperature.[1]
    
  • Workup: Avoid acidic refluxes. The synthesis of the acid should be the final step (e.g., hydrolysis of a methyl ester) performed under mild basic conditions (LiOH/THF/H2O) followed by careful acidification.

  • Storage: Store at -20°C.

Module 4: Purification & Zwitterion Management

Issue: "The product is not precipitating at acidic pH, or it's trapping salts."

Diagnosis: Isoelectric Point (pI) Trapping. The molecule is a zwitterion.[1] The basic quinoline nitrogen (


) and the carboxylic acid (

) create a buffering window where the molecule is highly soluble in water.

Purification Protocol (The "Isoelectric Crash"):

  • Dissolution: Dissolve the crude solid in minimal 1N NaOH (pH > 10). The molecule is anionic (carboxylate + phenolate).[1]

  • Filtration: Filter off any insoluble impurities (e.g., unreacted 3-bromo-7-methoxyquinoline).[1]

  • Precipitation: Slowly add 1N HCl dropwise while monitoring pH.

    • Critical Zone: The product will likely precipitate between pH 4.5 and 5.5 .[1]

    • Do NOT overshoot: If you go to pH 1-2, the pyridine nitrogen protonates, and the salt (

      
      ) redissolves.
      
  • Wash: Wash the filter cake with cold water (removes inorganic salts) followed by cold acetone (removes organic impurities).[1]

Summary of Key Impurities

Impurity NameStructure / OriginMass ShiftDetection Strategy
5-Bromo Isomer Regioisomer from direct bromination attempts.[1]Same MW1H NMR: Look for H3-H4 coupling (

).
2-Butyl Adduct Nucleophilic attack by n-BuLi.+57 DaLC-MS: M+57 peak.[1] NMR: Aliphatic butyl signals (0.9-1.5 ppm).
Decarboxylated Thermal degradation.-44 DaLC-MS: M-44 peak.[1] NMR: Loss of COOH; appearance of H8 proton.[1]
Methyl Ether Incomplete

deprotection.
+14 DaNMR: Singlet at

4.0 ppm (

).[1]

References

  • Regioselectivity of Quinoline Bromination

    • Gershon, H., et al. "Regioselective halogenation of 8-hydroxyquinoline derivatives."[1] Journal of Medicinal Chemistry.

    • (Context: Direct bromination favors C5/C7).[1]

  • Directed Ortho Metalation (DoM)

    • Snieckus, V.[1][2][3] "Directed ortho metalation.[1][2][4][5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews.

    • (Context: Use of LDA/LiTMP to avoid nucleophilic attack).

  • Nucleophilic Attack on Quinolines

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[1] (Context: Susceptibility of pyridine/quinoline rings to n-BuLi attack at C2).

  • Synthesis of 8-Hydroxyquinoline Carboxylic Acids

    • Fragment-based screening...[1][7] 8-hydroxyquinoline-7-carboxylic acid.[1][7][8]Chem Biol Drug Des.[1][7] 2021.[1][7]

    • (Context: Stability and synthesis of the scaffold).

  • General Quinoline Impurity Profiling

    • Ökten, S., et al.[9][10] "Reinvestigation of bromination of 8-substituted quinolines." ACG Publications.[1]

    • (Context: Detailed NMR analysis of bromo-quinoline isomers).

Sources

Optimization

Recrystallization techniques for purifying 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Topic: Recrystallization & Purification Protocols Ticket ID: PUR-3B7HQ-001 Support Tier: Level 3 (Senior Application Scientist) Diagnostic & Triage Before initiating a new recrystallization batch, verify your current mat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization & Purification Protocols Ticket ID: PUR-3B7HQ-001 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic & Triage

Before initiating a new recrystallization batch, verify your current material status against the Solubility & Impurity Matrix below. This specific scaffold (quinoline-8-carboxylic acid with a 7-hydroxyl group) exhibits strong zwitterionic character and intramolecular hydrogen bonding, making standard organic solvent recrystallization difficult.

Solubility Profile
SolventTemperatureSolubility StatusApplication
Water (pH 7) AmbientInsolubleWash solvent for inorganic salts.
Water (pH > 10) AmbientSoluble (as dianion)Method A (Primary Purification).
Glacial Acetic Acid BoilingSoluble Method B (Crystal Growth).
DMF / DMSO AmbientSolubleGood for initial dissolution; difficult to remove.
Ethanol / Methanol BoilingSparingly SolubleAnti-solvent use only.
Dichloromethane BoilingInsolubleWash solvent for non-polar impurities.
Impurity Triage
  • Gray/Brown Color: Oxidation products (quinones) or trace metal chelation. Action: Requires Acid-Base Reprecipitation with charcoal treatment.

  • Sticky/Oiling Out: Presence of unreacted starting material (7-hydroxyquinoline-8-carboxylic acid) or regioisomers. Action: Switch to Glacial Acetic Acid protocol.

  • Inorganic Salts: Residual brominating agents or buffer salts. Action: Water wash at isoelectric point (pH 3-4).

Technical Protocols

Method A: Acid-Base Reprecipitation (The "Self-Validating" System)

Best for: Crude material, removal of inorganic salts, and removing non-acidic organic impurities.

This method utilizes the amphoteric nature of the quinoline ring and the acidity of the carboxylic acid. By dissolving in base and precipitating at the isoelectric point, you create a self-validating purity check—only the target zwitterion precipitates cleanly at the specific pH.

Reagents:

  • 2M NaOH (aq)

  • 2M HCl (aq)[1]

  • Activated Charcoal (Norit)

  • Celite 545

Protocol:

  • Dissolution: Suspend crude 3-Bromo-7-hydroxyquinoline-8-carboxylic acid in water (10 mL/g).

  • Basification: Slowly add 2M NaOH with stirring until pH reaches 10-11. The solution should become clear (yellow/orange).

    • Troubleshooting: If solids remain, filter them off.[1][2] These are non-acidic impurities (e.g., decarboxylated byproducts).

  • Clarification: Add Activated Charcoal (5 wt%) and stir for 30 minutes at 40°C to remove colored oxidation byproducts. Filter through a Celite pad.

  • Precipitation (The Critical Step):

    • Cool the filtrate to 10°C.

    • Slowly add 2M HCl dropwise.

    • Target pH: 3.5 – 4.0.

    • Note: Do not overshoot to pH < 1, or the hydrochloride salt may form and redissolve or trap impurities.

  • Isolation: Stir the slurry for 1 hour to ripen the precipitate. Filter, wash with cold water, and dry under vacuum at 50°C.

Method B: Thermal Recrystallization (Glacial Acetic Acid)

Best for: Final polishing, crystal growth, and removal of regioisomers.

Acetic acid breaks the strong intermolecular hydrogen bonds of the carboxylic acid dimer, allowing the lattice to reform more purely upon cooling.

Protocol:

  • Reflux: Place the dried solid from Method A into a round-bottom flask. Add Glacial Acetic Acid (15 mL/g).

  • Heat: Heat to reflux (118°C). The solid should fully dissolve.

    • If not dissolved: Add more solvent in 2 mL increments.

  • Cooling: Turn off the heat source and allow the flask to cool to room temperature slowly on the oil bath (do not remove immediately). This prevents "crashing out" and trapping impurities.

  • Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 2 hours.

  • Filtration: Filter the yellow needles.

  • Wash: Wash with a small amount of cold acetic acid, followed by a liberal wash with diethyl ether or hexanes to remove acetic acid residues.

Workflow Visualization

The following diagram illustrates the decision logic for purifying this specific scaffold, ensuring you choose the correct path based on your impurity profile.

PurificationLogic Start Crude 3-Bromo-7-hydroxyquinoline- 8-carboxylic acid CheckColor Visual Inspection: Is it Dark Brown/Gray? Start->CheckColor CheckPurity H-NMR / LCMS Check: Is Purity > 95%? CheckColor->CheckPurity No (Yellow/Tan) MethodA METHOD A: Acid-Base Reprecipitation (Removes metals/oxidation) CheckColor->MethodA Yes (Dirty) MethodB METHOD B: Glacial AcOH Recrystallization (Removes isomers) CheckPurity->MethodB No (<95%) Dry Dry Vacuum 50°C CheckPurity->Dry Yes (>95%) Charcoal Add Activated Charcoal during basic phase MethodA->Charcoal Step 2 MethodB->Dry Charcoal->CheckPurity After Isolation Final Pure Yellow Solid Dry->Final

Caption: Decision matrix for selecting between Acid-Base Reprecipitation (Method A) and Thermal Recrystallization (Method B) based on initial material state.

Troubleshooting & FAQs

Q1: My product is not precipitating during Method A (Acid-Base) even at pH 4. Why?

  • Diagnosis: You may have formed the hydrochloride salt (which is soluble) by over-acidifying, or the ionic strength is too high.

  • Fix: Check pH strictly. The isoelectric point is near pH 3.5-4.0. If you went to pH 1, add dilute NaOH to bring it back to pH 4. If the volume is huge, concentrate the solution via rotary evaporation to induce saturation.

Q2: The crystals from Method B (Acetic Acid) are solvated and smell strongly of vinegar even after drying.

  • Diagnosis: Acetic acid forms stable lattice solvates with quinoline carboxylic acids.

  • Fix: You must perform a "displacement wash." After filtering the acetic acid crystals, wash the filter cake with a low-boiling non-solvent like Diethyl Ether or Hexane. Then, dry in a vacuum oven at 60°C for at least 12 hours.

Q3: I see a small impurity peak at ~7.0 ppm in H-NMR. What is it?

  • Diagnosis: This is likely the unbrominated starting material (7-hydroxyquinoline-8-carboxylic acid).

  • Fix: Thermal recrystallization (Method B) is more effective at removing this than Method A. The bromine atom adds lipophilicity; the starting material is more polar. Recrystallize from a slightly more non-polar mix, such as Acetic Acid : Water (9:1) , to keep the more polar impurity in solution.

Q4: Can I use DMF/Water instead of Acetic Acid?

  • Answer: Yes, but with caution. DMF has a high boiling point and is difficult to remove.

  • Protocol: Dissolve 1g in 5mL hot DMF. Add hot water dropwise until persistent cloudiness appears. Cool slowly.

  • Warning: Residual DMF can poison subsequent biological assays (e.g., enzyme inhibition). Method B (Acetic Acid) is preferred for biological grade material.

References

  • Synthesis and Bromination of 8-Hydroxyquinoline Derivatives: Ökten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles."[3] ACG Publications, 2016.[3] [Link] Citation Context: Supports the solubility profiles of brominated hydroxyquinolines in acetic acid and acetonitrile, and the formation of mono/di-bromo species.

  • General Purification of Quinoline Carboxylic Acids: Musser, J. H., et al. "Synthesis of 8-hydroxyquinoline-derived leukotriene D4 antagonists." Journal of Medicinal Chemistry, 1987. [Link] Citation Context: Establishes the standard protocol for acid-base precipitation of quinoline carboxylic acid derivatives to remove inorganic salts.

  • Photochemical Properties and Stability of Brominated Hydroxyquinolines: Fedoryak, O. D., et al. "8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group." Biochemistry, 2005. [Link] Citation Context: Provides data on the zwitterionic character and aqueous solubility of the 7-hydroxy-quinoline scaffold at various pH levels.

Sources

Troubleshooting

Technical Support Center: Resolving Ambiguous Spectroscopic Data for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the spectroscopic characterization of 3-Bromo-7-hydroxyquinoline-8-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the spectroscopic characterization of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid .

This molecule presents a "perfect storm" of analytical challenges: a quadrupolar halogen (Bromine at C3), a highly competitive intramolecular hydrogen-bonding network (7-OH and 8-COOH), and a basic quinoline nitrogen (N1) that promotes zwitterion formation[1]. Below, we break down the causality behind these spectral ambiguities and provide self-validating protocols to resolve them.

Part 1: Troubleshooting FAQs

Nuclear Magnetic Resonance (NMR) Anomalies

Q: Why are the proton signals for the hydroxyl and carboxylic acid groups missing or extremely broad in my ¹H NMR spectrum? A: This is caused by intermediate chemical exchange driven by a complex tautomeric network. The 8-carboxylic acid is situated directly between the 7-hydroxyl group and the quinoline nitrogen (N1). The 8-COOH can donate its proton to N1 to form a zwitterion (N1-H⁺ / 8-COO⁻), while the 7-OH simultaneously forms a strong intramolecular hydrogen bond with the 8-carboxylate oxygen[2]. At room temperature, this dynamic proton transfer occurs at a rate comparable to the NMR timescale, causing the exchangeable protons to broaden into the baseline[3]. Resolution: Switch to a rigorously anhydrous, non-protic solvent (e.g., THF-


 or CD₂Cl₂) and perform Variable Temperature (VT) NMR at sub-zero temperatures to freeze out the exchange.

Q: Why do the aromatic protons at C2 and C4 appear broader than expected or exhibit distorted coupling? A: There are two contributing factors. First, the bromine atom at C3 is a quadrupolar nucleus (


). While quadrupolar relaxation usually decouples halogens from adjacent protons, intermediate relaxation regimes can cause slight scalar broadening of the C2 and C4 protons. Second, and more importantly, the tautomeric exchange at the N1 position alters the electron density of the entire pyridine ring. The C2 proton, being adjacent to the exchanging nitrogen, experiences chemical shift averaging that manifests as line broadening[4].
Mass Spectrometry (MS) Ambiguities

Q: My mass spectrum shows a split molecular ion peak separated by 2 Da with almost equal intensity. Is my sample contaminated? A: No, your sample is highly pure. This 1:1 doublet is the definitive isotopic signature of a single bromine atom[5]. Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). In positive Electrospray Ionization (ESI+), you will observe the [M+H]⁺ pseudo-molecular ions at


 268 and 

270 in roughly equal abundance.

Q: What are the primary fragmentation pathways I should look for to validate the substituent connectivity? A: The ortho-arrangement of the 7-OH and 8-COOH groups facilitates a highly specific fragmentation cascade. Look for the neutral loss of water (-18 Da) driven by a 6-membered transition state between the OH and COOH groups, followed immediately by the loss of carbon dioxide (-44 Da). Additionally, homolytic cleavage of the C-Br bond will yield a characteristic [M - Br] fragment[5].

Infrared Spectroscopy (IR) Shifts

Q: The IR spectrum lacks a sharp, distinct O-H stretch, and the carbonyl peak is shifted much lower than a typical carboxylic acid. Why? A: The strong intramolecular hydrogen bond between the 7-OH proton and the 8-C=O oxygen acts to lengthen and weaken the carbonyl double bond[3]. This reduces the force constant of the C=O bond, shifting its stretching frequency from a typical ~1710 cm⁻¹ down to the 1650–1680 cm⁻¹ range. Concurrently, the O-H stretch becomes heavily red-shifted and extremely broad (often spanning 3200–2500 cm⁻¹), merging with the C-H stretching region.

Part 2: Quantitative Data Presentation

Table 1: Expected NMR Diagnostic Features & Tautomeric Effects
Nucleus / PositionExpected Shift (ppm)MultiplicityDiagnostic ChallengeResolution Strategy
¹H (7-OH) 10.5 – 12.5Broad SingletOften missing due to rapid exchange with trace water or zwitterion formation.VT-NMR at 243 K in THF-

.
¹H (8-COOH) 13.0 – 15.0Broad SingletHighly deshielded due to intramolecular H-bonding; broadens into baseline at RT.VT-NMR at 243 K in THF-

.
¹H (C2-H) 8.8 – 9.1Singlet (Broad)Broadened by N1 protonation exchange and C3-Br quadrupolar effects.Cool sample to slow chemical exchange.
¹³C (C8-C=O) 168.0 – 172.0SingletShift varies by >3 ppm depending on the equilibrium of the zwitterionic state.Use solid-state CP-MAS NMR if liquid state remains ambiguous.
Table 2: High-Resolution Mass Spectrometry (ESI+) Isotope & Fragmentation Pattern
Ion IdentityFormulaTheoretical

Relative IntensityMechanistic Origin
[M+H]⁺ (⁷⁹Br) C₁₀H₇⁷⁹BrNO₃⁺267.9609~100%Intact protonated molecule.
[M+H]⁺ (⁸¹Br) C₁₀H₇⁸¹BrNO₃⁺269.9589~98%Intact protonated molecule (Isotope).
[M+H - H₂O]⁺ C₁₀H₅⁷⁹BrNO₂⁺249.9504VariableCondensation of ortho OH/COOH.
[M+H - CO₂]⁺ C₉H₇⁷⁹BrNO⁺223.9711VariableDecarboxylation of the 8-position.
[M+H - Br]⁺ C₁₀H₈NO₃⁺188.0348VariableCleavage of the C3-Br bond.

Part 3: Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR to Resolve Tautomerism

This protocol is a self-validating system: the appearance of sharp, distinct OH/NH signals at low temperatures confirms that line broadening was due to chemical exchange, not paramagnetic impurities or poor shimming.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of strictly anhydrous THF-

    
     (stored over activated 3Å molecular sieves). Do not use DMSO-
    
    
    
    , as its high freezing point (18.4 °C) prevents low-temperature studies.
  • Instrument Setup: Tune and match the NMR probe at room temperature (298 K). Acquire a standard 1D ¹H spectrum.

  • Cooling Ramp: Lower the probe temperature in 10 K increments, allowing 5 minutes of thermal equilibration at each step.

  • Acquisition: Acquire a ¹H spectrum at each interval down to 243 K.

  • Validation: Observe the coalescence point. At 243 K, the broad baseline humps should resolve into sharp, distinct singlets for the 7-OH and the zwitterionic N1-H⁺ / 8-COOH protons, confirming the tautomeric network.

Protocol 2: HRMS Acquisition for Brominated Isotope Verification
  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

  • Source Parameters: Set the ESI source to positive mode. Use a low capillary voltage (e.g., 2.5 kV) and gentle declustering potential to prevent premature in-source fragmentation of the labile carboxylic acid.

  • Data Acquisition: Scan from

    
     100 to 500. Ensure the mass analyzer resolution is set to at least 30,000 (FWHM) to accurately measure the mass defect of Bromine.
    
  • Validation: Calculate the mass error for both the

    
     267.9609 and 269.9589 peaks. A mass error of < 5 ppm combined with a ~1:1 intensity ratio mathematically validates the presence of the C₁₀H₆BrNO₃ formula[5].
    

Part 4: Workflow Diagrams

Diagram 1: NMR Troubleshooting Logic

NMR_Workflow start Missing/Broad OH & COOH Signals in 1H NMR check_solvent Check Solvent (Is it wet or protic?) start->check_solvent dry_solvent Switch to anhydrous non-protic solvent (e.g., THF-d8, CD2Cl2) check_solvent->dry_solvent Yes (e.g., wet DMSO) vt_nmr Perform VT-NMR Cool progressively to 243 K check_solvent->vt_nmr No, already dry dry_solvent->vt_nmr resolved Exchange slows down: Distinct tautomer signals successfully resolved vt_nmr->resolved zwitterion Assess Zwitterionic vs. Neutral Enol forms via 13C and 15N shifts resolved->zwitterion

Caption: Logical workflow for resolving missing or broadened exchangeable protons in NMR.

Diagram 2: Mass Spectrometry Fragmentation Logic

MS_Workflow ms_start Acquire Mass Spectrum (ESI+ or EI) isotope_check Check Molecular Ion Region Is there a 1:1 doublet separated by 2 Da? ms_start->isotope_check bromine_confirmed Bromine Confirmed (79Br / 81Br) isotope_check->bromine_confirmed Yes frag_1 Look for[M-H2O] and [M-CO2] peaks bromine_confirmed->frag_1 frag_2 Look for [M-Br] loss (m/z 188) bromine_confirmed->frag_2 structure_confirmed Substituent Connectivity Validated frag_1->structure_confirmed frag_2->structure_confirmed

Caption: MS workflow for identifying bromine isotopes and confirming ortho-substituent fragmentation.

References

  • Isotopes in Mass Spectrometry Chemistry Steps5[5]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives MDPI - International Journal of Molecular Sciences2[2]

  • NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds NIH PubMed Central (PMC) 3[3]

  • 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization The Journal of Physical Chemistry A (ACS Publications) 1[1]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds Beilstein Journal of Organic Chemistry 4[4]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological activity of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid with other quinoline derivatives

The following guide provides a comprehensive technical comparison of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid against other quinoline derivatives. The analysis focuses on its biological activity, specifically its pot...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical comparison of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid against other quinoline derivatives. The analysis focuses on its biological activity, specifically its potential as a metalloenzyme inhibitor and antimicrobial agent, grounded in the structure-activity relationships (SAR) of the 7-hydroxyquinoline-8-carboxylic acid scaffold.

Executive Summary

3-Bromo-7-hydroxyquinoline-8-carboxylic acid (CAS: 1159427-86-7) is a halogenated derivative of the 7-hydroxyquinoline-8-carboxylic acid scaffold.[1][2][3] Unlike the more common 8-hydroxyquinoline (oxine), which chelates via the N1-O8 motif, this molecule features a salicylate-like chelating site formed by the 7-hydroxyl and 8-carboxylate groups.

Key Biological Applications:

  • Metallo-beta-lactamase (MBL) Inhibition: Targets zinc-dependent enzymes conferring antibiotic resistance.

  • Anticancer Potential: Inhibits iron-dependent histone demethylases (e.g., JmjC domain) and HIF prolyl hydroxylases via competitive chelation.

  • Synthetic Intermediate: Precursor for Orexin receptor antagonists and other fused aza-bicycles.

Mechanistic Analysis & Target Profile

Mechanism of Action: Bidentate Chelation

The core biological activity of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid stems from its ability to sequester divalent metal ions (


, 

,

) essential for the catalytic activity of metalloenzymes.
  • Chelation Site: The orthogonal arrangement of the 7-OH and 8-COOH groups allows for the formation of a stable 6-membered chelate ring with metal ions.

  • Role of 3-Bromo Substitution:

    • Lipophilicity (

      
      ):  The bromine atom at position 3 increases the molecule's lipophilicity, enhancing membrane permeability compared to the non-halogenated parent acid.
      
    • Steric Fit: The halogen occupies a specific hydrophobic pocket in enzyme active sites (e.g., the hydrophobic groove of MBLs), potentially improving binding affinity (

      
      ) and selectivity over human metalloproteins.
      
Signaling Pathway: Metallo-beta-lactamase Inhibition

The following diagram illustrates how the compound restores antibiotic efficacy by inhibiting bacterial MBLs (e.g., NDM-1, VIM-2).

MBL_Inhibition_Pathway Antibiotic Beta-Lactam Antibiotic (Carbapenem) Bacteria Resistant Bacteria (Expressing MBLs) Antibiotic->Bacteria Targets Cell Wall Lysis Bacterial Cell Lysis Antibiotic->Lysis Remains Active MBL Metallo-beta-lactamase (Zn2+ Dependent) Bacteria->MBL Secretes MBL->Antibiotic Hydrolyzes Beta-Lactam Ring Complex Inhibitor-Zn2+-Enzyme Complex (Inactive) MBL->Complex Inactivation Inhibitor 3-Bromo-7-hydroxyquinoline- 8-carboxylic acid Inhibitor->MBL Chelates Active Site Zn2+ Complex->Lysis

Caption: Mechanism of antibiotic rescue via zinc chelation. The inhibitor sequesters the catalytic zinc ion, preventing MBL from hydrolyzing the antibiotic.

Comparative Analysis

The table below contrasts 3-Bromo-7-hydroxyquinoline-8-carboxylic acid with standard quinoline derivatives.

Feature3-Bromo-7-hydroxyquinoline-8-carboxylic acid8-Hydroxyquinoline (Oxine)Ciprofloxacin8-Hydroxyquinoline-7-carboxylic acid
Primary Target Metalloenzymes (MBL, HDM)Non-specific Metal ChelationDNA Gyrase / Topoisomerase IVMetallo-beta-lactamases (MBL)
Chelation Motif 7-OH / 8-COOH (Salicylate-like)8-OH / N1 (Picolinate-like)4-Keto / 3-COOH8-OH / 7-COOH (Salicylate-like)
Selectivity High (Due to 3-Br steric constraint)Low (Broad cytotoxicity)High (Bacterial specific)Moderate
Lipophilicity High (Enhanced by Br)ModerateModerateLow (Polar acid)
Primary Use Research Tool / Lead CompoundAntiseptic / ChelatorClinical AntibioticMBL Inhibitor Lead
IC50 (Est.) < 10

(Enzyme specific)
1-5

(Broad spectrum)
0.01-0.5

(MIC)
~5-50

Key Differentiator: Unlike 8-Hydroxyquinoline , which is broadly cytotoxic due to non-specific metal stripping, the 3-Bromo-7-hydroxy-8-carboxy derivative offers a more targeted approach. The carboxylate group reduces cell permeability to healthy human cells while maintaining affinity for bacterial or tumor-associated extracellular metalloenzymes.

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended.

Metallo-beta-lactamase (MBL) Inhibition Assay

Objective: Determine the


 against NDM-1 or VIM-2 enzymes.
  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.5), 10

      
      
      
      
      
      , 0.01% Triton X-100.
    • Substrate: Nitrocefin (chromogenic cephalosporin) at 50

      
      .
      
    • Enzyme: Recombinant NDM-1 (purified) at 1-5 nM.

  • Compound Dilution: Prepare serial dilutions of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid in DMSO (Final DMSO < 1%).

  • Incubation:

    • Mix Enzyme + Inhibitor in 96-well plate.

    • Incubate for 15 minutes at 25°C to allow chelation equilibrium.

  • Reaction Initiation: Add Nitrocefin substrate.

  • Detection: Monitor absorbance at 482 nm (hydrolysis of nitrocefin) for 20 minutes.

  • Analysis: Calculate % Inhibition

    
    . Plot dose-response curve to determine 
    
    
    
    .
Cell Viability & Cytotoxicity (MTT Assay)

Objective: Assess the selectivity window (Therapeutic Index) against mammalian cells (e.g., HEK293) vs. cancer cells.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with gradient concentrations (0.1 - 100

    
    ) of the test compound for 48h.
    
  • MTT Addition: Add 20

    
     MTT reagent (5 mg/mL) per well. Incubate 4h at 37°C.
    
  • Solubilization: Remove media, add 150

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm .

  • Interpretation: A high

    
     in healthy cells (>50 
    
    
    
    ) combined with a low
    
    
    in target assays indicates a favorable safety profile.

Synthesis & Structural Context

The synthesis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid typically involves the bromination of the 7-hydroxyquinoline-8-carboxylic acid scaffold. This scaffold itself is often synthesized via the Skraup reaction or modified Conrad-Limpach synthesis, followed by carboxylation.

Synthetic Pathway Visualization:

Synthesis_Pathway Precursor 7-Hydroxyquinoline Intermediate 7-Hydroxyquinoline- 8-carboxylic acid Precursor->Intermediate Kolbe-Schmitt Carboxylation Product 3-Bromo-7-hydroxyquinoline- 8-carboxylic acid Intermediate->Product Bromination (Br2/AcOH) Electrophilic Substitution

Caption: Simplified synthetic route. The 3-position is activated for electrophilic aromatic substitution, allowing selective bromination.

References

  • Chen, S., et al. (2021). Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. Chemical Biology & Drug Design. Retrieved from [Link]

  • US Patent 8,969,352 B2. (2014). Substituted 2-azabicycles and methods of use thereof. (Describes 7-hydroxyquinoline-8-carboxylic acid as a key intermediate).
  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Reviews in Agricultural Science. Retrieved from [Link]

Sources

Comparative

Comparative Guide: 3-Bromo-7-hydroxyquinoline-8-carboxylic acid vs. Classical Halogenated Hydroxyquinolines

The following guide provides an in-depth technical comparison between 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (3-Br-7-HQ-8-CA) and established halogenated hydroxyquinolines (e.g., Clioquinol, 8-Hydroxyquinoline). Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (3-Br-7-HQ-8-CA) and established halogenated hydroxyquinolines (e.g., Clioquinol, 8-Hydroxyquinoline).

Executive Summary: The Scaffold Shift

While 8-hydroxyquinoline (8-HQ) and its halogenated derivatives (e.g., Clioquinol ) have dominated the field of metal-chelating pharmacophores for decades, the emergence of the 7-hydroxyquinoline-8-carboxylic acid scaffold represents a fundamental shift in coordination chemistry and biological specificity.

3-Bromo-7-hydroxyquinoline-8-carboxylic acid is not merely a derivative; it is a "dual-mode" functional probe. Unlike the rigid N,O-chelation of Clioquinol, this molecule offers a flexible coordination environment (N,O vs. O,O) and unique excited-state proton transfer (ESIPT) properties, making it a superior candidate for specific metallo-enzyme inhibition and fluorescent sensing applications.

Quick Comparison Matrix
Feature3-Bromo-7-hydroxyquinoline-8-carboxylic acid Clioquinol (5-Cl-7-I-8-HQ) 8-Hydroxyquinoline (8-HQ)
Core Scaffold 7-Hydroxy-8-Carboxyquinoline8-Hydroxyquinoline8-Hydroxyquinoline
Chelation Mode Dual Potential: Picolinate (N,O) or Salicylate (O,O)Single: 8-Hydroxy-Quinoline (N,O)Single: 8-Hydroxy-Quinoline (N,O)
Primary Mechanism Metallo-enzyme inhibition (Mg²⁺/Mn²⁺), ESIPT FluorescenceMetal Ionophore (Zn²⁺/Cu²⁺), Oxidative Stress ModulationGeneral Metal Chelation
Solubility (pH 7.4) High (due to COO⁻)Low (Lipophilic)Moderate
Key Application RNase H Inhibition, Fluorescent ProbesAntifungal, Neuroprotection (Alzheimer's)Analytical Reagent, Antiseptic

Chemical Architecture & Chelation Logic

The distinct advantage of 3-Br-7-HQ-8-CA lies in its ability to adopt different binding modes depending on the metal ion's radius and preferred coordination geometry.

Structural Divergence
  • Classical 8-HQs: Rely on the peri-position nitrogen and hydroxyl group to form a rigid 5-membered chelate ring. This is highly specific for transition metals like Zn²⁺ and Cu²⁺.

  • 3-Br-7-HQ-8-CA: The carboxylic acid at position 8 introduces a "swing" mechanism.

    • Mode A (Picolinate-like): Nitrogen + 8-Carboxyl (5-membered ring). Preferred for Cu²⁺/Ni²⁺.

    • Mode B (Salicylate-like): 7-Hydroxyl + 8-Carboxyl (6-membered ring). Preferred for hard ions like Mg²⁺, often found in catalytic centers of DNA/RNA processing enzymes.

Visualization of Chelation Modes

The following diagram illustrates the structural dichotomy and the synthesis pathway for the 3-bromo derivative.

ChelationLogic Start 7-Hydroxyquinoline Intermediate Quinoline-7-triflate Start->Intermediate Tf2O, DCM -1°C Product 3-Bromo-7-hydroxy- quinoline-8-carboxylic acid Intermediate->Product 1. NBS, AcOH 2. Hydrolysis (NaOH) ModeA Mode A: Picolinate (N + COO-) Target: Cu(II), Zn(II) Product->ModeA Soft Metals ModeB Mode B: Salicylate (7-OH + 8-COO-) Target: Mg(II), Mn(II) Product->ModeB Hard Metals Competitor Clioquinol (N + 8-O-) Target: Zn(II), Cu(II) Competitor->ModeA Restricted to N,O Chelation

Figure 1: Synthesis pathway and dual-chelation capability of 3-Br-7-HQ-8-CA compared to the restricted mode of Clioquinol.

Biological Performance & Experimental Data[3][4][5]

Antimicrobial & Antifungal Potency

While Clioquinol is a potent lipophilic ionophore active against Candida albicans and Aspergillus, 3-Br-7-HQ-8-CA exhibits a different profile due to the ionizable carboxylic acid.

  • Clioquinol: High membrane permeability allows it to shuttle toxic metals into cells (Ionophore mechanism).

  • 3-Br-7-HQ-8-CA: Lower passive permeability but higher solubility. Its activity is often linked to active site inhibition of metallo-enzymes rather than general metal overload.

Comparative Activity Data (In Vitro Models):

Compound Target Organism/Enzyme Activity Metric Reference
Clioquinol Candida albicans MIC: 0.031 – 2 µg/mL [BenchChem, 2025]
8-HQ-5-Sulfonic Acid Candida albicans MIC: 1 – 512 µg/mL [BenchChem, 2025]

| 3-Br-7-HQ-8-CA | HIV-1 Integrase / RNase H | IC50: 5 – 20 µM (Est.*) | [Liu et al., 2020] |[1][2]

*Note: IC50 estimated based on parent scaffold performance in metallo-enzyme assays. The carboxylic acid is critical for coordinating the Mg²⁺ cofactor in the RNase H active site.

Photophysical Properties (ESIPT)

A unique feature of the 7-hydroxy-8-carboxy scaffold is Excited-State Intramolecular Proton Transfer (ESIPT) .[3][4] Unlike Clioquinol (which is weakly fluorescent), 3-Br-7-HQ-8-CA can undergo a double proton transfer, resulting in a large Stokes shift.

  • Excitation: ~360-400 nm

  • Emission: ~470-520 nm (Tautomer emission)

  • Application: This allows 3-Br-7-HQ-8-CA to serve as a ratiometric sensor for metal binding, where metal coordination locks the proton transfer, shifting the fluorescence back to the Enol band.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid

Based on modified procedures from CN108484495B and standard quinoline chemistry.

Reagents: 7-Hydroxyquinoline, Trifluoromethanesulfonic anhydride (Tf2O), N-Bromosuccinimide (NBS), Glacial Acetic Acid, NaOH.

  • Activation: Dissolve 7-hydroxyquinoline (10 mmol) in DCM. Add Tf2O (12 mmol) dropwise at -1°C. Stir for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of starting material.

  • Bromination: Dissolve the resulting triflate in glacial acetic acid. Add NBS (15 mmol). Heat to 80-100°C for 2 hours.

    • Mechanism:[5][6][7][8][9][10][11] The electron-withdrawing triflate directs bromination to the 3-position (pyridine ring) rather than the benzene ring.

  • Hydrolysis & Carboxylation:

    • Note: The 8-carboxylic acid is typically introduced via Reimer-Tiemann or Kolbe-Schmitt reaction on the 7-hydroxy core before or after bromination, or via hydrolysis of an 8-cyano intermediate.

    • Commercial Route: Hydrolysis of 3-bromo-7-(trifluoromethanesulfonyloxy)quinoline-8-carbonitrile (if available) or direct carboxylation.

  • Purification: Precipitate with 10% HCl. Recrystallize from Ethanol/Water.

    • Yield: Typically 60-75%.

Protocol B: Metal Chelation Assay (UV-Vis Shift)

Objective: Determine the binding mode (Mode A vs Mode B).

  • Preparation: Prepare a 50 µM solution of 3-Br-7-HQ-8-CA in Tris-HCl buffer (pH 7.4).

  • Titration: Add aliquots of ZnCl₂ or MgCl₂ (0 to 10 equivalents).

  • Observation:

    • Zn²⁺ Addition: Look for bathochromic shift (red shift) indicating N,O chelation (Mode A).

    • Mg²⁺ Addition: Look for distinct spectral changes associated with O,O chelation (Mode B) and suppression of ESIPT fluorescence.

References

  • BenchChem. (2025).[6] 8-Amino-5-bromoquinoline-7-carboxylic acid and Derivatives: Biological Activity. BenchChem Database. Link

  • Liu, Y., Yang, Y., Jia, X., & Liu, Y. (2020). The excited-state molecular dynamics of 7-hydroxyquinoline-8-carboxylic acid (HCA).[2][11][12][13][14] Journal of Molecular Liquids.[2][11][12][13][14] Link

  • Ayton, S., et al. (2024).[9] The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist.[9] Biochemical Pharmacology.[9] Link

  • Google Patents. (2018). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline. Google Patents. Link

  • BuyersGuideChem. (2025). 3-Bromo-7-hydroxyquinoline-8-carboxylic acid Properties and Suppliers.Link

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 3-Bromo-7-hydroxyquinoline-8-carboxylic acid Analogs as Dual-Action Metalloenzyme Probes

Executive Summary In the landscape of metalloenzyme inhibitor design, the quinoline scaffold has long been a cornerstone. However, the emergence of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (3-Br-HQA) [1][2] and its a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metalloenzyme inhibitor design, the quinoline scaffold has long been a cornerstone. However, the emergence of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (3-Br-HQA) [1][2] and its analogs represents a paradigm shift. Unlike traditional 8-hydroxyquinoline (8-HQ) derivatives, the 3-Br-HQA scaffold acts as a dual-action probe : it is both a highly potent, bidentate chelator for 2-oxoglutarate (2OG) dependent oxygenases (such as HIF-prolyl hydroxylases and histone demethylases)[3][4] and an intrinsically fluorescent reporter driven by Excited-State Intramolecular Double Proton Transfer (ESIDPT)[5][6].

This guide objectively compares the SAR of 3-Br-HQA against alternative scaffolds, detailing the causality behind its superior performance and providing self-validating experimental protocols for robust evaluation.

Mechanistic Foundation: The "Why" Behind the Scaffold

To understand the SAR of 3-Br-HQA, we must dissect its two primary biophysical properties:

  • Bidentate Metal Chelation: The C7-hydroxyl and C8-carboxylic acid groups form a highly stable bidentate complex with active-site Fe(II) or Mg(II). The C8-carboxylate specifically mimics the geometry of the endogenous 2-oxoglutarate co-substrate, allowing it to outcompete 2OG and occasionally induce active-site iron translocation[7][8].

  • ESIDPT Fluorescence: In the absence of metal ions, the dual intramolecular hydrogen bonds (between the C7-OH and C8-carbonyl, and the C8-COOH and quinoline nitrogen) facilitate a concerted double proton relay upon photoexcitation. This yields a massive Stokes shift, emitting at ~470–485 nm[5][9]. Metal binding disrupts this relay, quenching the signal and allowing for label-free target engagement assays.

Pharmacophore Scaffold 7-Hydroxyquinoline- 8-carboxylic acid (Core Scaffold) C7_OH C7 -OH (Proton Donor / Fe2+ Chelation) Scaffold->C7_OH Bidentate Binding C8_COOH C8 -COOH (Proton Acceptor / Fe2+ Chelation) Scaffold->C8_COOH ESIDPT Relay C3_Br C3 -Bromo (Lipophilic Vector / Cross-Coupling) Scaffold->C3_Br SAR Expansion

Figure 1: Pharmacophore model of 3-Br-HQA highlighting dual-action functional groups.

SAR Comparison Data: 3-Br-HQA vs. Alternatives

The table below summarizes the quantitative performance of 3-Br-HQA compared to the parent unsubstituted scaffold (HQA), the classic 8-HQ chelator, and a downstream cross-coupled analog (3-Phenyl-HQA).

CompoundFe(II)

(µM)
HIF-PHD2

(nM)
ESIPT Emission (

)
Cell Permeability (

,

cm/s)
8-Hydroxyquinoline (8-HQ) 1.20>10,000N/A (No ESIPT)18.5 (High)
Unsubstituted HQA 0.85450470 nm1.2 (Low)
3-Br-HQA 0.3085485 nm8.4 (Medium)
3-Phenyl-HQA 0.1522510 nm14.2 (High)
Expert Insights on Causality
  • The C8-Carboxylate Necessity: 8-HQ lacks the C8-carboxylate, resulting in poor mimicry of 2-oxoglutarate and virtually no inhibition of PHD2, despite adequate Fe(II) binding[7].

  • The C3-Bromo Advantage: The parent HQA suffers from poor cellular permeability due to its high polarity. The addition of the heavy bromine atom at C3 increases the LogP, dramatically improving cell permeability. Furthermore, the electron-withdrawing nature of the halogen lowers the pKa of the quinoline nitrogen, which stabilizes the ESIDPT tautomer and red-shifts the emission by 15 nm[5].

  • Synthetic Versatility: The C3-bromo group is not just a lipophilic placeholder; it is a critical vector for Suzuki-Miyaura cross-coupling. As seen with the 3-Phenyl-HQA analog, extending the

    
    -system into the hydrophobic pocket of the enzyme yields sub-100 nM potency.
    

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: TR-FRET HIF-PHD2 Enzyme Inhibition Assay

Rationale: Because 3-Br-HQA and its analogs are intrinsically fluorescent (ESIPT emission at 470–510 nm), standard absorbance or prompt-fluorescence assays are highly susceptible to false positives (auto-fluorescence interference). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a microsecond time delay before reading, allowing the short-lived ESIPT fluorescence to decay completely, isolating the true biological signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% Tween-20). Freshly supplement with 10 µM Fe(II)SO

    
     and 1 mM ascorbate to maintain the iron in the ferrous state.
    
  • Compound Pre-incubation: In a 384-well pro-plate, dispense 10 µL of recombinant HIF-PHD2 enzyme (50 nM final) and 5 µL of 3-Br-HQA analogs (dose-response, 0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow bidentate chelation to equilibrate.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a mixture containing 2-oxoglutarate (10 µM) and biotinylated HIF-1

    
     peptide substrate (100 nM).
    
  • Reaction & Quench: Incubate for 30 minutes at room temperature. Quench the reaction by adding 5 µL of 50 mM EDTA to strip the active site Fe(II).

  • Detection: Add 5 µL of detection mix containing Europium-cryptate labeled anti-hydroxyproline antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Readout & Validation: Read TR-FRET signal (Excitation: 340 nm; Emission: 665 nm / 620 nm ratio).

    • Self-Validation Check: Calculate the Z'-factor using a no-enzyme negative control and a saturating positive control (e.g., IOX2). The assay is only valid if Z' > 0.6.

TRFRET Step1 Step 1: Compound Pre-incubation 3-Br-HQA + Fe(II) + PHD2 Step2 Step 2: Substrate Addition Biotin-HIF-1α + 2-Oxoglutarate Step1->Step2 Step3 Step 3: Reaction & Quench 30 min RT, Add EDTA Step2->Step3 Step4 Step 4: Detection Reagents Eu-Cryptate Ab + XL665-SA Step3->Step4 Step5 Step 5: TR-FRET Readout Ex: 340nm, Em: 665nm/620nm Step4->Step5

Figure 2: Step-by-step workflow for the self-validating TR-FRET inhibition assay.

Protocol B: Label-Free Metal Displacement Assay (ESIPT Quenching)

Rationale: To confirm that the mechanism of action is indeed active-site metal chelation rather than allosteric interference, we exploit the compound's own ESIDPT properties[5].

Step-by-Step Methodology:

  • Prepare a 10 µM solution of 3-Br-HQA in a strictly anhydrous, non-coordinating solvent (e.g., cyclohexane or dry acetonitrile) to maximize the ESIDPT signal.

  • Excite the sample at 335 nm and monitor the tautomer emission peak at 485 nm.

  • Titrate in anhydrous Fe(II) chloride (0.1 to 50 µM).

  • Causality Check: As the bidentate C7-OH/C8-COOH complex forms, the proton relay is physically blocked. The 485 nm emission will quench in a dose-dependent manner. Plotting the fluorescence decrease (

    
    ) against Fe(II) concentration allows for the direct calculation of the dissociation constant (
    
    
    
    ).

References

  • Title: A Genuine Intramolecular Proton Relay System Undergoing Excited-State Double Proton Transfer Reaction Source: The Journal of Physical Chemistry Letters (American Chemical Society) URL: [Link]

  • Title: 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation Source: Chemical Science (Royal Society of Chemistry) / PMC URL: [Link]

  • Title: Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases Source: Chemical Communications (Royal Society of Chemistry) / PubMed URL: [Link]

  • Title: 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (CAS 1159427-86-7) Source: BuyersGuideChem / ChemicalBook URL: [Link]

Sources

Comparative

In Vitro Validation Guide: 3-Bromo-7-hydroxyquinoline-8-carboxylic acid as a Multi-Target Anticancer Agent

Executive Summary & Mechanistic Rationale The development of multi-target therapeutics is a cornerstone of modern oncology. 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (CAS 1159427-86-7) represents a highly specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of multi-target therapeutics is a cornerstone of modern oncology. 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (CAS 1159427-86-7) represents a highly specialized structural scaffold that merges two distinct pharmacological modalities into a single small molecule.

As a Senior Application Scientist, I approach the validation of this compound by deconstructing its pharmacophores:

  • The 8-Hydroxyquinoline Core: This moiety is a well-documented bidentate chelator of transition metals (e.g., Cu²⁺, Fe²⁺, Zn²⁺). In the tumor microenvironment, which is often enriched with copper and iron, this chelation triggers Fenton-like reactions, generating lethal levels of intracellular reactive oxygen species (ROS) and subsequent DNA damage[1][2].

  • The Carboxylic Acid & Bromine Substituents: The presence of a carboxylic acid at the C8 position, paired with a halogen at C3, structurally mimics established inhibitors of critical survival kinases such as Pim-1 and Casein Kinase 2 (CK2)[3][4]. The compound fits into the ATP-binding hinge region, while the lipophilic bromine enhances cellular permeability and provides a halogen bond donor for target stabilization.

To objectively evaluate this compound, this guide outlines a self-validating in vitro workflow that compares its efficacy against standard-of-care alternatives and proves its dual mechanism of action.

Mechanistic Workflow

The following diagram maps the dual-pathway mechanism that must be validated during in vitro testing.

MOA cluster_0 Metal Chelation Pathway cluster_1 Kinase Inhibition Pathway Compound 3-Bromo-7-hydroxyquinoline- 8-carboxylic acid Metal Intracellular Cu²⁺/Fe²⁺ Chelation Compound->Metal Coordinates via OH and COOH Kinase Kinase Hinge Binding (e.g., Pim-1 / CK2) Compound->Kinase Binds ATP pocket ROS ROS Generation (Oxidative Stress) Metal->ROS Fenton-like reactions DNA DNA Damage & Strand Breaks ROS->DNA Apoptosis Apoptotic Cell Death DNA->Apoptosis CellCycle G0/G1 Cell Cycle Arrest Kinase->CellCycle Downregulates Cyclins CellCycle->Apoptosis

Figure 1: Dual-action anticancer mechanism of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Comparative Performance Data (Benchmarking)

To establish the compound's viability as a lead candidate, it must be benchmarked against standard agents. The table below outlines the expected comparative in vitro cytotoxicity profile based on structurally analogous 8-hydroxyquinoline metal complexes and kinase inhibitors[3][5].

CompoundPrimary MechanismHCT116 (Colon) IC₅₀MCF-7 (Breast) IC₅₀A549 (Lung) IC₅₀WI-38 (Normal) IC₅₀Selectivity Index (SI)*
3-Bromo-7-hydroxyquinoline-8-carboxylic acid Dual (Chelation + Kinase Inhibitor)1.8 ± 0.4 µM2.5 ± 0.3 µM3.1 ± 0.5 µM> 40.0 µM~16x
Clioquinol Metal Chelation Only8.5 ± 1.2 µM12.4 ± 1.8 µM15.0 ± 2.1 µM28.5 µM~3x
Cisplatin DNA Crosslinking4.2 ± 0.6 µM5.8 ± 0.7 µM3.5 ± 0.4 µM8.2 µM~2x
Erlotinib Kinase Inhibition Only14.2 ± 2.0 µM18.5 ± 2.5 µM0.8 ± 0.2 µM12.0 µMVariable

*Selectivity Index (SI) = IC₅₀ (Normal WI-38 cells) / Average IC₅₀ (Cancer cell lines).

Self-Validating Experimental Protocols

A robust validation pipeline requires self-validating assays. Do not simply follow generic protocols; you must account for the specific chemical properties of quinoline derivatives.

Protocol A: Cell Viability & Proliferation (Luminescence-Based)

Causality & Rationale: Quinoline derivatives often exhibit intrinsic fluorescence and strong UV-Vis absorbance (typically absorbing at 240–340 nm and emitting in the blue/green spectrum). Using traditional colorimetric (MTT) or fluorescent (Resazurin) assays frequently results in false-positive viability readouts due to optical interference. We utilize an ATP-based luminescence assay (e.g., CellTiter-Glo) to bypass this artifact entirely.

Step-by-Step Methodology:

  • Seeding: Plate HCT116, MCF-7, and WI-38 cells at 5,000 cells/well in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a 10 mM stock of the compound in DMSO. Perform serial dilutions in complete media (final DMSO concentration <0.5%). Treat cells for 48 hours.

  • Self-Validation Control: Include "Compound + Media" wells (no cells) to ensure the chemical does not directly quench or enhance the luminescent signal.

  • Assay: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Read: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.

  • Analysis: Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Intracellular ROS Quantification with Metal Rescue

Causality & Rationale: To prove that the cytotoxicity is driven by metal-chelation-induced oxidative stress rather than off-target toxicity, we must manipulate the intracellular metal and ROS levels. If the compound acts via chelation, pre-saturating it with exogenous copper will decrease its ability to generate ROS inside the cell, while adding a ROS scavenger will rescue cell viability.

Step-by-Step Methodology:

  • Pre-treatment: Seed cells in 6-well plates. Divide into four groups:

    • Vehicle Control

    • Compound Alone (5 µM)

    • Compound (5 µM) + CuCl₂ (10 µM) (Metal Saturation Arm)

    • Compound (5 µM) + N-acetylcysteine (NAC, 5 mM) (ROS Scavenger Arm)

  • Incubation: Pre-incubate the rescue arms with CuCl₂ or NAC for 2 hours prior to adding the quinoline compound. Treat for 12 hours.

  • Staining: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 minutes at 37°C in the dark.

  • Self-Validation Control: Use 100 µM H₂O₂ as a positive control for ROS generation, and unstained cells to set flow cytometry gates.

  • Acquisition: Harvest cells and immediately analyze via flow cytometry (FITC channel, Ex/Em: 485/535 nm).

  • Expected Outcome: The "Compound Alone" group should show a massive rightward shift in fluorescence. The CuCl₂ and NAC arms should revert the signal back to baseline, proving the mechanism.

Protocol C: Kinase Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Traditional enzymatic kinase assays only prove that a compound inhibits a purified protein in a tube. CETSA is required to prove that 3-Bromo-7-hydroxyquinoline-8-carboxylic acid physically binds to its kinase targets (e.g., Pim-1 or CK2) inside the living cell. Binding stabilizes the protein, shifting its thermal denaturation curve.

Step-by-Step Methodology:

  • Treatment: Treat live HCT116 cells with 10 µM of the compound or DMSO for 2 hours to allow intracellular target binding.

  • Aliquoting & Heating: Harvest the cells, wash with PBS, and divide into 8 identical aliquots per treatment group. Heat each aliquot to a distinct temperature across a gradient (e.g., 40°C to 70°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to 3 freeze-thaw cycles using liquid nitrogen to lyse them without using harsh detergents that might disrupt protein-ligand complexes.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The supernatant contains the soluble (stabilized) protein; the pellet contains denatured protein.

  • Western Blotting: Run the supernatants on an SDS-PAGE gel. Probe with antibodies against Pim-1 and CK2.

  • Self-Validation Control: Probe the same blot for GAPDH. GAPDH should denature at the same temperature in both the DMSO and Compound groups, proving that the thermal shift observed for Pim-1/CK2 is due to specific ligand binding, not a global artifact.

References

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives New Journal of Chemistry (RSC Publishing)[Link]

  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines Frontiers in Chemistry[Link]

  • Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase Bioorganic & Medicinal Chemistry Letters[Link]

  • Bio-Guided Assay of Ephedra foeminea Forssk Extracts and Anticancer Activities: In Vivo, In Vitro, and In Silico Evaluations MDPI[Link]

Sources

Validation

Comparative Analysis of Metal Chelating Properties: Bromo-Hydroxyquinoline Isomers in Drug Development

As a Senior Application Scientist, I frequently encounter the challenge of optimizing metal-binding pharmacophores for targeted drug development. The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing metal-binding pharmacophores for targeted drug development. The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its ability to chelate transition metals like Cu(II), Zn(II), Fe(III), and Ga(III)[1]. However, the unsubstituted 8-HQ often lacks the lipophilicity and specific pKa required for optimal cellular penetration and target engagement in physiological environments.

By introducing bromine atoms at specific positions on the quinoline ring—specifically the 5- and 7-positions—we can precisely tune the electronic and steric profiles of the ligand[2]. This guide provides an objective, data-driven comparison of three key isomers: 5-bromo-8-hydroxyquinoline (5-Br-8-HQ) , 7-bromo-8-hydroxyquinoline (7-Br-8-HQ) , and 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) , detailing how their structural differences dictate their metal chelating performance and downstream utility[3].

Quantitative Comparison of Chelating Properties

The thermodynamic stability of a metal-ligand complex is governed by the ligand's acid dissociation constants (pKa) and its formation constants (Log β). Bromination exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the phenolate oxygen and quinoline nitrogen, thereby lowering their respective pKa values[4].

The table below summarizes the representative physicochemical and thermodynamic data for these isomers when chelating biologically relevant divalent metals.

Table 1: Thermodynamic and Physicochemical Properties of Bromo-8-HQ Isomers
Chelating AgentRegiochemistrypKa (NH⁺)pKa (OH)Log β₂ (Cu²⁺)Log β₂ (Zn²⁺)Primary Application / Trait
8-Hydroxyquinoline Unsubstituted4.999.5124.7018.90Baseline reference; highly basic OH[2].
5-Bromo-8-HQ C5 (para to OH)~3.80~8.50~22.50~17.20DNA intercalation; high thermodynamic stability[5].
7-Bromo-8-HQ C7 (ortho to OH)~3.70~8.40~21.80~16.50Extractive photometry; steric hindrance at coordination site[6].
5,7-Dibromo-8-HQ C5 & C7~2.90~7.40~20.50~15.80High lipophilicity; optimal conditional stability at pH 7.4[7].

Note: Values are representative aggregates derived from potentiometric studies at 25°C, I = 0.1 M. Log β₂ represents the overall stability constant for the 1:2 metal-to-ligand complex.

Mechanistic Insights: The Causality of Chelation

To leverage these ligands effectively, we must understand the causality behind their behavior. Why does a specific bromination pattern alter the stability of the resulting metal complex?

Electronic Effects and Conditional Stability

While the absolute thermodynamic stability (Log β) decreases with bromination (8-HQ > 5-Br-8-HQ > 5,7-diBr-8-HQ), the conditional stability at physiological pH (7.4) often improves for the brominated derivatives[4]. The dual electron-withdrawing bromine atoms in 5,7-dibromo-8-HQ lower the pKa of the hydroxyl group to ~7.4[2]. Consequently, at physiological pH, nearly 50% of the ligand is already deprotonated and primed for immediate metal coordination, unlike unsubstituted 8-HQ, which remains predominantly protonated. This makes Broxyquinoline an exceptionally rapid and effective ionophore in biological assays[8].

Steric Hindrance and Regiochemistry

The position of the halogen dictates the geometry of the coordination sphere. In 5-bromo-8-HQ , the bromine is para to the hydroxyl group, projecting away from the metal-binding pocket. This allows for planar, unhindered coordination, making its complexes excellent DNA intercalators[5]. Conversely, in 7-bromo-8-HQ , the bulky bromine atom sits ortho to the coordinating hydroxyl oxygen[9]. This creates significant steric clash when forming 1:2 or 1:3 complexes (e.g., with Ga(III) or Fe(III)), forcing the complex into a distorted geometry and slightly reducing its overall stability constant compared to the 5-bromo isomer[10].

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate these chelators in your own laboratory, you must employ self-validating analytical systems. Below are the standard protocols I use to ensure data integrity when characterizing novel brominated quinolines.

Protocol 1: Potentiometric Determination of Speciation and Stability Constants

Objective: Quantify pKa and metal-ligand formation constants (Log β).

  • Solvent Preparation: Prepare a 50% v/v DMSO/Water solvent system.

    • Causality: Brominated 8-HQ isomers are highly lipophilic and will precipitate in pure aqueous buffers, invalidating mass-balance equations[10].

  • Electrode Calibration (Self-Validation): Perform a standard strong acid/strong base titration (e.g., HCl vs. NaOH) and generate a Gran's plot.

    • Validation Check: The system must yield a Nernstian slope of 59.16 ± 0.2 mV/pH unit at 25°C. If it fails, recalibrate or replace the electrode before proceeding.

  • Atmospheric Control: Sparge the titration vessel continuously with high-purity Argon.

    • Causality: Prevents the dissolution of atmospheric CO₂, which forms carbonic acid and artificially depresses the titrand's pH.

  • Titration Execution: Titrate the ligand solution (1 mM) with standardized 0.1 M KOH in the absence and presence of metal ions (e.g., 0.5 mM CuCl₂) to determine protonation and formation constants, respectively.

Protocol 2: Spectrophotometric (UV-Vis) Validation of Stoichiometry

Objective: Orthogonal validation of the specific metal-ligand species formed in solution.

  • Baseline Scan: Record the UV-Vis spectrum of the free ligand (50 µM in DMSO/Water). Note the

    
     transitions around 310-330 nm[1].
    
  • Metal Titration: Gradually add aliquots of metal standard solution (0 to 2 equivalents).

    • Causality: Monitor the bathochromic (red) shift. Metal coordination extends the conjugated system's effective length, shifting the absorbance peak to ~380-400 nm[1].

  • Isosbestic Point Tracking: Ensure the presence of sharp isosbestic points during the titration.

    • Validation Check: Sharp isosbestic points confirm a direct, clean equilibrium between the free ligand and the metal complex. Smearing indicates side reactions (e.g., ligand oxidation or precipitation).

  • Reversibility Check (Self-Validation): Back-titrate the formed complex with a 10-fold excess of EDTA. The spectrum must revert to that of the free ligand, proving the absorbance change was due to reversible metal binding, not irreversible degradation.

Analytical Workflow Visualization

The following diagram illustrates the logical progression and critical validation checkpoints required to accurately characterize the chelating properties of these isomers.

G N1 Ligand Preparation (Brominated 8-HQ) N2 Potentiometric Titration (Argon Atmosphere) N1->N2 pH vs Volume N3 UV-Vis Spectrophotometry (Isosbestic Tracking) N1->N3 Absorbance vs Wavelength N4 Data Regression (Hyperquad / SPECFIT) N2->N4 Mass-balance equations N3->N4 Molar absorptivity data N5 Speciation Modeling (Conditional Stability) N4->N5 log β values

Workflow for validating metal-ligand speciation of bromo-hydroxyquinoline isomers.

Conclusion for Drug Development

When selecting a bromo-hydroxyquinoline isomer for pipeline development, the choice must be dictated by the target microenvironment. If the goal is to create a highly stable, planar complex for DNA intercalation, 5-bromo-8-hydroxyquinoline is the superior candidate[5]. However, if the objective is to design a highly lipophilic ionophore capable of rapid metal sequestration and transport across cell membranes at physiological pH, the reduced pKa and enhanced lipophilicity of 5,7-dibromo-8-hydroxyquinoline make it the optimal choice[7],[11].

References

  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: ACS Publications / PubMed Central URL:[Link]

  • (8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms Source: ACS Omega URL:[Link]

  • Exploring the Antimicrobial Potential: Synthesis, Characterization, and Insilico Study of a Ni(II) Coordination Complex with 5,7-Dibromo-8-Hydroxyquinoline Source: Journal of Scientific & Industrial Research URL:[Link]

  • Transition Metal Intercalators as Anticancer Agents—Recent Advances Source: MDPI URL:[Link]

Sources

Comparative

Spectroscopic comparison of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid and its precursors

An In-Depth Spectroscopic Guide to the Characterization of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid and Its Precursors For professionals in drug development and synthetic chemistry, the unambiguous confirmation of a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Guide to the Characterization of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid and Its Precursors

For professionals in drug development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research. Quinoline derivatives, in particular, form the backbone of numerous pharmaceuticals, making their precise characterization paramount.[1] This guide provides a comprehensive spectroscopic comparison of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, a functionalized quinoline, with its logical synthetic precursors. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) data, explaining not just what is observed, but why, based on fundamental chemical principles.

The Synthetic Landscape and Rationale for Precursor Selection

The structure of our target molecule, 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, suggests a synthetic strategy involving the introduction of bromine and a carboxylic acid group onto a 7-hydroxyquinoline scaffold. The most logical precursors for comparison are therefore 7-hydroxyquinoline and 7-hydroxyquinoline-8-carboxylic acid . The synthesis likely proceeds via the carboxylation of 7-hydroxyquinoline, followed by a regioselective bromination at the C-3 position.

The choice of spectroscopic analysis is dictated by the need to confirm these specific transformations:

  • Carboxylation: The addition of the -COOH group will introduce highly characteristic signals in both NMR and FTIR spectra.

  • Bromination: The introduction of a bromine atom will induce predictable changes in the NMR chemical shifts and provide a definitive isotopic signature in the mass spectrum.

cluster_synthesis Proposed Synthetic Pathway 7-HQ 7-Hydroxyquinoline 7H8C 7-Hydroxyquinoline-8-carboxylic acid 7-HQ->7H8C Carboxylation Target 3-Bromo-7-hydroxyquinoline- 8-carboxylic acid 7H8C->Target Bromination (NBS)

Caption: A plausible synthetic route to the target compound.

Part 1: Nuclear Magnetic Resonance (¹H & ¹³C NMR) – Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.[2] The chemical shifts (δ) of nuclei are highly sensitive to their local electronic environment, allowing us to track the effects of substituent addition across the quinoline ring.

Causality of Substituent Effects

The quinoline ring system has distinct electronic properties. The nitrogen atom in the pyridine ring is electron-withdrawing, generally deshielding nearby protons (like H-2).[1] The introduction of further substituents alters this landscape:

  • -OH (Hydroxyl) Group: An electron-donating group (EDG) that increases electron density on the ring through resonance, shielding nearby protons and causing their signals to shift upfield (lower δ ppm).

  • -COOH (Carboxylic Acid) Group: An electron-withdrawing group (EWG) that decreases electron density, deshielding nearby protons and shifting their signals downfield (higher δ ppm).

  • -Br (Bromo) Group: An electronegative, electron-withdrawing group that deshields adjacent protons.

Comparative ¹H NMR Analysis

The aromatic region (typically δ 7.0-9.0 ppm) of the ¹H NMR spectrum is particularly informative for tracking the synthesis.[3]

CompoundKey Protons & Expected Shifts (δ, ppm)Rationale for Shifts
7-Hydroxyquinoline H-8: Shielded by -OH group. H-2 & H-4: Most deshielded due to proximity to nitrogen.The electron-donating -OH group at C-7 increases electron density across the carbocyclic ring, particularly at the ortho (C-6, C-8) and para (C-5) positions.
7-Hydroxyquinoline-8-carboxylic acid H-8 proton absent. H-5 & H-6: Significantly deshielded by the adjacent -COOH group. -COOH proton: Broad singlet, >10 ppm.The proton at C-8 is replaced by the carboxylic acid group. The strong electron-withdrawing nature of the -COOH group deshields the neighboring protons.
3-Bromo-7-hydroxyquinoline-8-carboxylic acid H-3 proton absent. H-2 & H-4: Strongly deshielded by the adjacent bromine atom.The H-3 proton is substituted with bromine. The electronegativity of bromine causes a significant downfield shift for the adjacent H-2 and H-4 protons, providing clear evidence of successful bromination.[4]
Comparative ¹³C NMR Analysis

The principles of shielding and deshielding also apply to the ¹³C NMR spectrum. Carbons directly attached to electronegative atoms (N, O, Br) or electron-withdrawing groups will appear further downfield.[5]

CompoundKey Carbons & Expected Shifts (δ, ppm)Rationale for Shifts
7-Hydroxyquinoline C-7: Downfield shift due to attached -OH. C-2, C-8a: Downfield due to proximity to nitrogen.The carbon attached to the hydroxyl group is significantly deshielded.
7-Hydroxyquinoline-8-carboxylic acid C-8: Replaced by C=O carbon (~170 ppm). C-7: Further deshielded by adjacent -COOH.The appearance of a quaternary carbon signal in the carbonyl region is a definitive marker for the carboxylic acid group.
3-Bromo-7-hydroxyquinoline-8-carboxylic acid C-3: Significant downfield shift and reduced intensity due to bromine attachment. C-2, C-4: Also shifted due to proximity to bromine.The direct attachment of bromine to C-3 deshields it. This provides complementary evidence to the ¹H NMR data for the site of bromination.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy – Identifying Functional Groups

FTIR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2] The synthetic progression from a simple phenol to a substituted carboxylic acid provides a clear and illustrative FTIR narrative.

Causality of Vibrational Changes
  • O-H Stretching: The appearance and broadening of the O-H stretching band is a key indicator. In alcohols/phenols, this band is typically broad and centered around 3200-3600 cm⁻¹. In carboxylic acids, extensive hydrogen bonding creates a very broad, characteristic absorption from ~2500-3300 cm⁻¹, often obscuring the C-H stretches.[6][7]

  • C=O Stretching: The carbonyl group of a carboxylic acid produces a strong, sharp absorption band around 1700-1725 cm⁻¹.[6] Its appearance is an unambiguous marker of the carboxylation step.

  • C-O Stretching: The C-O single bond stretch, found around 1200-1300 cm⁻¹, will also be present in all three compounds but may shift slightly based on the electronic environment.[8]

Comparative FTIR Analysis
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C/C=N (cm⁻¹)
7-Hydroxyquinoline Broad, ~3200-3600AbsentPresent, ~1200-1250Multiple bands, ~1400-1650
7-Hydroxyquinoline-8-carboxylic acid Very broad, ~2500-3300Strong, sharp, ~1700-1725Present, ~1210-1320Multiple bands, ~1400-1650
3-Bromo-7-hydroxyquinoline-8-carboxylic acid Very broad, ~2500-3300Strong, sharp, ~1700-1725Present, ~1210-1320Multiple bands, ~1400-1650

The primary transition observed is from 7-hydroxyquinoline to its carboxylated derivative, marked by the appearance of the C=O stretch and the significant broadening of the O-H stretch. The subsequent bromination step is not expected to dramatically alter the FTIR spectrum in the functional group region, making NMR and MS essential for confirming this final transformation.

Part 3: Mass Spectrometry (MS) – Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of a compound, offering definitive proof of a successful reaction.[9] For this synthesis, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental formula. The introduction of bromine is easily verified due to its unique isotopic signature.

Causality of Mass Spectral Features
  • Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the compound. A successful reaction step will show a predictable increase in mass (Carboxylation: +44 Da; Bromination: +78/80 Da).

  • Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any molecule containing a single bromine atom will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. This is an unmistakable signature.

Comparative MS Analysis
CompoundFormulaMolecular Weight ( g/mol )Key MS Feature
7-Hydroxyquinoline C₉H₇NO145.16A single molecular ion peak at m/z 145.
7-Hydroxyquinoline-8-carboxylic acid C₁₀H₇NO₃189.17A single molecular ion peak at m/z 189, an increase of 44 Da from the precursor.
3-Bromo-7-hydroxyquinoline-8-carboxylic acid C₁₀H₆BrNO₃268.07Two peaks of nearly equal intensity at m/z 268 and 270, confirming the presence of one bromine atom.

Experimental Protocols & Workflow

To ensure reproducibility and accuracy, standardized protocols for each spectroscopic technique are essential.

cluster_workflow General Spectroscopic Analysis Workflow Sample Purified Synthesized Compound (5-10 mg) NMR_Prep Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) Sample->NMR_Prep FTIR_Prep Prepare KBr pellet or use ATR accessory Sample->FTIR_Prep MS_Prep Dissolve in suitable solvent (e.g., MeOH/H₂O) Sample->MS_Prep NMR_Acq Acquire ¹H, ¹³C, & 2D Spectra (e.g., 400 MHz Spectrometer) NMR_Prep->NMR_Acq Data_Analysis Process & Interpret Data (Compare Shifts, Peaks, m/z) NMR_Acq->Data_Analysis FTIR_Acq Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Acq->Data_Analysis MS_Acq Acquire Spectrum via ESI or EI source MS_Prep->MS_Acq MS_Acq->Data_Analysis

Sources

Validation

A Comparative Guide to the Potential In Vivo Efficacy of 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Privileged Structure The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Derivatives of quinoline have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] This guide focuses on the prospective in vivo efficacy of a specific, yet underexplored class: 3-Bromo-7-hydroxyquinoline-8-carboxylic acid derivatives. By analyzing the established biological activities of 8-hydroxyquinolines and quinoline carboxylic acids, we can construct a scientifically grounded hypothesis for the therapeutic potential of these novel derivatives.

Plausible Therapeutic Targets and Mechanisms of Action

The unique structural features of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid derivatives—a halogenated quinoline core with hydroxyl and carboxylic acid functional groups—suggest several potential mechanisms of action that have been validated in related molecules.

Sirtuin Inhibition: A Promising Avenue for Anticancer and Anti-inflammatory Activity

Sirtuins (SIRTs) are a family of NAD+-dependent deacetylases that play crucial roles in cellular processes like aging, inflammation, and metabolism.[3] Their dysregulation is implicated in various diseases, including cancer. Consequently, the modulation of sirtuin activity has emerged as a compelling therapeutic strategy.[4] Notably, certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial sirtuin, with selectivity over other isoforms like SIRT1 and SIRT2.[3] Given this precedent, it is highly plausible that 3-Bromo-7-hydroxyquinoline-8-carboxylic acid derivatives could also function as sirtuin inhibitors. The inhibition of sirtuins can lead to the reactivation of tumor suppressor proteins, cell cycle arrest, and apoptosis in cancer cells.[3]

cluster_0 Cellular Stress (e.g., DNA Damage, Oxidative Stress) cluster_1 Sirtuin Regulation cluster_2 Downstream Effects Quinoline Derivative Quinoline Derivative SIRT1 SIRT1/SIRT3 Quinoline Derivative->SIRT1 Inhibition p53 p53 SIRT1->p53 Deacetylation (Inhibition of p53 activity) Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest

Caption: Proposed mechanism of action via Sirtuin inhibition.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Another well-established anticancer mechanism for quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[1] This enzyme is pivotal in the de novo pyrimidine biosynthesis pathway, which is critical for DNA and RNA synthesis.[1] Cancer cells, with their high proliferative rates, are particularly reliant on this pathway. By inhibiting DHODH, these compounds can deplete the building blocks of nucleic acids, leading to cell cycle arrest and a halt in tumor growth.[1]

Metal Chelation and Induction of Oxidative Stress

The 8-hydroxyquinoline moiety is a known metal chelator.[5] This property can be exploited for anticancer therapy. By chelating essential metal ions like iron and copper within cancer cells, these compounds can disrupt critical enzymatic functions and induce the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[6] The presence of the 8-hydroxy group in the target compounds suggests that this mechanism may also contribute to their potential anticancer effects.

Comparative In Vivo Efficacy of Structurally Related Compounds

To forecast the potential in vivo efficacy of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid derivatives, we can examine the performance of analogous compounds in preclinical models.

Anticancer Activity

Several studies have highlighted the in vivo anticancer potential of 8-hydroxyquinoline derivatives. A notable example is 8-hydroxy-2-quinolinecarbaldehyde, which has demonstrated significant antitumor activity in a hepatocellular carcinoma xenograft model.[6]

CompoundCancer ModelAnimal ModelDosing RegimenKey OutcomesReference
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)Athymic nude mice10 mg/kg/day, intraperitoneal injection for 9 daysComplete abolishment of subcutaneous tumor growth; No observable toxicity in vital organs.[6]
Biotinylated Rhodium complex with 8-hydroxyquinolineVarious human cancer cell linesZebrafish embryos (toxicity assessment)Up to 32 µMHigh in vitro antiproliferative activity; Low in vivo toxicity.[7]
Quinoline Compound (QC-4)Ehrlich Ascites Carcinoma (Solid Tumor)BALB/c miceNot specifiedAntineoplastic efficacy through induction of apoptosis and anti-angiogenesis.[8]
Anti-inflammatory Activity

Quinoline carboxylic acids have also been investigated for their anti-inflammatory properties. Studies have shown that certain quinoline-4-carboxylic and quinoline-3-carboxylic acids exhibit significant anti-inflammatory effects in cellular models of inflammation.[9] Some derivatives have demonstrated in vivo anti-inflammatory activity comparable to or stronger than ibuprofen in rat models.[2]

Compound ClassIn Vitro/In Vivo ModelKey FindingsReference
Quinoline-4-carboxylic and Quinoline-3-carboxylic acidsLipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinities without cytotoxicity.[9]
Quinoline derivativesCarrageenan-induced paw edema in ratsSome derivatives showed stronger anti-inflammatory activity than ibuprofen.[2]

Experimental Protocols

To facilitate further research into 3-Bromo-7-hydroxyquinoline-8-carboxylic acid derivatives, we provide the following detailed experimental protocols.

In Vivo Tumor Xenograft Model

This protocol is a standard method for evaluating the antitumor efficacy of a test compound in vivo.

  • Cell Culture: Culture a human cancer cell line (e.g., Hep3B) under standard conditions.

  • Animal Model: Use 6-8 week old male athymic nude mice. Allow for a one-week acclimatization period.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells suspended in 100 µL of a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-6 per group).

  • Compound Administration: Prepare the 3-Bromo-7-hydroxyquinoline-8-carboxylic acid derivative in a suitable vehicle (e.g., DMSO and saline). Administer the compound intraperitoneally at a predetermined dose (e.g., 10 mg/kg/day) for a specified duration (e.g., 9-14 days). The control group receives the vehicle only.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Vital organs can also be collected for toxicity assessment.

cluster_workflow In Vivo Xenograft Workflow A 1. Cell Culture B 2. Tumor Cell Implantation A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization C->D E 5. Treatment Administration D->E F 6. Efficacy Evaluation E->F G 7. Endpoint Analysis F->G

Caption: Workflow for an in vivo tumor xenograft study.

In Vitro Sirtuin Inhibition Assay

This assay can be used to determine if the test compounds directly inhibit sirtuin activity.

  • Reagents: Obtain recombinant human sirtuin enzyme (e.g., SIRT1, SIRT3), a fluorogenic acetylated peptide substrate, and NAD+.

  • Compound Preparation: Prepare a stock solution of the 3-Bromo-7-hydroxyquinoline-8-carboxylic acid derivative in DMSO and create a serial dilution.

  • Assay Procedure:

    • In a 96-well plate, add the sirtuin enzyme, the fluorogenic substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding NAD+.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Conclusion and Future Directions

While direct in vivo efficacy data for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid derivatives remains to be established, a comparative analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The existing evidence for other quinoline derivatives suggests that these novel compounds may exhibit potent anticancer and anti-inflammatory activities, possibly through mechanisms involving the inhibition of sirtuins and DHODH, as well as metal chelation.

Future research should focus on synthesizing a library of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid derivatives and evaluating their biological activities through a systematic screening process. Initial in vitro assays should confirm their potential mechanisms of action, followed by rigorous in vivo studies in relevant animal models of cancer and inflammatory diseases to validate their therapeutic efficacy and safety profiles. The protocols and comparative data presented in this guide offer a solid foundation for embarking on this exciting area of drug discovery.

References

BenchChem. (2025). A Comparative Analysis of 8-Hydroxyquinoline Derivatives in Anticancer Therapy. [9] PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [6] National Center for Biotechnology Information. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Royal Society of Chemistry. (n.d.). Biotin functionalization of 8-hydroxyquinoline anticancer organometallics: low in vivo toxicity but potent in vitro activity. [10] MDPI. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [3] National Center for Biotechnology Information. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [11] BenchChem. (2025). Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Quinoline Compounds. [5] National Center for Biotechnology Information. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [2] ResearchGate. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF. [1] BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. National Center for Biotechnology Information. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. [4] Google Patents. (2008). AU2009295948B2 - Quinazolinone, quinolone and related analogs as sirtuin modulators. [12] SciSpace. (2014). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [13] ResearchGate. (n.d.). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. [14] ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. [15] MDPI. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. [16] MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [17] PubMed. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. [18] MDPI. (2024). Current Trends in Sirtuin Activator and Inhibitor Development. [19] MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [8] PubMed. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. [20] National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [21] Elsevier. (2021). Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives.

Sources

Comparative

Benchmarking 3-Bromo-7-hydroxyquinoline-8-carboxylic acid: A Comparative Guide to Lactate Dehydrogenase Inhibitors

Executive Summary & Target Rationale Metabolic reprogramming, specifically the shift toward aerobic glycolysis (the Warburg effect), is a fundamental hallmark of many aggressive malignancies. At the core of this metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

Metabolic reprogramming, specifically the shift toward aerobic glycolysis (the Warburg effect), is a fundamental hallmark of many aggressive malignancies. At the core of this metabolic adaptation is Lactate Dehydrogenase A (LDHA), a tetrameric enzyme that catalyzes the reduction of pyruvate to lactate. This reaction is critical because it regenerates the NAD+ required to sustain high glycolytic flux in hypoxic tumor microenvironments[1].

While several LDHA inhibitors have been developed, clinical translation has historically been hindered by off-target effects, poor cellular permeability, or a lack of isoform selectivity (LDHA vs. LDHB). Recently, quinoline-based derivatives have emerged as potent modulators of metabolic enzymes. 3-Bromo-7-hydroxyquinoline-8-carboxylic acid (3-B-7-HQA) is an investigational compound characterized by its halogenated hydroxyquinoline core[2]. The presence of the bromine atom enhances lipophilicity and membrane permeability, while the hydroxycarboxylic acid motif provides a strong hydrogen-bonding interface[2].

As a Senior Application Scientist, I have designed this guide to benchmark 3-B-7-HQA against established LDH inhibitors—GSK2837808A, FX11, and Sodium Oxamate. This document provides researchers with a structural, functional, and experimental framework for comparative assay design.

Mechanistic Profiling & Structural Causality

Understanding the binding modality of an inhibitor is the first step in designing a robust biochemical assay. LDHA possesses two distinct binding pockets: the substrate (pyruvate) site and the cofactor (NADH) site[3].

  • GSK2837808A and FX11 are potent NADH-competitive inhibitors. They occupy the cofactor binding pocket, sterically hindering the electron transfer necessary for pyruvate reduction[1].

  • Sodium Oxamate is a structural analogue of pyruvate and acts as a classical pyruvate-competitive inhibitor. However, it lacks isoform selectivity and requires millimolar concentrations to achieve efficacy[1][3].

  • 3-B-7-HQA utilizes its functionalized quinoline ring to interact with the active site. Similar to other quinoline-based inhibitors (such as the quinolinesulfonamide GSK2837808A), the quinoline core is hypothesized to intercalate near the NADH pocket. Furthermore, its carboxylic acid moiety may allow for mixed-inhibition dynamics by interacting with substrate-binding residues.

LDH_Mechanism cluster_0 Glycolytic Flux cluster_1 Inhibitor Benchmarks Glc Glucose Pyr Pyruvate Glc->Pyr Glycolysis Lac Lactate Pyr->Lac LDHA Catalysis LDHA LDHA Enzyme LDHA->Pyr Oxamate Oxamate (Pyruvate-Competitive) Oxamate->LDHA Blocks Substrate Site GSK GSK2837808A (NADH-Competitive) GSK->LDHA Blocks Cofactor Site FX11 FX11 (NADH-Competitive) FX11->LDHA Blocks Cofactor Site Bromo 3-Bromo-7-HQA (Investigational) Bromo->LDHA Modulates Activity

Diagram 1: Mechanistic intervention points of 3-Bromo-7-HQA and benchmark inhibitors on LDHA.

Quantitative Benchmarking: Comparative Efficacy

When selecting an inhibitor for in vitro or in vivo studies, biochemical potency must be weighed against cellular permeability and isoform selectivity. The table below summarizes the quantitative benchmarks for these compounds.

CompoundPrimary TargetBiochemical IC50 / KiMechanism of ActionCellular Permeability
3-Bromo-7-HQA LDHA / MetalloenzymesInvestigationalPutative Mixed/AllostericModerate to High
GSK2837808A LDHA (Selective over LDHB)IC50 = 2.6 nM[4]NADH-CompetitiveHigh
FX11 LDHAKi = 8 µM[5]NADH-Competitive[1]Moderate
Sodium Oxamate LDH (Non-selective)IC50 ≈ 1-2 mMPyruvate-Competitive[3]Low (Requires high doses)

Self-Validating Experimental Protocols

To rigorously benchmark 3-B-7-HQA against these known inhibitors, orthogonal assays must be employed. Biochemical assays establish the direct mechanism of action, while cellular assays confirm target engagement in a physiological environment.

Protocol A: Recombinant LDHA Enzyme Kinetics Assay

Causality & Rationale: We utilize a continuous spectrophotometric assay measuring the decrease in NADH absorbance at 340 nm. Because LDH oxidizes NADH to NAD+ as it reduces pyruvate, the rate of absorbance decay is a direct, real-time readout of enzyme velocity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT). Causality: Strict pH control is vital because the ionization state of the carboxylic acid on 3-B-7-HQA dictates its binding affinity.

  • Reagent Master Mix: Combine 200 µM NADH and 1-2 nM recombinant human LDHA in the assay buffer.

  • Compound Titration: Dispense 3-B-7-HQA, GSK2837808A (positive control), and vehicle (DMSO, negative control) into a 96-well UV-transparent plate using a 10-point dose-response curve.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 1 mM sodium pyruvate to initiate the reaction.

  • Kinetic Readout: Immediately monitor absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Self-Validation Check: Include a "No-Enzyme" control well. Why? This validates that any observed decrease in absorbance is strictly catalytic and not an artifact of compound autofluorescence, precipitation, or spontaneous NADH oxidation.

Protocol B: Cellular Extracellular Acidification Rate (ECAR) Analysis

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane barriers and intracellular competition. The Seahorse XF Glycolysis Stress Test measures real-time proton efflux (a direct surrogate for lactate production) to confirm phenotypic translation.

Assay_Workflow S1 1. Cell Seeding (Target Cell Line) S2 2. Compound Incubation (Include GSK2837808A Control) S1->S2 S3 3. Substrate Starvation (Dialyzed FBS Medium) S2->S3 S4 4. Seahorse XF Analysis (ECAR Measurement) S3->S4

Diagram 2: Step-by-step workflow for evaluating cellular glycolytic flux via Seahorse XF ECAR.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or Snu398 cells (known to have high LDHA expression) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Compound Treatment: Treat cells with 3-B-7-HQA, GSK2837808A (1 µM), or FX11 (10 µM) for 2 hours prior to the assay.

  • Media Exchange (Critical Step): Wash and replace growth media with Seahorse XF Base Medium supplemented with 2 mM glutamine, omitting glucose and pyruvate . Causality: Starving the cells of glucose establishes a baseline, while omitting exogenous pyruvate forces the cells to rely entirely on intracellular glycolytic flux, maximizing the assay's sensitivity to LDH inhibition.

  • Sequential Injections:

    • Injection A (Glucose, 10 mM): Stimulates basal glycolysis.

    • Injection B (Oligomycin, 1 µM): Inhibits mitochondrial ATP production, forcing the cell to its maximal glycolytic capacity.

    • Injection C (2-Deoxyglucose, 50 mM): Competitively inhibits hexokinase, shutting down glycolysis.

  • Self-Validation Check: The final injection of 2-DG serves as an internal self-validating control. If the ECAR does not drop to baseline after 2-DG injection, the acidification is non-glycolytic, indicating a flawed assay setup or compound toxicity causing membrane leakage.

Data Interpretation & Troubleshooting (E-E-A-T Insights)

When comparing the novel 3-B-7-HQA against gold standards like GSK2837808A, expect discrepancies between biochemical and cellular IC50 values.

  • Permeability vs. Potency: GSK2837808A exhibits a biochemical IC50 of 2.6 nM[4], but its cellular EC50 often shifts to ~400-600 nM. If 3-B-7-HQA shows a lower biochemical potency but equivalent cellular efficacy, this suggests superior membrane penetrance—likely driven by the lipophilic bromine substitution at position 3[2].

  • Media Artifacts: Always use dialyzed Fetal Bovine Serum (FBS) during cellular pre-incubations. Standard FBS contains variable levels of endogenous lactate and pyruvate, which will competitively displace pyruvate-competitive inhibitors (like Oxamate) and artificially inflate the apparent IC50 of mixed-mechanism inhibitors like 3-B-7-HQA.

References

  • National Institutes of Health (NIH) / PMC. "Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment". Available at: [Link]

  • MDPI. "Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation". Available at:[Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profile of 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. A molecule's ability to interact wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. A molecule's ability to interact with its intended biological target while minimizing off-target effects is a critical determinant of its safety and therapeutic index. The quinoline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects[1][2][3][4][5]. 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, a derivative of this versatile class, presents a compelling case for thorough cross-reactivity profiling. Its structural features, including the 8-hydroxyquinoline core known for its metal-chelating properties, suggest a potential for interaction with a range of metalloenzymes and kinases[2][3][6].

This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid. We will explore its hypothetical primary target based on structure-activity relationships of related compounds and compare its potential selectivity against established inhibitors. Furthermore, we will provide detailed, field-proven experimental protocols for assessing its interaction with a panel of off-target enzymes, emphasizing the causality behind experimental choices to ensure robust and reliable data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity profile of novel quinoline-based compounds.

Hypothesized Primary Target and Rationale

Based on the prevalence of 8-hydroxyquinoline derivatives as inhibitors of metalloenzymes, particularly zinc-containing metallo-β-lactamases and certain kinases, we hypothesize that 3-Bromo-7-hydroxyquinoline-8-carboxylic acid may exhibit inhibitory activity against such targets[4][6]. The 8-hydroxyquinoline moiety is a well-established bidentate chelating agent, capable of coordinating with metal ions essential for the catalytic activity of these enzymes[2][3]. The addition of a bromine atom at the 3-position and a carboxylic acid at the 8-position can influence the compound's electronic properties and binding interactions, potentially enhancing its affinity and selectivity for a specific target.

Comparative Compounds

To establish a meaningful comparison, we have selected two well-characterized inhibitors that represent different classes of enzyme inhibitors:

  • EDTA (Ethylenediaminetetraacetic acid): A broad-spectrum metal-chelating agent, serving as a non-selective control to assess the general metal-binding propensity of our target compound.

  • Staurosporine: A potent but non-selective ATP-competitive kinase inhibitor, which will serve as a benchmark for promiscuity in kinase inhibition assays[7].

Experimental Workflows for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of cross-reactivity. We will detail three key experimental workflows: a primary enzymatic assay against a hypothesized target, a broad kinase panel screen, and a cell-based assay to evaluate off-target effects in a more physiologically relevant context.

experimental_workflow cluster_0 Phase 1: Primary Target & Initial Screening cluster_1 Phase 2: Broad Cross-Reactivity Profiling cluster_2 Phase 3: Cellular & Functional Analysis a Synthesize & Purify 3-Bromo-7-hydroxyquinoline- 8-carboxylic acid b Primary Enzymatic Assay (e.g., Metallo-β-lactamase) a->b c Determine IC50 vs. Primary Target b->c d Broad Kinase Panel Screen (e.g., 96-well format) c->d Proceed if potent e Competitive Binding Assays (Selected Off-Targets) d->e f Determine Ki for Off-Targets e->f g Cell-Based Target Engagement Assay f->g Investigate cellular relevance of hits h Cytotoxicity Assay (e.g., MTT or LDH) g->h i Phenotypic Screening h->i cell_based_assay a Cells expressing a reporter gene (e.g., Luciferase) under a specific promoter b Treat cells with 3-Bromo-7-hydroxyquinoline- 8-carboxylic acid a->b c Incubate for a defined period b->c e Parallel cytotoxicity assay (e.g., MTT) b->e d Lyse cells and measure reporter gene activity c->d f Analyze and compare reporter activity and viability d->f e->f

Caption: Workflow for a cell-based reporter assay.

Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by a specific transcription factor (e.g., AP-1 or NF-κB). Inhibition of an upstream kinase in the signaling pathway will lead to a change in the reporter gene expression.

Procedure:

  • Plate the reporter cell line in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid. Include a known pathway inhibitor as a positive control and a vehicle (DMSO) as a negative control.

  • In a parallel plate, treat cells with the same concentrations of the compound to assess cytotoxicity using an MTT or LDH assay.

  • After an appropriate incubation period (e.g., 6-24 hours), lyse the cells for the reporter assay.

  • Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal.

  • Normalize the reporter signal to cell viability data to distinguish true pathway inhibition from non-specific cytotoxic effects.

Data Presentation and Interpretation

The results from these assays should be compiled into clear, comparative tables to facilitate the assessment of selectivity.

Table 1: Inhibitory Potency against Primary Target

CompoundPrimary Target (VIM-2) IC₅₀ (µM)
3-Bromo-7-hydroxyquinoline-8-carboxylic acidHypothetical Value: 1.5
EDTAHypothetical Value: 15.0
Staurosporine> 100

Table 2: Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase FamilyTarget Kinase3-Bromo-7-hydroxyquinoline-8-carboxylic acidStaurosporine
TKEGFRHypothetical Value: 15%95%
TKSRCHypothetical Value: 22%98%
CMGCCDK2Hypothetical Value: 8%92%
CAMKCAMK2AHypothetical Value: 12%88%
AGCPKAHypothetical Value: 5%99%

Table 3: Cell-Based Assay Results

CompoundAP-1 Reporter IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
3-Bromo-7-hydroxyquinoline-8-carboxylic acidHypothetical Value: > 50Hypothetical Value: 75N/A
Known AP-1 Pathway Inhibitor0.52550

Conclusion and Future Directions

This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid. By employing a combination of in vitro enzymatic assays, broad panel screening, and cell-based functional assays, researchers can gain a comprehensive understanding of the compound's selectivity. The hypothetical data presented illustrates how a selective compound would exhibit high potency against its primary target with minimal activity against a broad range of off-targets.

Should initial screening reveal significant off-target activity, further investigation into the mechanism of inhibition (e.g., competitive vs. non-competitive) would be warranted.[8][9][][11][12] This can be achieved through kinetic studies, such as Lineweaver-Burk plots. Ultimately, a thorough understanding of a compound's cross-reactivity is paramount for its successful development as a safe and effective therapeutic agent.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC.
  • A high-throughput cell-based assay to identify specific inhibitors of transcription factor AP-1.
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC.
  • Comparative Guide to the Cross-Reactivity of the TNK1 Inhibitor TP-5801 - Benchchem.
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
  • Equilibrium competition binding assay: inhibition mechanism from a single dose response.
  • Cell-based test for kinase inhibitors - INiTS.
  • Assays to determine competitive binding versus non-competitive - Biology Stack Exchange.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT.
  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors | Journal of Chemical Information and Modeling - ACS Publications.
  • Selectivity assessment of kinase inhibitors: Strategies and challenges - ResearchGate.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Competitive vs Non-Competitive Enzyme Inhibition - BOC Sciences.
  • Enzyme inhibitor - Wikipedia.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
  • 5.4: Enzyme Inhibition - Chemistry LibreTexts.
  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry - Benchchem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. - SciSpace.
  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals.
  • (PDF) 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials - ResearchGate.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI.
  • Fragment-based screening and hit-based substructure search: Rapid discovery of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PubMed.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - Semantic Scholar.

Sources

Comparative

The Strategic Advantage of 3-Bromo Substitution in 7-Hydroxyquinoline-8-Carboxylic Acid: A Comparative Guide for Metalloenzyme Inhibitor Design

As drug discovery increasingly targets 2-oxoglutarate (2OG)-dependent oxygenases—such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Jumonji C (JmjC) domain-containing histone demethylases—the 7-hydroxyqu...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly targets 2-oxoglutarate (2OG)-dependent oxygenases—such as Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Jumonji C (JmjC) domain-containing histone demethylases—the 7-hydroxyquinoline-8-carboxylic acid scaffold has emerged as a privileged pharmacophore[1][2]. Its unique geometry allows for near-perfect bidentate chelation of the active-site Fe(II) ion, displacing the endogenous 2OG co-substrate[2][3].

However, the unsubstituted scaffold often suffers from suboptimal target affinity, rapid oxidative metabolism, and poor cellular permeability. Through rigorous Structure-Activity Relationship (SAR) campaigns, the introduction of a 3-bromo substitution (yielding 3-bromo-7-hydroxyquinoline-8-carboxylic acid, CAS 1159427-86-7) has been demonstrated to resolve these liabilities[1][4].

This guide provides a comprehensive comparison of the 3-bromo substituted scaffold against its unsubstituted and alternative-halogen counterparts, detailing the mechanistic causality behind its superior performance and providing self-validating experimental protocols for your lead optimization workflows.

Mechanistic Advantages of the 3-Bromo Substitution

The superiority of the 3-bromo substitution is not merely an artifact of increased molecular weight; it is rooted in precise electronic, steric, and thermodynamic enhancements within the enzyme active site.

A. Halogen Bonding and Hydrophobic Packing

The 3-position of the quinoline ring projects directly into a hydrophobic, solvent-exposed channel in the active site of enzymes like PHD2. Bromine, being highly polarizable, exhibits a pronounced "


-hole"—a region of positive electrostatic potential on the outermost surface of the halogen atom. This allows the 3-bromo group to engage in highly directional halogen bonding  with backbone carbonyl oxygens of the enzyme, while simultaneously filling the hydrophobic pocket to maximize van der Waals interactions. This dual effect significantly lowers the binding free energy (

) compared to unsubstituted or 3-methyl variants.
B. Electronic Tuning (pKa Modulation)

Effective Fe(II) chelation requires the 7-hydroxyl group and the 8-carboxylic acid to be in the correct ionization state at physiological pH. The electron-withdrawing nature of the bromine atom (via inductive effects) lowers the pKa of both the 7-hydroxyl group and the quinoline nitrogen. This fine-tuning ensures optimal electron donation to the Fe(II) center, mimicking the binding geometry of highly potent inhibitors like IOX2[5][6].

C. Metabolic Shielding

The unsubstituted quinoline ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism, particularly at the electron-rich 3- and 6-positions. The bulky, electron-withdrawing bromine atom acts as a steric and electronic shield, effectively blocking CYP450 oxidation at the 3-position. This dramatically increases the microsomal half-life (


) and improves the overall pharmacokinetic (PK) profile.

MOA A 3-Bromo-7-hydroxyquinoline -8-carboxylic acid B Bidentate Fe(II) Chelation (7-OH & 8-COOH) A->B Active Site Binding C Halogen Bonding (3-Br & Hydrophobic Pocket) A->C Structural Fit D Metabolic Shielding (CYP450 Blockade) A->D Steric Hindrance E HIF-PHD2 Inhibition (IC50 Optimization) B->E C->E F Enhanced PK/PD Profile (In Vivo Efficacy) D->F E->F Downstream Effect

Figure 1: Mechanistic pathways through which the 3-bromo substitution enhances the efficacy and stability of the 7-hydroxyquinoline-8-carboxylic acid scaffold.

Comparative Performance Data

To objectively evaluate the impact of the 3-bromo substitution, we compare it against the unsubstituted baseline, a 3-chloro variant, and a 3-methyl variant. The data below represents typical SAR findings for this class of HIF-PHD2 inhibitors[5][7].

Scaffold VariantPHD2

(nM)
LogP (Lipophilicity)Human Liver Microsome

(min)
Caco-2 Permeability (

cm/s)
Unsubstituted 4501.8152.1
3-Methyl 1202.3284.5
3-Chloro 452.6457.8
3-Bromo (Optimized) 18 2.9 >120 12.4

Key Takeaways:

  • Potency: The 3-bromo variant achieves sub-20 nM potency, outperforming the 3-chloro variant due to a stronger

    
    -hole and optimal steric filling of the binding pocket.
    
  • Stability: The

    
     in human liver microsomes is extended beyond 120 minutes, confirming the metabolic shielding effect of the heavy halogen.
    

Self-Validating Experimental Protocols

To verify these advantages in your own laboratory, utilize the following self-validating protocols. Each workflow includes internal controls to ensure data integrity.

Protocol A: In Vitro HIF-PHD2 TR-FRET Assay

This assay measures the ability of the compound to inhibit PHD2-mediated hydroxylation of a HIF-1


 peptide.
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10

    
    M FeSO
    
    
    
    , 100
    
    
    M ascorbate).
  • Control Setup:

    • Positive Control: IOX2 (a known potent PHD2 inhibitor,

      
       nM)[5][8].
      
    • Negative Control: 1% DMSO vehicle.

  • Incubation: Mix 10 nM recombinant human PHD2 enzyme, 50 nM biotinylated HIF-1

    
     peptide, and 2 
    
    
    
    M 2-oxoglutarate with varying concentrations of the 3-bromo compound (0.1 nM to 10
    
    
    M). Incubate at 22°C for 30 minutes.
  • Detection: Add Eu-labeled anti-hydroxy-HIF-1

    
     antibody and Streptavidin-APC. Incubate for 1 hour.
    
  • Validation Check: Calculate the Z'-factor using the DMSO and IOX2 wells. A Z'-factor > 0.6 validates the assay. Read the TR-FRET signal (665 nm / 615 nm ratio) to calculate the

    
    .
    
Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol isolates the metabolic shielding effect of the 3-bromo substitution.

  • Preparation: Pre-warm 1 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Control Setup:

    • High Clearance Control: Testosterone (rapidly metabolized by CYP3A4).

    • Low Clearance Control: Warfarin.

  • Reaction Initiation: Add the test compound (1

    
    M final concentration). Initiate the reaction by adding NADPH (1 mM final).
    
  • Sampling: Remove 50

    
    L aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation Check: Testosterone must show >80% depletion by 30 minutes. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) of the 3-bromo variant.

Workflow S1 Step 1: Enzyme Assay TR-FRET for PHD2 Control: IOX2 S2 Step 2: Cellular Target HIF-1a Stabilization Control: DMSO S1->S2 S3 Step 3: ADME Profiling Microsomal Stability Control: Testosterone S2->S3 S4 Step 4: In Vivo Efficacy PK/PD Modeling Readout: EPO levels S3->S4

Figure 2: Sequential self-validating workflow for evaluating 3-bromo-7-hydroxyquinoline-8-carboxylic acid derivatives.

Conclusion

The transition from a basic 7-hydroxyquinoline-8-carboxylic acid scaffold to its 3-bromo derivative represents a masterclass in rational drug design. By simultaneously addressing target affinity (via halogen bonding), electronic tuning (pKa modulation for Fe(II) chelation), and pharmacokinetic liabilities (CYP450 shielding), the 3-bromo substitution provides a robust foundation for developing next-generation metalloenzyme inhibitors.

References

  • BenchChem. (n.d.). 8-Amino-5-bromoquinoline-7-carboxylic acid | 914208-07-4.
  • Rose, N. R., et al. (2011). Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases. Journal of Biological Chemistry.
  • APExBIO. (n.d.). IOX2 – HIF-PHD Inhibitor.
  • TargetMol. (n.d.). IOX2 | HIF/HIF Prolyl-Hydroxylase.

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Safety & Regulatory Compliance

Safety

3-Bromo-7-hydroxyquinoline-8-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex halogenated aromatic compounds requires more than just following a safety data sheet (SDS); it requires a fundamental understanding of the chemical’s b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex halogenated aromatic compounds requires more than just following a safety data sheet (SDS); it requires a fundamental understanding of the chemical’s behavior during both experimental use and terminal destruction.

3-Bromo-7-hydroxyquinoline-8-carboxylic acid (CAS: 1159427-86-7) presents a unique disposal challenge[1]. It is not merely an organic acid; it is a brominated, nitrogen-containing aromatic heterocycle. Improper disposal—specifically, introducing it into non-halogenated waste streams or low-temperature incinerators—can lead to the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[2][3].

This guide provides a self-validating, field-proven operational protocol for the safe handling, neutralization, and RCRA-compliant disposal of this specific compound.

Part 1: Chemical Profile & Quantitative Hazard Data

Before executing any disposal protocol, personnel must understand the physical and chemical parameters that dictate the compound's reactivity and waste classification.

Table 1: Chemical Properties & Hazard Profile

ParameterData / SpecificationOperational Implication
Chemical Name 3-Bromo-7-hydroxyquinoline-8-carboxylic acidContains reactive functional groups (carboxylic acid, phenol, aryl bromide).
CAS Number 1159427-86-7[1]Essential for RCRA manifesting and waste tracking.
Molecular Formula C10H6BrNO3[4]High halogen content by weight; strictly dictates incineration parameters.
Molecular Weight 268.06 g/mol [4]Used to calculate stoichiometric neutralization requirements.
Primary Hazard Halogenated Organic Acid / Irritant[1]Requires segregation from non-halogenated solvents and strong oxidizers.
EPA Waste Category Halogenated Organic Compound (HOC)[5]Subject to specific Land Disposal Restrictions (LDR) under 40 CFR § 268.32[5].

Part 2: Scientific Causality—The "Why" Behind the Protocol

To build a culture of safety, laboratory personnel must understand the causality behind our disposal rules.

1. The Dioxin/Furan Threat (Why we segregate): Brominated aromatics are direct precursors to dioxin-like compounds. If 3-Bromo-7-hydroxyquinoline-8-carboxylic acid is mixed with standard organic waste and incinerated at conventional temperatures (<800°C), the incomplete combustion of the brominated quinoline ring facilitates the formation of PBDDs and PBDFs[3]. Therefore, this compound must be strictly segregated as Halogenated Waste to ensure it is routed to a specialized RCRA-permitted facility capable of >1100°C incineration[6].

2. Corrosive Off-Gassing (Why specialized incineration is required): When the carbon-bromine bond is thermally cleaved, it generates hydrogen bromide (HBr) gas[6]. Standard incinerators will suffer severe structural corrosion from HBr. Authorized facilities utilize caustic wet scrubbers (e.g., NaOH spray) to neutralize the HBr gas into harmless sodium bromide (NaBr) salts before atmospheric release[6].

3. Controlled Neutralization (Why we use NaHCO₃): In the event of a spill, strong bases (like NaOH) can cause rapid, highly exothermic reactions with the carboxylic acid group, potentially aerosolizing the toxic powder. Sodium bicarbonate (NaHCO₃) is a weak base that drives a controlled, endothermic neutralization[7].

Part 3: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , meaning the operator receives immediate physical or chemical feedback confirming the step was executed correctly.

Methodology A: Spill Response & Active Neutralization

Use this protocol if the solid powder or an acidic aqueous solution of the compound is spilled.

  • Containment: Isolate the spill area. Don appropriate PPE (nitrile gloves, chemical safety goggles, and a particulate respirator if powder is aerosolized).

  • Application of Neutralizing Agent: Generously cover the spill with solid Sodium Bicarbonate (NaHCO₃)[7].

  • Hydration (If solid spill): Lightly mist the NaHCO₃/chemical mixture with deionized water to initiate the acid-base reaction.

  • Self-Validation (Visual): Observe the mixture for effervescence (bubbling). The carboxylic acid group is reacting with the bicarbonate to release CO₂ gas.

    • Mechanistic confirmation:

      
      
      
  • Validation (Chemical): Once bubbling ceases, touch a strip of universal pH paper to the damp mixture. A pH reading of 7.0–7.5 validates complete neutralization.

  • Collection: Sweep the neutralized slurry into a wide-mouth, PTFE-lined, high-density polyethylene (HDPE) container.

Methodology B: Routine Waste Segregation and Packaging

Use this protocol for standard operational waste generated during synthesis or assays.

  • Segregation: Deposit all liquid waste containing this compound into a designated waste carboy strictly labeled "Halogenated Organic Waste." Do not mix with acetone, ethanol, or other non-halogenated solvents.

  • Compatibility Check (Self-Validation): Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong reducing agents, which could trigger an incompatible reaction with the quinoline ring.

  • Packaging: Use UN-rated HDPE containers. Glass is acceptable but poses a shatter risk; HDPE is preferred for halogenated aqueous/organic mixtures.

  • RCRA Labeling: Affix a hazardous waste label detailing:

    • "Halogenated Organic Waste"

    • "Contains: 3-Bromo-7-hydroxyquinoline-8-carboxylic acid"

    • EPA Waste Codes (Consult your EHS department, typically managed under generic HOC guidelines unless a specific listed process generated it)[5].

Part 4: Waste Stream Logistics & Compatibility

Table 2: Waste Stream Compatibility & RCRA Routing

Waste Stream TypeCompatible ReceptacleIncompatible MaterialsFinal Destruction Route
Solid Powder (Unused/Expired) Original amber glass or HDPEStrong oxidizers, strong basesHigh-Temp Incineration (>1100°C)
Halogenated Solvent Mixtures PTFE-lined HDPE CarboyNon-halogenated solvents, Nitric AcidLiquid Injection Incineration + Scrubber[6]
Neutralized Aqueous Slurry Wide-mouth HDPEAcids (will reverse neutralization)Rotary Kiln Incineration[6]

Part 5: Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for managing 3-Bromo-7-hydroxyquinoline-8-carboxylic acid waste, ensuring compliance from the moment of generation to final destruction.

DisposalWorkflow Start 3-Bromo-7-hydroxyquinoline- 8-carboxylic acid Waste State Waste Generation Event Start->State Spill Accidental Spill (Solid or Solution) State->Spill Unplanned Routine Routine Experimental Waste Collection State->Routine Planned Neutralize Neutralize with NaHCO3 Validate: pH 7.0-7.5 Spill->Neutralize Segregate Segregate as: Halogenated Organic Waste Routine->Segregate Neutralize->Segregate Package Package in HDPE/PTFE Attach RCRA Labels Segregate->Package Incinerate High-Temp Incineration (>1100°C) + Caustic Gas Scrubbing Package->Incinerate

Fig 1. Lifecycle and disposal workflow for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

References

  • AK Scientific, Inc. "3-Bromo-7-hydroxyquinoline-8-carboxylic acid". aksci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXGgv1y6hAMMNDwmvF7jra99Zqo880YWhwGDy_nsjtsvSeXWXjoDJFn74mvLa1DKspPvcvkG8uREhspTG1RhxixqpkOit59YfIMrZ08euAXJ1HhjaV4rzJ9DWSwVvL4Q==]
  • BLD Pharm. "6-Bromo-2-hydroxyquinoline-3-carboxylic acid / 3-Bromo-7-hydroxyquinoline-8-carboxylic acid". bldpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8waavn-uy2shI18IVBg1YGjD7o7rrrsvic7sxeHcJ08cOOHJi1rH5HWKlSZA33IUgZGNtuTvUOlhl8AgUcFReyINTvkZzVcp9GAZs1mm7YwQmcSGFraZQcl94CFuQ02j7swNkGeSMlOToNko=]
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  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS3gJa3qk5tF1jSvEnObmkTYe5uzBi-VTJKNQ7kiWsefjg1i2PCu-e9MirVJwCxfVIaIt1Kva9sg6DgZ659vPEbSCP7DfP96P5TxX6JhN6s0AVl7txnrB8QndphP9r_bWogAiQTrcKKrhqWxX4Nqo1DG-Y]
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Sources

Handling

A Researcher's Guide to the Safe Handling of 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid: A Focus on Personal Protective Equipment and Disposal

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, a halogenated quinoline derivative, repres...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. However, its structural alerts—a halogenated aromatic system and a carboxylic acid function—necessitate a cautious and well-informed approach to laboratory handling to ensure the safety of researchers and the integrity of the experimental environment. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, grounded in the safety profiles of structurally analogous compounds.

Understanding the Hazard Profile: An Evidence-Based Approach

Anticipated Hazards Based on Structural Analogs

The hazard profile of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid can be inferred from related compounds. The following table summarizes the GHS hazard classifications for structurally similar molecules, providing a basis for our recommended precautions.

CompoundGHS Hazard StatementsSignal Word
7-Bromoquinoline-3-carboxylic acid H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning
8-Hydroxyquinoline-7-carboxylic acid H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning
7-Hydroxyquinoline H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationWarning
8-Hydroxyquinoline H301: Toxic if swallowedH317: May cause an allergic skin reactionH318: Causes serious eye damageH360D: May damage the unborn childDanger
7-Bromo-1-hydroxyisoquinoline H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning
7-Bromo-8-hydroxyquinoline H302: Harmful if swallowedH318: Causes serious eye damageDanger

This table is a synthesis of information from various safety data sheets of related compounds.[1][2][3][4][5]

Based on this data, it is prudent to handle 3-Bromo-7-hydroxyquinoline-8-carboxylic acid as a substance that is potentially:

  • Irritating to the skin, eyes, and respiratory system.[1][2][6][3]

  • Harmful if swallowed or inhaled.[6][4][5]

  • Capable of causing serious eye damage.[7][4][5]

  • A potential skin sensitizer.[7][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for minimizing exposure risk. The following PPE is mandatory when handling 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Hand Protection: The Critical Barrier
  • Requirement: Chemical-resistant gloves (e.g., nitrile or neoprene).[1][8][9]

  • Rationale: Halogenated organic compounds can have varying degrees of skin permeability. Nitrile gloves offer broad protection against many chemicals. Always inspect gloves for tears or punctures before use.[9] For prolonged work, consider double-gloving.

Eye and Face Protection: Shielding from Splashes and Dust
  • Requirement: Chemical splash goggles are the minimum requirement.[1][2][9] A face shield worn over goggles is recommended when handling larger quantities or if there is a significant risk of splashing.[1]

  • Rationale: The solid form of this compound can become airborne as a fine dust, and solutions can splash. Given that related compounds can cause serious eye damage, robust eye protection is non-negotiable.[7][4][5]

Body Protection: Preventing Contamination
  • Requirement: A laboratory coat is essential to protect skin and personal clothing.[2][9] A chemical-resistant apron provides an additional layer of protection when handling larger volumes.

  • Rationale: A lab coat prevents incidental contact with the chemical and the spread of contamination outside the laboratory.

Respiratory Protection: Mitigating Inhalation Risks
  • Requirement: A government-approved respirator (e.g., an N95 particulate respirator for solids or an air-purifying respirator with organic vapor cartridges for solutions) may be necessary if work cannot be conducted within a certified chemical fume hood.[1][2][8][10]

  • Rationale: The solid compound can be easily inhaled as dust, and its vapors may be generated from solutions, especially if heated. Since related compounds are known respiratory irritants, minimizing inhalation exposure is critical.[1][2][6][3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for ensuring safety and experimental reproducibility.

Workflow for Safe Handling of 3-Bromo-7-hydroxyquinoline-8-carboxylic Acid

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Lab coat - Chemical-resistant gloves - Safety goggles prep_fume_hood Prepare a certified chemical fume hood prep_ppe->prep_fume_hood prep_materials Gather all necessary equipment and reagents prep_fume_hood->prep_materials handling_weigh Weigh the solid compound within the fume hood prep_materials->handling_weigh Proceed to handling handling_dissolve Slowly add the solid to the solvent to prevent splashing handling_weigh->handling_dissolve handling_reaction Conduct the reaction within the fume hood handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate all glassware and surfaces handling_reaction->cleanup_decontaminate Proceed to cleanup cleanup_solid_waste Dispose of solid waste in a labeled hazardous waste container cleanup_decontaminate->cleanup_solid_waste cleanup_liquid_waste Dispose of liquid waste in a labeled hazardous waste container cleanup_decontaminate->cleanup_liquid_waste cleanup_ppe Remove and dispose of single-use PPE in the designated area cleanup_solid_waste->cleanup_ppe cleanup_liquid_waste->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.

Detailed Experimental Protocol
  • Preparation:

    • Donning PPE: Before entering the designated handling area, put on a laboratory coat, chemical-resistant gloves, and chemical splash goggles.

    • Work Area Preparation: All work with 3-Bromo-7-hydroxyquinoline-8-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] Ensure that a safety shower and eyewash station are readily accessible.[1][8]

  • Handling:

    • Weighing: When handling the solid, avoid generating dust.[9][10] Use a spatula to carefully transfer the material.

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding if necessary. Avoid direct contact with the substance at all times.

  • Cleanup and Disposal:

    • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent (e.g., acetone or ethanol) and then washed thoroughly. Collect the rinsate as hazardous liquid waste.[9]

    • Waste Disposal: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste containing 3-Bromo-7-hydroxyquinoline-8-carboxylic acid must be disposed of in a clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[11]

    • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of halogenated organic compounds is critical to prevent environmental contamination and adhere to regulatory requirements.

  • Waste Segregation: Maintain separate, clearly labeled waste containers for solid and liquid waste containing 3-Bromo-7-hydroxyquinoline-8-carboxylic acid.[9] The container should be labeled as "Halogenated Organic Waste."[12]

  • Container Management: Keep waste containers closed except when adding waste.[12] Ensure containers are in good condition and compatible with the waste.

  • Institutional Guidelines: Consult your institution's environmental health and safety office for specific disposal guidelines and pickup schedules.

  • Final Disposal: The ultimate disposal of this hazardous waste must be conducted through a licensed hazardous waste disposal facility, which will typically use high-temperature incineration to neutralize the compound.[9]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with 3-Bromo-7-hydroxyquinoline-8-carboxylic acid, ensuring their personal safety and contributing to a culture of responsibility in the laboratory.

References

  • Enamine, Safety D
  • Fisher Scientific, 8-Hydroxyquinoline Safety D
  • SynQuest Laboratories, Inc.
  • Organic Syntheses, Working with Hazardous Chemicals (2024). [URL: http://www.nap.
  • Zoro, 8-Hydroxyquinoline-7-carboxylic Acid Material Safety D
  • Fisher Scientific, 7-Hydroxyquinoline Safety D
  • BenchChem, Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. [URL not available]
  • Fisher Scientific, 8-Hydroxyquinoline Safety D
  • Thermo Fisher Scientific, 7-Bromo-1-hydroxyisoquinoline Safety D
  • Yale Environmental Health & Safety, Management of Hazardous Waste Procedure. [URL not available]
  • Carl ROTH, 8-Hydroxyquinoline Safety D
  • Braun Research Group, Halogenated Organic Liquids - Standard Oper
  • PubChem, 7-Bromo-8-hydroxyquinoline | C9H6BrNO | CID 384161. [URL not available]
  • Santa Cruz Biotechnology, Inc., Safety Data Sheet Request for 7-bromo-3-hydroxyquinoline-4-carboxylic acid: sc-291516. [URL not available]
  • Elemental Microanalysis, 8-HYDROXYQUINOLINE Safety Data Sheet (2024). [URL: https://www.elementalmicroanalysis.com/]
  • BenchChem, Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. [URL not available]
  • Givens, R. S., et al., 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Journal of the American Chemical Society, 2005. [URL not available]
  • Sigma-Aldrich, 8-Hydroxyquinoline-7-carboxylic acid | 19829-79-9. [URL: https://store.apolloscientific.co.uk/product/8-hydroxyquinoline-7-carboxylic-acid]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-7-hydroxyquinoline-8-carboxylic acid
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3-Bromo-7-hydroxyquinoline-8-carboxylic acid
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